Bis(o-cresyl) p-Cresyl Phosphate-d7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H21O4P |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
bis(2-methylphenyl) [2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl] phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-12-14-19(15-13-16)23-26(22,24-20-10-6-4-8-17(20)2)25-21-11-7-5-9-18(21)3/h4-15H,1-3H3/i1D3,12D,13D,14D,15D |
InChI-Schlüssel |
JNTXWMBTWZTKRP-BAHIHEAASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
"Bis(o-cresyl) p-Cresyl Phosphate-d7 chemical properties"
A Technical Guide to the Chemical Properties of Bis(o-cresyl) p-Cresyl Phosphate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data and an understanding of its analytical context.
Core Chemical Properties
This compound is a deuterated stable isotope-labeled analog of a specific isomer of tricresyl phosphate (B84403) (TCP). Stable isotope-labeled compounds are invaluable in analytical chemistry, particularly in mass spectrometry-based methods, for use as internal standards to achieve accurate quantification.
The quantitative chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Synonyms | Phosphoric Acid Bis(2-methylphenyl) 4-Methylphenyl Ester-d7 |
| Molecular Formula | C₂₁D₇H₁₄O₄P |
| Molecular Weight | 375.406 g/mol |
| Unlabelled CAS Number | 77342-19-9 |
| Physical Form | Neat |
| SMILES | [2H]c1c([2H])c(C([2H])([2H])[2H])c([2H])c([2H])c1OP(=O)(Oc1ccccc1C)Oc1ccccc1C |
| InChI | InChI=1S/C21H21O4P/c1-16-12-14-19(15-13-16)23-26(22,24-20-10-6-4-8-17(20)2)25-21-11-7-5-9-18(21)3/h4-15H,1-3H3/i1D3,12D,13D,14D,15D |
| InChIKey | JNTXWMBTWZTKRP-BAHIHEAASA-N |
Applications in Research
The primary application of this compound is as a labeled internal standard for the quantification of Bis(o-cresyl) p-Cresyl Phosphate and other tricresyl phosphate (TCP) isomers. TCPs are utilized as anti-wear additives in aircraft turbine engine oils and as flame retardants and plasticizers in various materials.[1] Concerns about the toxicity of certain TCP isomers, particularly those containing ortho-cresyl groups, have necessitated precise analytical methods to monitor their presence in various environmental and biological matrices.[1][2]
The use of a deuterated standard like this compound allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reliable quantification of the target analyte.
Caption: Relationship between TCP, its isomer, and the deuterated standard.
Experimental Protocols
While the specific synthesis protocol for the deuterated compound is proprietary, the general synthesis of tricresyl phosphates involves the reaction of cresols with a phosphorylating agent like phosphorus oxychloride.[3] For the synthesis of this compound, deuterated p-cresol (B1678582) would be used as a starting material.
The analysis of tricresyl phosphate isomers is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).[1][2] A general protocol for such an analysis is outlined below.
General Protocol for the Analysis of TCP Isomers by GC-MS
This protocol provides a general framework. Specific parameters such as temperatures, ramp rates, and volumes should be optimized for the specific instrument and matrix being analyzed.
-
Sample Preparation:
-
The sample (e.g., engine oil, environmental sample extract) is accurately weighed or measured.
-
A known amount of the internal standard, this compound, is added to the sample.
-
The sample is extracted with a suitable organic solvent (e.g., hexane, toluene).
-
The extract may require cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
The final extract is concentrated or diluted to an appropriate volume for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless or PTV, operated at a high temperature (e.g., 280°C) to ensure vaporization.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Column: A capillary column suitable for the separation of semi-volatile organic compounds, such as a DB-5ms or equivalent.
-
Oven Temperature Program: A temperature gradient is used to separate the TCP isomers. An example program could be:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 300°C at 10°C/minute.
-
Hold at 300°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Characteristic ions for the analyte and the deuterated internal standard are monitored.
-
Transfer Line Temperature: Maintained at a temperature (e.g., 290°C) to prevent condensation of the analytes.
-
-
-
Data Analysis:
-
The peaks corresponding to the unlabelled analyte and the deuterated internal standard are identified based on their retention times and characteristic ions.
-
A calibration curve is generated by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
The concentration of the analyte in the sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard and the calibration curve.
-
Caption: General workflow for TCP isomer analysis using GC-MS.
References
In-Depth Technical Guide: Structure Elucidation of Bis(o-cresyl) p-Cresyl Phosphate-d7
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structure elucidation of Bis(o-cresyl) p-Cresyl Phosphate-d7, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart in various analytical applications.
Introduction
Bis(o-cresyl) p-cresyl phosphate (B84403) is an unsymmetrical isomer of tricresyl phosphate (TCP), a class of organophosphate esters widely used as flame retardants, plasticizers, and anti-wear additives in industrial fluids. Due to its prevalence and potential for human exposure, accurate monitoring of TCP isomers is essential. This compound serves as an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the analyte of interest but has a distinct mass, allowing for precise quantification. The rigorous confirmation of its chemical structure, including the exact location of the deuterium (B1214612) labels, is paramount to its validity as a standard.
This guide outlines the key chemical properties, a proposed synthetic pathway, and the analytical methodologies required for the complete structure elucidation of this compound.
Chemical Identity and Properties
The fundamental characteristics of this compound are summarized below. The deuteration is specifically on the p-cresyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | tris(2-methylphenyl) phosphate | N/A |
| Synonym | Phosphoric Acid Bis(2-methylphenyl) 4-Methylphenyl Ester-d7 | [1] |
| Molecular Formula | C₂₁H₁₄D₇O₄P | [1] |
| Molecular Weight | 375.41 g/mol | [1] |
| Canonical SMILES | O=P(OC1=CC=CC=C1C)(OC2=C(C)C=CC=C2)OC3=C([2H])C([2H])=C(C([2H])([2H])[2H])C([2H])=C3[2H] | [1] |
Note: The SMILES string indicates that the seven deuterium atoms are located on the p-cresyl group: four on the aromatic ring and three on the methyl group.
Proposed Synthesis and Elucidation Workflow
The structure elucidation process is intrinsically linked to its synthesis. A logical workflow begins with the chemical synthesis of the deuterated molecule, followed by purification and a suite of analytical techniques to confirm its structure and purity.
References
An In-depth Technical Guide to Bis(o-cresyl) p-Cresyl Phosphate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Bis(o-cresyl) p-Cresyl Phosphate-d7, a deuterated stable isotope-labeled internal standard. It is intended for use in analytical and research applications, particularly for the quantification of its non-deuterated counterpart, Bis(o-cresyl) p-Cresyl Phosphate (B84403), which is an isomer of Tricresyl Phosphate (TCP).
Chemical Identity and Properties
This compound is a synthetic organophosphate compound where seven hydrogen atoms on the p-cresyl group have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the analyte but has a distinct, higher mass.
Quantitative Data
The key chemical and physical properties of this compound and its non-deuterated analog are summarized below. Data for the non-deuterated form is provided for context.
| Property | This compound | Bis(o-cresyl) p-Cresyl Phosphate (non-deuterated) |
| Molecular Formula | C₂₁H₁₄D₇O₄P[1][2] | C₂₁H₂₁O₄P[3] |
| Molecular Weight | 375.41 g/mol [1][4] | 368.37 g/mol [5] |
| Synonyms | Phosphoric Acid Bis(2-methylphenyl) 4-Methylphenyl Ester-d7[1][2] | bis-o-tolyl p-tolyl phosphate[3] |
| Unlabeled CAS Number | 77342-19-9[1] | 77342-19-9 |
| Appearance | Neat (form may vary)[6] | Colorless to pale-yellow liquid or solid[7] |
Application and Significance
The primary application of this compound is as an internal standard for the accurate quantification of TCP isomers in various matrices. The non-deuterated TCPs are used as anti-wear additives in aircraft turbine engine oils and as flame retardants and plasticizers.[6][8] However, certain isomers, particularly those with ortho-cresyl groups, are neurotoxic.[9] Accurate measurement is therefore critical for toxicological studies and safety monitoring.
Context: Neurotoxicity of Tricresyl Phosphate (TCP)
The toxicity of TCP is primarily associated with its ortho-isomers.[9] The mechanism involves the metabolic activation of tri-ortho-cresyl phosphate (ToCP) into a highly toxic cyclic intermediate, which then irreversibly inhibits Neuropathy Target Esterase (NTE). This inhibition is a key event in the development of Organophosphate-Induced Delayed Neuropathy (OPIDN), a severe neurological condition characterized by paralysis.[10] Other neurotoxic mechanisms include the disruption of calcium homeostasis and impairment of glutamatergic signaling.[11]
Signaling Pathways in TCP Neurotoxicity
The diagram below illustrates a simplified pathway of ToCP-induced neurotoxicity, highlighting the central role of Neuropathy Target Esterase (NTE) inhibition.
Experimental Protocols
While the specific synthesis protocol for this compound is proprietary, a representative experimental protocol for its use as an internal standard in the analysis of turbine oil is provided below. This method is based on established gas chromatography-mass spectrometry (GC/MS) procedures for TCP isomer analysis.[12][13]
Hypothetical Protocol: Quantification of TCP Isomers in Turbine Oil
Objective: To quantify the concentration of Bis(o-cresyl) p-Cresyl Phosphate in a turbine oil sample using GC/MS with this compound as an internal standard.
Materials:
-
Turbine oil sample
-
This compound (Internal Standard, IS) stock solution (e.g., 100 µg/mL in isooctane)
-
Bis(o-cresyl) p-Cresyl Phosphate (Analyte) standard for calibration curve
-
Hexane (B92381), Dichloromethane (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica gel, 500 mg)
-
GC/MS system with a non-polar capillary column
Procedure:
-
Sample Preparation:
-
Accurately weigh 100 mg of the turbine oil sample into a glass vial.
-
Add a precise volume of the this compound internal standard stock solution to achieve a final concentration of 1 µg/mL.
-
Dilute the sample with 1 mL of hexane and vortex for 1 minute.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge by passing 5 mL of hexane through it.
-
Load the diluted oil sample onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
Elute the TCP isomers and the internal standard with 5 mL of a 1:1 hexane:dichloromethane mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of isooctane (B107328) for GC/MS analysis.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
Spike each calibration standard with the internal standard to the same final concentration as the sample (1 µg/mL).
-
Process these standards in the same manner as the oil sample if matrix effects are being evaluated, or analyze directly.
-
-
GC/MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
MS Conditions: Electron Ionization (EI) mode. Scan from m/z 50 to 400.
-
Quantification Ions:
-
Analyte (C₂₁H₂₁O₄P, MW=368.37): e.g., m/z 368 (molecular ion)
-
Internal Standard (C₂₁H₁₄D₇O₄P, MW=375.41): e.g., m/z 375 (molecular ion)
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected quantification ions for both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its response ratio on the calibration curve.
-
Experimental Workflow Diagram
The logical flow for the analytical procedure described above is visualized in the following diagram.
Safety and Handling
This product is intended for laboratory research use only and is not for human or veterinary use.[14] Users should consult the Safety Data Sheet (SDS) for complete information on hazards and handling. As an organophosphate, it should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations and institutional guidelines.
References
- 1. faa.gov [faa.gov]
- 2. ovid.com [ovid.com]
- 3. Bis(o-cresyl) p-Cresyl Phosphate | LGC Standards [lgcstandards.com]
- 4. Bis(m-cresyl) p-Cresyl Phosphate-d7 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. Bis(m-cresyl) o-Cresyl Phosphate-d7 | CymitQuimica [cymitquimica.com]
- 7. o-Cresyl phosphate | C21H21O4P | CID 6527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bis(o-cresyl) p-Cresyl Phosphate | CymitQuimica [cymitquimica.com]
- 9. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 10. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. greenmedinfo.com [greenmedinfo.com]
- 12. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 13. cdc.gov [cdc.gov]
- 14. clearsynth.com [clearsynth.com]
- 15. hbchemical.com [hbchemical.com]
Synthesis of Deuterated Tricresyl Phosphate Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing deuterated isomers of tricresyl phosphate (B84403) (TCP). The introduction of deuterium (B1214612) into the TCP molecule is a critical tool for various research applications, including metabolic studies, mechanistic investigations of toxicity, and as internal standards in analytical chemistry. This document outlines the key synthetic strategies, focusing on the preparation of deuterated cresol (B1669610) precursors and their subsequent conversion to the corresponding deuterated tricresyl phosphate isomers.
Introduction to Tricresyl Phosphate and Its Isomers
Tricresyl phosphate is a complex mixture of ten isomeric organophosphate esters derived from the three isomers of cresol (ortho-, meta-, and para-cresol).[1] Commercial TCP is typically a mixture of these isomers and is widely used as a flame retardant, plasticizer, and anti-wear additive in lubricants.[2] The toxicological properties of TCP are highly dependent on the isomeric composition, with the ortho-isomer (tri-o-cresyl phosphate or TOCP) being a known neurotoxin.[2] The synthesis of isotopically labeled TCP isomers, particularly with deuterium, is therefore essential for understanding their metabolic fate and mechanisms of action.
General Synthetic Approach
The synthesis of deuterated tricresyl phosphate isomers is generally a two-stage process. The first stage involves the isotopic labeling of the cresol precursors, followed by the reaction of the deuterated cresols with a phosphorus reagent to form the final phosphate ester.
Stage 1: Synthesis of Deuterated Cresol Isomers
The key to synthesizing deuterated TCP is the preparation of deuterated cresol isomers. The most common method for introducing deuterium into aromatic rings is through hydrogen-deuterium (H-D) exchange reactions. This typically involves reacting the cresol isomer with a deuterium source, such as deuterium oxide (D₂O), often under forcing conditions or in the presence of a catalyst.
Stage 2: Synthesis of Deuterated Tricresyl Phosphate
Once the deuterated cresol isomers are obtained, they are reacted with a phosphorus reagent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield the corresponding deuterated tricresyl phosphate.[2] The reaction stoichiometry is critical to ensure the formation of the tri-substituted phosphate ester.
Experimental Protocols
Synthesis of Deuterated Cresol Isomers (General Procedure)
This protocol describes a general method for the deuteration of cresol isomers via acid-catalyzed H-D exchange.
Materials:
-
o-, m-, or p-cresol (B1678582)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Acid catalyst (e.g., Amberlyst-15 resin, deuterated sulfuric acid)
-
Anhydrous solvent (e.g., dioxane, tetrahydrofuran)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a high-pressure reaction vessel, dissolve the cresol isomer in an anhydrous solvent.
-
Add the acid catalyst to the solution.
-
Add a stoichiometric excess of deuterium oxide.
-
Seal the vessel and heat the mixture to a temperature typically ranging from 150 to 250 °C for a period of 24 to 72 hours. The optimal temperature and reaction time will need to be determined empirically for each isomer to maximize deuterium incorporation.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base.
-
Extract the deuterated cresol with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic extract with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the deuterated cresol by distillation or column chromatography.
-
Characterize the product by NMR and mass spectrometry to determine the degree of deuteration and isotopic purity.
Synthesis of Deuterated Tricresyl Phosphate Isomers (General Procedure)
This protocol outlines the synthesis of deuterated tricresyl phosphate from a deuterated cresol precursor.
Materials:
-
Deuterated o-, m-, or p-cresol
-
Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous base (e.g., pyridine, triethylamine) (optional, to scavenge HCl)
-
Aqueous sodium hydroxide (B78521) solution
-
Brine
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve the deuterated cresol isomer in an anhydrous solvent.
-
If using a base, add it to the solution.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (or a solution of phosphorus pentachloride) dropwise with stirring. The molar ratio of deuterated cresol to phosphorus oxychloride should be approximately 3:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and wash it sequentially with water, dilute aqueous sodium hydroxide solution, and brine.
-
Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.
-
Purify the crude deuterated tricresyl phosphate by vacuum distillation or column chromatography.
-
Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity, purity, and isotopic enrichment.
Data Presentation
Quantitative data for the synthesis of deuterated tricresyl phosphate isomers is scarce in the literature. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Synthesis of Deuterated Cresol Isomers
| Cresol Isomer | Deuteration Method | Reaction Time (h) | Temperature (°C) | Yield (%) | Isotopic Purity (% D) |
| o-Cresol-dₙ | H-D Exchange (D₂O, Acid Catalyst) | Data not available | Data not available | Data not available | Data not available |
| m-Cresol-dₙ | H-D Exchange (D₂O, Acid Catalyst) | Data not available | Data not available | Data not available | Data not available |
| p-Cresol-dₙ | H-D Exchange (D₂O, Acid Catalyst) | Data not available | Data not available | Data not available | Data not available |
Table 2: Synthesis of Deuterated Tricresyl Phosphate Isomers
| Deuterated TCP Isomer | Deuterated Cresol Precursor | Phosphorus Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Isotopic Purity (% D) |
| Tri-o-cresyl-d₂₁ phosphate | o-Cresol-d₇ | POCl₃ | Data not available | Data not available | Data not available | Data not available |
| Tri-m-cresyl-d₂₁ phosphate | m-Cresol-d₇ | POCl₃ | Data not available | Data not available | Data not available | Data not available |
| Tri-p-cresyl-d₂₁ phosphate | p-Cresol-d₇ | POCl₃ | Data not available | Data not available | Data not available | Data not available |
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic workflows for the preparation of deuterated tricresyl phosphate isomers.
Caption: General workflow for the synthesis of deuterated cresol isomers.
Caption: General workflow for the synthesis of deuterated tricresyl phosphate.
Conclusion
The synthesis of deuterated tricresyl phosphate isomers is a challenging but crucial endeavor for advancing research in toxicology, pharmacology, and environmental science. This guide provides a foundational understanding of the synthetic strategies involved, emphasizing the need for careful optimization of deuteration and phosphorylation steps. The development of robust and well-characterized methods for producing these labeled compounds will undoubtedly facilitate a deeper understanding of their biological and environmental impact.
References
"Bis(o-cresyl) p-Cresyl Phosphate-d7 mass spectrometry fragmentation"
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Bis(o-cresyl) p-Cresyl Phosphate-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the anticipated mass spectrometry fragmentation of this compound. Due to the limited availability of direct studies on this specific deuterated compound, this guide extrapolates from established fragmentation patterns of tricresyl phosphate (B84403) (TCP) isomers and other organophosphate esters.[1][2] This document outlines the probable fragmentation pathways under common ionization techniques, presents expected quantitative data in a tabular format, details a generalized experimental protocol for its analysis, and includes a visual representation of the fragmentation cascade using the DOT language.
Introduction
This compound is a deuterated internal standard of a specific tricresyl phosphate (TCP) isomer. TCPs are a complex mixture of ortho-, meta-, and para-cresyl phosphate isomers used as flame retardants and plasticizers.[1] The analysis of individual isomers is crucial due to variations in their toxicological profiles.[3][4] Mass spectrometry, coupled with chromatographic separation, is the primary analytical technique for the identification and quantification of these compounds.[5] Understanding the fragmentation patterns of deuterated standards like this compound is essential for developing robust and accurate analytical methods.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound is expected to be influenced by the ionization method employed. Electron Ionization (EI) will likely induce more extensive fragmentation compared to softer ionization techniques like Electrospray Ionization (ESI).
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M•+) of this compound is anticipated to undergo a series of fragmentation steps involving the cleavage of the phosphate ester bonds and rearrangements. The presence of the deuterium-labeled p-cresyl group will result in characteristic mass shifts in the resulting fragment ions.
The primary fragmentation pathways are expected to be:
-
Loss of a cresyl radical: The initial fragmentation will likely involve the cleavage of a P-O bond, leading to the loss of either a deuterated p-cresyl radical (-•OC₆H₄CD₃) or a non-deuterated o-cresyl radical (-•OC₇H₇).
-
Formation of dicresyl phosphate ions: The loss of a cresyl radical will generate corresponding dicresyl phosphate fragment ions.
-
Formation of cresyl-dihydroxy-phosphine oxide ion: Further fragmentation could lead to the formation of ions containing the phosphate core with one cresyl group.
-
Tropylium (B1234903) ion formation: Aryl-containing fragments can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, and its deuterated analogue (C₇D₇⁺) at m/z 98.
Electrospray Ionization (ESI) Fragmentation
In positive ion mode ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion will likely result in the following fragmentation:
-
Neutral loss of a cresol (B1669610) molecule: The most probable fragmentation pathway is the neutral loss of a cresol molecule (HOC₆H₄CD₃ or HOC₇H₇).
-
Formation of protonated dicresyl phosphate: This neutral loss will result in the formation of a protonated dicresyl phosphate ion.
-
Sequential loss of cresol molecules: Further fragmentation can lead to the sequential loss of the remaining cresol moieties.
Quantitative Data Presentation
The following table summarizes the predicted m/z values for the precursor and major product ions of this compound.
| Ion Type | Proposed Structure/Formula | Predicted m/z (EI) | Predicted m/z (ESI, [M+H]⁺) |
| Molecular Ion | [C₂₁H₁₄D₇O₄P]⁺• | 375.16 | - |
| Protonated Molecule | [C₂₁H₁₅D₇O₄P]⁺ | - | 376.17 |
| Fragment Ion | [M - •OC₆H₄CD₃]⁺ | 260.09 | - |
| Fragment Ion | [M - •OC₇H₇]⁺ | 267.13 | - |
| Fragment Ion | [M+H - HOC₆H₄CD₃]⁺ | - | 261.09 |
| Fragment Ion | [M+H - HOC₇H₇]⁺ | - | 268.14 |
| Fragment Ion | [C₁₄H₁₄O₃P]⁺ | 261.06 | 261.09 |
| Fragment Ion | [C₁₄H₇D₇O₃P]⁺ | 268.10 | 268.14 |
| Fragment Ion | [C₇H₇O]⁺ | 107.05 | - |
| Fragment Ion | [C₇D₇O]⁺ | 114.09 | - |
| Fragment Ion | [C₇H₇]⁺ (Tropylium) | 91.05 | - |
| Fragment Ion | [C₇D₇]⁺ (Deuterated Tropylium) | 98.10 | - |
Note: The predicted m/z values are based on the monoisotopic masses of the elements.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound by GC-MS or LC-MS is provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic System: A gas chromatograph equipped with a capillary column suitable for the separation of organophosphate esters (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms).
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: An initial temperature of 100°C, held for 1 minute, then ramped to 300°C at 10°C/min, and held for 10 minutes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.[6]
-
Scan Range: m/z 50-500.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic System: A high-performance liquid chromatograph with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ion Source Parameters: Capillary voltage, 3.5 kV; desolvation temperature, 350°C.
-
Collision Gas: Argon.
-
MS/MS Analysis: Product ion scans of the protonated molecule at m/z 376.17, with collision energy optimized for maximum fragmentation (typically in the range of 20-40 eV).
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed ESI-MS/MS fragmentation pathway for the protonated molecule of this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometric fragmentation of this compound based on the known behavior of similar organophosphate compounds. The provided data and protocols can serve as a starting point for method development and the accurate identification and quantification of this important internal standard in complex matrices. Experimental verification is recommended to confirm the proposed fragmentation pathways.
References
- 1. Electron impact, electron capture negative ionization and positive chemical ionization mass spectra of organophosphorus flame retardants and plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. faa.gov [faa.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Physicochemical Properties of Deuterated Organophosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphates (OPs) are a broad class of organic compounds containing phosphorus, widely utilized as pesticides, nerve agents, and flame retardants. In the realm of drug development and toxicology, understanding their physicochemical properties is paramount for predicting their environmental fate, biological activity, and metabolic pathways. A key strategy to modulate these properties is through deuteration—the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612). This guide provides a comprehensive overview of the core physicochemical properties of deuterated organophosphates, offering insights into the impact of isotopic substitution. Due to the limited availability of direct comparative data for deuterated organophosphates in public literature, this guide extrapolates from established principles of deuterium isotope effects and utilizes analogous data from other deuterated compounds to illustrate expected changes.
The Impact of Deuteration on Physicochemical Properties
The substitution of hydrogen with deuterium introduces subtle yet significant changes in the physicochemical properties of a molecule. These alterations stem from the greater mass of deuterium, which leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of deuterated drug development, primarily aimed at enhancing metabolic stability.[1] However, deuteration also influences other fundamental properties.
General Physicochemical Changes Upon Deuteration
Based on studies of various deuterated organic molecules, the following general trends in physicochemical properties are anticipated upon deuteration:
-
Lipophilicity (LogP/LogD): Deuterated compounds are generally observed to be slightly less hydrophobic than their non-deuterated counterparts.[2] This results in a lower octanol-water partition coefficient (LogP) or distribution coefficient (LogD). The effect is attributed to differences in intermolecular interactions, where C-D bonds exhibit weaker van der Waals interactions compared to C-H bonds.
-
Solubility: An increase in the solubility of a deuterated compound compared to its parent molecule has been observed in some cases.[3] This can be a significant advantage in drug formulation and bioavailability.
-
pKa: The acidity or basicity of a molecule can be altered by deuteration. The O-D bond is generally considered stronger than the O-H bond, which can lead to a higher pKa for deuterated acidic functional groups. Conversely, deuteration can slightly increase the alkalinity of amines.[2]
-
Melting and Boiling Points: The increased molecular weight due to deuterium substitution typically leads to slightly higher boiling points. The effect on melting points is less predictable and can be influenced by changes in crystal packing.[1]
-
Thermal Stability: The stronger C-D bond can lead to increased thermal stability in deuterated compounds.[4]
Quantitative Data: A Case Study with Flurbiprofen (B1673479)
While specific quantitative data for deuterated organophosphates is scarce, a study on the non-steroidal anti-inflammatory drug flurbiprofen and its deuterated analog (flurbiprofen-d8) provides a clear illustration of the expected changes in physicochemical properties.
| Property | Flurbiprofen (Non-deuterated) | Flurbiprofen-d8 (Deuterated) | Reference |
| Melting Point (°C) | 114.5 | 112.9 | [3] |
| Heat of Fusion (J/g) | 102.2 | 96.6 | [3] |
| LogD (pH 7.4) | 1.15 | 1.08 | [3] |
| Solubility in water (μg/mL) | 15.3 | 20.1 | [3] |
| Solubility in pH 1.2 HCl (μg/mL) | 0.9 | 2.1 | [3] |
| Solubility in pH 6.0 phosphate (B84403) buffer (μg/mL) | 53.4 | 65.8 | [3] |
Experimental Protocols for Physicochemical Characterization
Standardized methods are crucial for the accurate determination and comparison of physicochemical properties. The following protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient is a measure of a compound's lipophilicity.
Principle: The compound is equilibrated between n-octanol and water, and the concentration in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.
Methodology (Shake Flask Method - OECD 107): [5]
-
Preparation of Solutions: Prepare a stock solution of the test substance in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L in either phase.
-
Equilibration:
-
Add appropriate volumes of n-octanol and water (pre-saturated with each other) to a suitable vessel.
-
Add a known amount of the stock solution.
-
Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. The time required for equilibration should be determined in a preliminary experiment.
-
-
Phase Separation: Separate the two phases by centrifugation.
-
Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: Calculate the LogP value using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water])
Caption: Workflow for LogP determination using the shake flask method.
Determination of Water Solubility
Principle: The maximum concentration of a substance that can be dissolved in water at a specific temperature is determined.
Methodology (Flask Method - OECD 105): [6][7]
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Equilibration:
-
Add an excess amount of the test substance to a known volume of water in a flask.
-
Stir the mixture at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (determined in the preliminary test).
-
-
Phase Separation: Separate the solid phase from the aqueous phase by centrifugation or filtration.
-
Analysis: Determine the concentration of the test substance in the clear aqueous phase using a suitable analytical method.
-
Calculation: The water solubility is reported as the measured concentration in mass per volume of solution (e.g., g/L or mg/L).
Caption: Workflow for water solubility determination by the flask method.
Determination of Hydrolytic Stability
Principle: The rate of hydrolysis of a chemical is measured in aqueous buffer solutions at different pH values and temperatures.
Methodology (OECD 111): [1][8][9]
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at environmentally relevant pH values (e.g., pH 4, 7, and 9).
-
Incubation:
-
Add the test substance to the buffer solutions in sterile, sealed vessels.
-
Incubate the solutions in the dark at a constant temperature (a preliminary test at 50°C is often performed to estimate stability).
-
-
Sampling and Analysis:
-
At various time intervals, take samples from the incubation vessels.
-
Analyze the concentration of the parent compound and any significant hydrolysis products using a stability-indicating analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Plot the concentration of the test substance versus time.
-
Determine the rate constant (k) for the hydrolysis reaction.
-
Calculate the half-life (t½) using the formula: t½ = ln(2) / k.
-
Caption: Workflow for assessing the hydrolytic stability of a compound.
Determination of Thermal Stability
Principle: The thermal stability of a substance is assessed by exposing it to elevated temperatures and monitoring for degradation.
Methodology (Thermogravimetric Analysis - TGA):
-
Sample Preparation: Place a small, accurately weighed amount of the test substance into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) or air, depending on the desired atmosphere.
-
-
Heating Program:
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
-
Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve plots percentage weight loss versus temperature.
-
The onset temperature of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) are determined as indicators of thermal stability.
-
Implications for Drug Development: Metabolic Stability
The primary driver for the development of deuterated compounds, including organophosphates, is the potential to improve metabolic stability. Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond. By replacing this hydrogen with a stronger C-D bond, the rate of metabolism can be significantly reduced.
This "metabolic switching" can lead to several desirable pharmacokinetic outcomes:
-
Increased half-life: A slower rate of metabolism can prolong the presence of the drug in the body.
-
Increased bioavailability: Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.
-
Reduced formation of toxic metabolites: By slowing down a particular metabolic pathway, the formation of undesirable or toxic metabolites can be minimized.
-
Lower and less frequent dosing: Improved pharmacokinetic profiles can lead to more convenient dosing regimens for patients.
Caption: Deuteration can slow down CYP450-mediated metabolism.
Conclusion
The deuteration of organophosphates presents a promising strategy for modulating their physicochemical and pharmacokinetic properties. While direct comparative data for this specific class of compounds is not widely available, established principles of deuterium isotope effects suggest that deuteration is likely to result in decreased lipophilicity, and potentially altered solubility and pKa. The most significant impact is expected to be on metabolic stability, offering a valuable tool for drug development professionals seeking to optimize the performance of organophosphate-based therapeutics. The standardized experimental protocols outlined in this guide provide a robust framework for the systematic characterization of these and other novel deuterated compounds, enabling a deeper understanding of their behavior and potential applications. Further research into the synthesis and detailed physicochemical characterization of a range of deuterated organophosphates is warranted to fully elucidate the quantitative impact of isotopic substitution in this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotopically labeled compounds: Topics by Science.gov [science.gov]
- 7. iaea.org [iaea.org]
- 8. Chlorpyrifos-D10 - Deuterated Reference Standard for Pesticide Residue Quantification [witega.de]
- 9. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Odyssey of Tricresyl Phosphate Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricresyl phosphate (B84403) (TCP), a complex mixture of ten possible isomers, has been widely utilized as a flame retardant, plasticizer, and anti-wear additive in various industrial and commercial products.[1] Consequently, its isomers are ubiquitously detected in environmental matrices, raising concerns about their potential adverse effects on ecosystems and human health.[2][3] The environmental fate of these isomers—their persistence, transformation, and transport—is a critical area of research for understanding their ecological risk. This technical guide provides a comprehensive overview of the environmental fate of tricresyl phosphate isomers, with a focus on their degradation pathways, quantitative environmental parameters, and the experimental methodologies used for their assessment.
Physicochemical Properties and Partitioning Behavior
The environmental distribution of TCP isomers is largely governed by their physicochemical properties, particularly their solubility, vapor pressure, and partition coefficients. Commercial TCP is a colorless or pale yellow viscous liquid, virtually insoluble in water but soluble in organic solvents.[4] The octanol-water partition coefficient (log Kow) for the TCP mixture is approximately 5.1, indicating a high potential for bioaccumulation.[4]
Table 1: Physicochemical Properties of Tricresyl Phosphate Isomers[1][4][5]
| Property | Tricresyl Phosphate (mixed isomers) | Tri-o-cresyl phosphate (ToCP) | Tri-m-cresyl phosphate (TmCP) | Tri-p-cresyl phosphate (TpCP) |
| Molecular Formula | C21H21O4P | C21H21O4P | C21H21O4P | C21H21O4P |
| Molecular Weight | 368.4 g/mol | 368.4 g/mol | 368.4 g/mol | 368.4 g/mol |
| CAS Number | 1330-78-5 | 78-30-8 | 563-04-2 | 78-32-0 |
| Vapor Pressure | 1 x 10⁻⁴ mmHg (20 °C) | 1.9 x 10⁻⁶ mm Hg (25 °C) | 1.1 x 10⁻⁷ mmHg (25°C) | - |
| Water Solubility | 0.36 mg/L | - | - | 0.074 mg/L |
| log Kow | 5.11 - 5.12 | - | - | - |
| Koc (estimated) | - | 4.7 x 10⁴ | - | 4.4 x 10⁴ |
Environmental Degradation
The persistence of tricresyl phosphate isomers in the environment is determined by a combination of abiotic and biotic degradation processes.
Abiotic Degradation
Hydrolysis: TCP isomers undergo hydrolysis, with the rate being significantly influenced by pH. Hydrolysis is rapid under alkaline conditions, leading to the formation of dicresyl phosphate and cresol (B1669610).[4] The neutral hydrolysis half-life at pH 7 and 25°C is estimated to be about one month.[1]
Photolysis: Photodegradation of TCP in aqueous environments can occur, influenced by the presence of natural water components such as nitrites, iron ions, and humic acids.[5] The presence of NO₂⁻ and Fe³⁺ can promote the photochemical loss of TCP, while humic acid can have an inhibitory effect.[5][6] The degradation follows pseudo-first-order kinetics.[6] In the atmosphere, TCP is expected to degrade by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 26 hours.[1]
Table 2: Abiotic Degradation Half-lives of Tricresyl Phosphate Isomers
| Isomer/Mixture | Medium | Conditions | Half-life | Reference |
| Tricresyl phosphate (mixed) | Air | Reaction with OH radicals | ~26 hours | [1] |
| Tricresyl phosphate (mixed) | Water (pH 7, 25°C) | Neutral Hydrolysis | ~1 month | [1] |
| Tri-p-cresyl phosphate | Water (pH 7, 25°C) | Estimated Hydrolysis | 3.2 years | [7] |
| Tri-p-cresyl phosphate | Water (pH 8, 25°C) | Estimated Hydrolysis | 118 days | [7] |
| Tri-p-cresyl phosphate | Water (pH 9, 25°C) | Estimated Hydrolysis | 11.8 days | [7] |
| Tri-m-cresyl phosphate | Water (pH 7, 25°C) | Estimated Hydrolysis | 1.8 years | [2] |
| Tri-m-cresyl phosphate | Water (pH 8, 25°C) | Estimated Hydrolysis | 66 days | [2] |
| Tri-m-cresyl phosphate | Water (pH 9, 25°C) | Estimated Hydrolysis | 6.6 days | [2] |
| Tricresyl phosphate (mixed) | Water | Abiotic Degradation | 96 days | [4] |
| Tricresyl phosphate (on particles) | Air | Reaction with OH radicals | 1.8 - 4.5 days | [8] |
Biotic Degradation
Biodegradation is a major pathway for the removal of TCP isomers from the environment. Various microorganisms and microbial consortia have been shown to degrade TCP isomers, primarily through hydrolysis and hydroxylation.[9][10] The degradation rates can vary significantly between isomers.
For instance, a study using the bacterium Brevibacillus brevis showed that at a concentration of 2 g/L, it could degrade 1 mg/L of tri-m-cresyl phosphate, tri-p-cresyl phosphate, and tri-o-cresyl phosphate by 82.91%, 93.91%, and 53.92%, respectively, within five days.[11] Another study with a microbial consortium (ZY1) demonstrated the complete degradation of 1 mg/L of tri-m-cresyl phosphate, tri-p-cresyl phosphate, and tri-o-cresyl phosphate within 12, 24, and 36 hours, respectively.[9]
The primary biodegradation pathway involves the stepwise enzymatic hydrolysis of the phosphate ester bonds to form dicresyl phosphates, monocresyl phosphates, and finally inorganic phosphate and the corresponding cresol moieties.[7] These phenolic intermediates can then be further degraded.[7] Hydroxylation of the methyl groups on the cresyl rings is another key metabolic step.[9] Enzymes such as cytochrome P450, NADPH-cytochrome P450 reductase, and phosphatases are speculated to be involved in TCP degradation.[9][10]
Table 3: Biodegradation of Tricresyl Phosphate Isomers
| Isomer/Mixture | Organism/System | Degradation | Time | Reference |
| Tri-m-cresyl phosphate | Brevibacillus brevis | 82.91% | 5 days | [11] |
| Tri-p-cresyl phosphate | Brevibacillus brevis | 93.91% | 5 days | [11] |
| Tri-o-cresyl phosphate | Brevibacillus brevis | 53.92% | 5 days | [11] |
| Tri-m-cresyl phosphate | Microbial Consortium ZY1 | 100% | 12 hours | [9] |
| Tri-p-cresyl phosphate | Microbial Consortium ZY1 | 100% | 24 hours | [9] |
| Tri-o-cresyl phosphate | Microbial Consortium ZY1 | 100% | 36 hours | [9] |
| Tricresyl phosphate (mixed) | Sewage Sludge | - | 7.5 hours (half-life) | [1][4] |
| Tri-m-cresyl phosphate | River water (14°C) | - | ~13 days (half-life) | [2] |
| Tri-m-cresyl phosphate | River water (20°C) | - | ~2.9 days (half-life) | [2] |
| Tri-p-cresyl phosphate | River/Lake water | - | 2 - 5.3 days (half-life) | [7] |
Bioaccumulation
Due to their high lipophilicity, tricresyl phosphate isomers have a high potential for bioaccumulation in aquatic organisms.[4] The bioconcentration factor (BCF) is a key parameter used to quantify this potential.
Table 4: Bioaccumulation Factors (BCF) of Tricresyl Phosphate Isomers
| Isomer/Mixture | Organism | BCF Value (L/kg) | Reference |
| Tricresyl phosphate (mixed) | Fish (various species) | 165 - 2768 | [1] |
| Tri-m-cresyl phosphate | Fathead minnow (Pimephales promelas) | 596 | [2] |
| Tri-m-cresyl phosphate | Rainbow trout (Oncorhynchus mykiss) | 784 | [2] |
| Tri-p-cresyl phosphate | Fish | 928 - 1589 | [7] |
Experimental Protocols
The assessment of the environmental fate of TCP isomers relies on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Biodegradation Testing (Following OECD 301)
Ready biodegradability of TCP isomers can be assessed using the OECD 301 series of tests.[12] A common method is the Modified MITI Test (I) (OECD 301C) .
Methodology:
-
Test Substance Preparation: A stock solution of the TCP isomer is prepared in a suitable solvent due to its low water solubility.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.
-
Test Medium: A mineral salt medium is prepared, containing essential nutrients for microbial growth.
-
Test Setup: The test is conducted in sealed vessels with a headspace to ensure aerobic conditions. The test substance is added to the medium with the inoculum. Control vessels (inoculum only) and reference substance vessels (a readily biodegradable compound) are also prepared.
-
Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 25°C) for 28 days.
-
Measurement: Biodegradation is determined by measuring the Biochemical Oxygen Demand (BOD) over the 28-day period. The amount of oxygen consumed in the test vessels is compared to the theoretical oxygen demand (ThOD) of the test substance.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within the 28-day test period and within a 10-day window.
Hydrolysis Testing (Following OECD 111)
The rate of hydrolysis as a function of pH is determined according to OECD Guideline 111.[13][14][15]
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at different pH values, typically pH 4, 7, and 9.[13]
-
Test Substance Addition: The TCP isomer is added to the buffer solutions at a concentration not exceeding half its saturation concentration.[15]
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test).[13]
-
Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the parent TCP isomer and any hydrolysis products (e.g., dicresyl phosphates and cresols) using a suitable analytical method like HPLC or GC-MS.[15]
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the TCP isomer against time. The half-life at each pH is then calculated.
Photolysis Testing (Following OECD 316)
The direct phototransformation of TCP isomers in water can be assessed using OECD Guideline 316.[16][17]
Methodology:
-
Test Solution: A solution of the TCP isomer is prepared in sterile, buffered, purified water.
-
Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.[16]
-
Irradiation: The test solution is irradiated in a temperature-controlled chamber. Dark controls, wrapped in aluminum foil, are run in parallel to account for any non-photolytic degradation.
-
Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points and analyzed for the concentration of the parent TCP isomer and its photoproducts.
-
Data Analysis: The rate of photolysis is calculated from the difference in the degradation rate between the irradiated and dark control samples. The quantum yield can also be determined to estimate the photolysis rate under different environmental conditions.[16]
Mandatory Visualizations
Biodegradation Pathway of Tricresyl Phosphate
Caption: Proposed biodegradation pathway of tricresyl phosphate isomers.
Experimental Workflow for Biodegradation Assessment
Caption: General experimental workflow for assessing ready biodegradability of TCP isomers.
Signaling Pathway of Tricresyl Phosphate Neurotoxicity
Caption: Simplified signaling pathway of ToCP-induced neurotoxicity.
Conclusion
The environmental fate of tricresyl phosphate isomers is a complex interplay of their physicochemical properties and various degradation and transport processes. While biodegradation appears to be a significant removal mechanism, the persistence and bioaccumulation potential of certain isomers warrant continued research and monitoring. Understanding the detailed experimental protocols and the underlying degradation and toxicity pathways is crucial for accurately assessing the environmental risks associated with these compounds and for the development of safer alternatives. This guide provides a foundational understanding for researchers and professionals working to mitigate the environmental impact of tricresyl phosphate and related organophosphate compounds.
References
- 1. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 2. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tricresylphosphate isomers: A review of toxicity pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricresyl phosphate (EHC 110, 1990) [inchem.org]
- 5. TRICRESYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 6. Photochemical reaction of tricresyl phosphate (TCP) in aqueous solution: Influencing factors and photolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 10. scilit.com [scilit.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Tricresyl phosphate isomers exert estrogenic effects via G protein-coupled estrogen receptor-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 15. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 16. Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Neurotoxicity of Ortho-Cresyl Phosphate Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tri-ortho-cresyl phosphate (B84403) (TOCP) and related ortho-cresyl phosphate compounds are potent neurotoxicants known to induce a debilitating, delayed-onset neuropathy. This condition, termed Organophosphate-Induced Delayed Neuropathy (OPIDN), is characterized by the distal degeneration of long axons in both the central and peripheral nervous systems.[1][2] The primary initiating event is the inhibition and subsequent "aging" of a specific neuronal enzyme, Neuropathy Target Esterase (NTE).[2][3][4] This guide provides an in-depth examination of the molecular mechanisms, key signaling pathways, experimental methodologies, and quantitative data associated with the neurotoxicity of these compounds.
Mechanism of Neurotoxicity
The neurotoxic effects of ortho-cresyl phosphates are not typically acute but manifest after a delay of 10 to 20 days following exposure.[5][6] The process begins with metabolic activation and culminates in a complex cascade of cellular and molecular events leading to axonal degeneration.
Bioactivation
TOCP itself is not the ultimate toxic agent. It undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process involves the hydroxylation of a methyl group on one of the ortho-cresyl rings, followed by cyclization. The result is the formation of a highly reactive cyclic metabolite, Saligenin Cyclic-o-Tolyl Phosphate (SCOTP), also referred to as Cresyl Saligenin Phosphate (CBDP).[7][8][9] This metabolite is the active neurotoxin responsible for initiating the neurodegenerative cascade.
Primary Target: Neuropathy Target Esterase (NTE)
The principal molecular target of the activated TOCP metabolite (SCOTP/CBDP) is Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[2][10] NTE is an enzyme located in the endoplasmic reticulum of neurons and is believed to play a role in maintaining axonal health.[2][11]
The interaction occurs in two steps:
-
Inhibition: The active metabolite covalently binds to the serine residue in the active site of NTE, inhibiting its normal enzymatic function.
-
Aging: Following the initial binding, a conformational change occurs where one of the cresyl groups is cleaved, leaving a negatively charged phosphoryl group attached to the enzyme. This "aged" NTE is irreversibly inhibited and is considered the trigger for OPIDN.[3]
It is the inhibition followed by this aging process that is critical for toxicity. Compounds that can inhibit NTE but cannot undergo the aging step do not cause OPIDN.
Downstream Cellular and Molecular Events
The irreversible inhibition of NTE triggers a series of downstream events that collectively lead to the degeneration of axons:
-
Axonal Degeneration and Cytoskeletal Disruption: The most prominent pathological feature is the distal, "dying-back" axonopathy affecting long myelinated nerve fibers in the spinal cord and peripheral nerves.[5][6] This is accompanied by the disorganization and degradation of cytoskeletal proteins, including neurofilaments, which are crucial for maintaining axonal structure and transport.
-
Calcium Imbalance: TOCP exposure has been shown to disrupt intracellular calcium homeostasis. Studies using primary cortical neurons demonstrated that ToCP can reduce Ca2+ influx in response to glutamate (B1630785) stimulation, suggesting an effect on glutamate receptors.[12] This disruption can activate calcium-dependent proteases and phospholipases, contributing to cytoskeletal breakdown and membrane damage.
-
Mitochondrial Dysfunction and Oxidative Stress: TOCP induces oxidative damage in neuronal cells. Ultrastructural studies in poisoned animals have revealed degenerative changes in mitochondria within neurons.[13] This mitochondrial dysfunction impairs energy production and increases the generation of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.
-
Apoptosis and Autophagy: Programmed cell death pathways are implicated in TOCP neurotoxicity. Evidence suggests that TOCP can induce autophagy, a cellular process for degrading damaged organelles and proteins.[14] While initially a protective mechanism, excessive or dysregulated autophagy can contribute to cell death. In cultured human neuroblastoma cells, TOCP was shown to induce autophagy, and inhibiting this process could reduce cytotoxicity.[14]
Clinical Manifestation: Organophosphate-Induced Delayed Neuropathy (OPIDN)
OPIDN is the clinical syndrome resulting from exposure to neurotoxic ortho-cresyl phosphates.[10]
-
Latency Period: A characteristic feature is the delay of 1 to 4 weeks between exposure and the onset of neurological symptoms.[1] Initial gastrointestinal symptoms may occur shortly after ingestion but typically resolve long before the neuropathy appears.[5]
-
Symptoms: The initial symptoms are often cramping pains and paresthesias (numbness and tingling) in the lower limbs.[1][5] This is followed by progressive, symmetrical flaccid paralysis that begins in the distal lower extremities (causing foot drop and a "high-stepping gait") and, in severe cases, ascends to involve the hands and upper extremities.[1][15]
-
Pathology: The underlying pathology is the central-peripheral distal axonopathy, with secondary demyelination.[1][5] Degeneration is most pronounced in the longest and largest-diameter axons of the spinal cord and peripheral nerves.[5][6] Recovery is often slow and incomplete, and in severe cases, spasticity due to upper motor neuron involvement may become a permanent disability.[1]
Experimental Models and Protocols
The study of TOCP neurotoxicity relies on specific animal and cellular models due to significant species-specific differences in sensitivity.
In Vivo and In Vitro Models
-
Hen (Gallus gallus domesticus): The adult hen is the standard and most sensitive animal model for OPIDN research.[9] Hens develop clinical and pathological signs that closely mimic the human condition.
-
Rodents: Rats and mice are largely resistant to the clinical signs of OPIDN, even at very high doses, although some spinal neuropathology can be observed.[9] This resistance makes them unsuitable for studying the full clinical syndrome but useful for mechanistic studies of specific endpoints like NTE inhibition.[16]
-
Cellular Models: In vitro models, including human neuroblastoma (e.g., SH-SY5Y) cells, mouse neuroblastoma (N2a) cells, and primary cortical neurons, are used to investigate specific cellular and molecular mechanisms like cytotoxicity, neurite outgrowth inhibition, and effects on signaling pathways.[12][17]
Key Experimental Protocols
This protocol outlines a typical procedure for evaluating the potential of a compound to cause OPIDN.
-
Animal Selection and Acclimatization: Adult hens (8-12 months old) are used. They are housed individually and allowed to acclimatize for at least one week before the study begins.
-
Dosing: TOCP (or the test compound) is administered as a single oral dose via gavage, typically dissolved in a vehicle like corn oil. A positive control group receives a known neurotoxic dose of TOCP (e.g., 500 mg/kg), and a negative control group receives the vehicle only.
-
Observation Period: Birds are observed daily for 21-28 days. Body weight and food consumption are monitored regularly.
-
Clinical Scoring: Beginning around day 7, birds are scored for neurological deficits (ataxia). A common scoring system ranges from 0 (normal) to 8 (severe paralysis).
-
Biochemical Analysis: At the end of the observation period (or at interim time points), a subset of animals is euthanized. Brain and spinal cord tissues are collected to measure NTE and acetylcholinesterase (AChE) activity to confirm target engagement.
-
Histopathology: For remaining animals, perfusion-fixation is performed. The brain, spinal cord, and peripheral nerves (e.g., sciatic nerve) are collected, processed, and embedded. Sections are stained (e.g., with hematoxylin (B73222) and eosin, or specific stains for myelin and axons) and examined microscopically for axonal degeneration and demyelination.[5][18]
This is a colorimetric assay used to measure NTE activity in brain or spinal cord homogenates.
-
Tissue Preparation: Brain or spinal cord tissue is homogenized in a suitable buffer (e.g., Tris-sucrose buffer) on ice.
-
Differential Inhibition: The assay relies on distinguishing NTE from other esterases. Three sets of aliquots of the homogenate are prepared:
-
Total Esterase: Homogenate + buffer.
-
Non-NTE Esterase: Homogenate + a non-neuropathic inhibitor (e.g., paraoxon) to block cholinesterases and other general esterases.
-
Blank: Homogenate + a neuropathic inhibitor (e.g., mipafox (B20552) or CBDP) to block all esterases including NTE.
-
-
Incubation: The samples are pre-incubated to allow the inhibitors to bind.
-
Substrate Addition: A substrate, typically phenyl valerate, is added to all tubes. The samples are incubated at 37°C to allow for enzymatic hydrolysis of the substrate, which releases phenol (B47542).
-
Reaction Termination and Color Development: The reaction is stopped, and a color reagent (e.g., 4-aminoantipyrine (B1666024) and potassium ferricyanide) is added, which reacts with the liberated phenol to produce a colored product.
-
Measurement: The absorbance of the solution is read using a spectrophotometer. NTE activity is calculated as the difference between the activity in the non-NTE sample (inhibited with paraoxon) and the blank sample (inhibited with mipafox/CBDP).
Quantitative Neurotoxicity Data
Quantitative data from various experimental models provide insight into the dose-response relationships of ortho-cresyl phosphate compounds.
Table 1: Summary of In Vivo Dose-Response Data for TOCP
| Species | Exposure Route & Duration | Dose | Observed Effects | Reference |
|---|---|---|---|---|
| Hen | Single Oral Gavage | 500 mg/kg | 80% NTE inhibition and ~20% AChE inhibition after 24 hours. | |
| Hen | 90-day Oral Gavage | 1.25 mg/kg/day | No-Observed-Adverse-Effect Level (NOAEL) for spinal nerve damage. | [9] |
| Hen | 90-day Oral Gavage | 2.5 mg/kg/day | Lowest-Observed-Adverse-Effect Level (LOAEL) for ataxia and spinal nerve damage. | [9] |
| Rat (Long-Evans) | 7 doses over 14 days (gavage) | 37.5 mg/kg/day | Significant decrease in body weight. | [9] |
| Rat (F344) | Single IP Injection | 209 mg/kg | ED50 for NTE inhibition. | [16] |
| Mouse (ICR) | 28-day Oral Gavage | 400 mg/kg/day | 18% reduction in white blood cells; 10.5% decrease in lymphocytes. |[19] |
Table 2: Summary of In Vitro Cytotoxicity and Mechanistic Data
| Model System | Compound | Concentration | Observed Effects | Reference |
|---|---|---|---|---|
| Primary Cortical Neurons | ToCP (Tri-ortho-cresyl phosphate) | 10 µM | Significant reduction in size and complexity of neurite networks. | [12][17] |
| Primary Cortical Neurons | ToCP | 100 nM | Reduced Ca2+ influx evoked by glutamate. | [12] |
| Primary Cortical Neurons | ToCP, TmCP, TpCP | ≥ 80 µM | IC50 for cytotoxicity. | [12] |
| Primary Cortical Neurons | CBDP (metabolite) | 15 µM | IC50 for cytotoxicity (more potent than parent compounds). | [12][17] |
| SH-SY5Y Cells | TOCP | Increasing concentrations | Increased levels of autophagy-related protein light chain-3 (LC3). |
| Zebrafish Larvae | ToCP | Not specified | Induced locomotor hyperactivity and seizure-like behavior. |[20] |
Conclusion
The neurotoxicity of ortho-cresyl phosphate compounds is a well-defined process initiated by the metabolic activation of the parent compound to a reactive cyclic phosphate ester. This metabolite irreversibly inhibits Neuropathy Target Esterase, triggering a delayed and complex neurodegenerative cascade that affects long axons in the central and peripheral nervous systems. Key downstream events include cytoskeletal disruption, calcium dysregulation, mitochondrial dysfunction, and activation of cell death pathways, which collectively manifest as OPIDN. The adult hen remains the most relevant preclinical model for assessing the risk of this unique neurotoxic syndrome. Understanding these detailed mechanisms is critical for researchers and drug development professionals, both for assessing the neurotoxic potential of new chemical entities and for developing potential therapeutic strategies for toxic neuropathies.
References
- 1. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed Neurotoxicity from Triaryl Phosphates and Other Organophosphates and Carbamates in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Delayed Polyneuropathy Induced by Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triorthocresyl phosphate poisoning--a review of human cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triorthocresyl Phosphate Poisoning [jstage.jst.go.jp]
- 7. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 8. Involvement of neuropathy target esterase in tri-ortho-cresyl phosphate-induced testicular spermatogenesis failure and growth inhibition of spermatogonial stem cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dep.nj.gov [dep.nj.gov]
- 10. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]
- 11. jneurosci.org [jneurosci.org]
- 12. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrastructural reactions of spinal ganglia to tri-ortho-cresyl-phosphate: effects of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Autophagy in Tri-o-cresyl Phosphate-Induced Delayed Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. msjonline.org [msjonline.org]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ultrastructure of tri-ortho-cresyl phosphate poisoning in the chicken. II. Studies on spinal cord alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Subchronic Exposure of Tri-Ortho-Cresyl Phosphate Reduces T-Cell Population in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for Bis(o-cresyl) p-Cresyl Phosphate-d7
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a representative Certificate of Analysis (CoA) and detailed analytical methodologies for the deuterated internal standard, Bis(o-cresyl) p-Cresyl Phosphate-d7. This document is intended to serve as a comprehensive reference for researchers utilizing this standard in quantitative mass spectrometry applications, such as pharmacokinetic studies and environmental monitoring.
Product Identification and Specifications
This compound is a stable isotope-labeled internal standard for its corresponding unlabeled organophosphate compound, a member of the tricresyl phosphate (B84403) (TCP) family. TCPs are utilized as flame retardants and plasticizers.[1][2] The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS) to correct for matrix effects and variability during sample preparation and analysis.[3][4]
Table 1: General Product Specifications
| Property | Specification |
|---|---|
| Chemical Name | Bis(2-methylphenyl) (4-methyl-d7)phenyl phosphate |
| Synonyms | Bis(o-tolyl) p-tolyl-d7 phosphate |
| CAS Number | Not available (custom synthesis) |
| Molecular Formula | C₂₁H₁₄D₇O₄P |
| Molecular Weight | 375.4 g/mol |
| Appearance | Colorless to pale yellow viscous liquid[5] |
| Solubility | Soluble in Toluene, Methanol, Acetonitrile |
| Storage | Store at ambient temperature (>5 °C), protected from light[6] |
Quantitative Analysis and Purity Assessment
The following table summarizes the analytical results for a representative batch of this compound. These values are determined using the experimental protocols detailed in Section 3.
Table 2: Analytical Data Summary
| Analysis | Method | Result |
|---|---|---|
| Chemical Purity (by GC-MS) | Gas Chromatography-Mass Spectrometry | ≥99.0% |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium Incorporation |
| Identity Confirmation | ¹H NMR, ³¹P NMR, Mass Spectrometry | Conforms to Structure |
| Concentration | Gravimetric with Purity Correction | 100 µg/mL in Toluene (± 5%) |
| Unlabeled Content | Mass Spectrometry | <0.5% |
Experimental Protocols
Detailed methodologies are provided below for the key analytical techniques used to certify this material.
The chemical purity of the standard is determined by GC-MS, which separates the target compound from potential impurities and confirms its identity via its mass spectrum.[7][8]
-
Instrumentation: An Agilent 6890/5975 GC/MS system or equivalent is used for analysis.[7]
-
Sample Preparation: The supplied solution is diluted with an appropriate solvent (e.g., Toluene) to a final concentration of approximately 1 ng/µL.
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) and full scan (m/z 50-500). Key ions for this compound would be monitored to confirm identity and isotopic enrichment.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak in the total ion chromatogram.
NMR spectroscopy is used to confirm the molecular structure of the compound and the position of the deuterium labels.[9] For organophosphates, ³¹P NMR is particularly informative.[10][11]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: An appropriate amount of the neat material is dissolved in deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR:
-
Provides information on the proton environment. The spectrum is expected to show signals corresponding to the o-cresyl groups, with a significant reduction or absence of signals from the p-cresyl aromatic and methyl protons due to deuteration.
-
-
³¹P NMR:
-
Provides a single signal for the phosphate group, confirming the presence of the organophosphate core. The chemical shift is characteristic of this class of compounds.[11]
-
-
²H NMR:
-
Directly observes the deuterium nuclei, confirming the successful incorporation and location of the labels on the p-cresyl ring.
-
The isotopic purity is a critical parameter for an internal standard. It is determined by mass spectrometry, comparing the ion intensities of the deuterated molecule to any residual unlabeled analogue.[3]
-
Methodology: Using the full scan GC-MS data from the purity analysis, the mass spectrum of the main peak is analyzed.
-
Analysis: The relative abundance of the molecular ion peak for the fully deuterated compound (d7) is compared to the abundances of lower-mass isotopologues (d0 to d6). Isotopic enrichment is calculated as the percentage of the d7 isotopologue relative to all other isotopologues.
Diagrams and Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of a deuterated internal standard like this compound.[3][12]
Caption: A generalized workflow for the synthesis of deuterium-labeled internal standards.
This diagram outlines the logical flow of the analytical tests performed to generate the data for the Certificate of Analysis.
Caption: Workflow for the analytical certification of the deuterated internal standard.
References
- 1. aaqr.org [aaqr.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tricresyl phosphate, COA, Certificate of Analysis, 1330-78-5, T 2070 [ottokemi.com]
- 6. accustandard.com [accustandard.com]
- 7. faa.gov [faa.gov]
- 8. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 10. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
"isomers of tricresyl phosphate and their toxicity"
An In-depth Technical Guide on the Isomers of Tricresyl Phosphate (B84403) and Their Toxicity
Introduction
Tricresyl phosphate (TCP) is an organophosphate compound widely utilized as a flame retardant, plasticizer in vinyl plastics and lacquers, and as an anti-wear additive in lubricants and hydraulic fluids.[1][2] Commercial TCP is a complex mixture of ten different isomers, which are esters of phosphoric acid and cresol (B1669610) (a mixture of ortho-, meta-, and para-methylphenol).[1][3] The toxicological profile of TCP is heavily dependent on its isomeric composition, with certain isomers posing significant health risks, most notably neurotoxicity. This guide provides a comprehensive overview of the isomers of tricresyl phosphate, their distinct toxicological properties, underlying mechanisms of action, and the experimental methodologies used for their assessment.
Isomeric Structure of Tricresyl Phosphate
Tricresyl phosphate is a triaryl phosphate ester. The specific toxicity of a TCP mixture is determined by the position of the methyl group on the cresol moieties (ortho, meta, or para). The ten possible isomers arise from the different combinations of these three cresol variants attached to the central phosphate group.[3] The most well-studied and toxicologically significant isomer is tri-ortho-cresyl phosphate (TOCP).[1][4] Commercial TCP products manufactured today are formulated to contain minimal amounts of ortho-isomers due to their established neurotoxic potential.[5][6]
Toxicity Profiles of TCP Isomers
The toxicity of tricresyl phosphate is isomer-specific, with the ortho-substituted isomers being the primary drivers of neurotoxicity.[4][7] The meta- and para-isomers are considered relatively non-toxic in terms of neurodegeneration but may contribute to other systemic effects.[8][9]
Organophosphate-Induced Delayed Neuropathy (OPIDN)
The most severe toxic effect associated with TCP is Organophosphate-Induced Delayed Neuropathy (OPIDN), a debilitating neurological condition characterized by the distal degeneration of long axons in both the peripheral and central nervous systems.[10][11]
-
Symptoms : The onset of OPIDN is delayed, typically occurring 1 to 4 weeks after exposure.[10][12] Initial symptoms include cramping pains in the calves, followed by progressive weakness, numbness, and paresthesia in the lower limbs, often in a "stocking-glove" distribution.[12] In severe cases, this can progress to paralysis of the lower limbs (paraplegia), with a characteristic high-stepping gait, and may also affect the upper limbs.[10][12] While sensory recovery can occur, motor deficits and spastic ataxia may be permanent.[10][13]
-
Causative Agent : Only TCP isomers containing at least one ortho-cresyl group are capable of causing OPIDN.[4][8] Historical mass poisonings, such as the "Ginger Jake" incident in the 1930s, were caused by contamination with tri-ortho-cresyl phosphate (TOCP).[13] Studies in hens have shown that the relative potency for inducing OPIDN is highest for mono-ortho-TCPs, followed by di-ortho-TCPs, and then tri-ortho-TCP, with a relative potency ratio of 10:5:1.[14][15]
Mechanism of Neurotoxicity
The primary molecular target for OPIDN initiation is Neuropathy Target Esterase (NTE), an enzyme located in the nervous system.[11] The mechanism involves a two-step process:
-
Metabolic Activation : TOCP itself is not the direct neurotoxic agent. It undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form a cyclic metabolite called cresyl saligenin phosphate (CBDP), also known as 2-(ortho-cresyl)-4H-1,2,3-benzodioxaphosphoran-2-one.[1][16] This metabolic activation can only occur when there is an ortho-methyl group on at least one of the cresyl rings.[8]
-
Inhibition and Aging of NTE : The active metabolite (CBDP) phosphorylates the active site of NTE. For OPIDN to occur, two conditions must be met: more than 70% of NTE activity must be inhibited, and the phosphorylated enzyme must undergo a subsequent "aging" reaction.[11] Aging involves the cleavage of one of the R-groups from the phosphorus atom, leaving a negatively charged group attached to the enzyme. This irreversible change is believed to trigger the cascade of events leading to axonal degeneration.[11]
In contrast, inhibitors that can bind to NTE but cannot undergo the aging process (like phosphinates and carbamates) do not cause OPIDN and can even protect against it if administered prior to a neuropathic OP.[11]
Caption: Mechanism of TOCP-induced delayed neurotoxicity (OPIDN).
Reproductive and Endocrine Toxicity
Beyond neurotoxicity, certain TCP isomers have been implicated in reproductive and developmental toxicity. Unlike OPIDN, these effects are not exclusively linked to the ortho-isomers.[5]
-
Male Reproductive System : Studies in rats have shown that TCP can cause infertility in males.[17] Exposure to TOCP led to dose-dependent decreases in sperm motility and density, as well as alterations in sperm morphology.[7]
-
Female Reproductive System : In female rats, TCP exposure has been associated with increased ovarian weights and significantly elevated serum estradiol (B170435) levels.[17][18] Butylated triphenyl phosphate (BTP), a related compound, caused abnormal estrous cycles.[17][18]
-
Endocrine Disruption : The observed effects on reproductive organs, along with findings of cytoplasmic vacuolization of the adrenal cortex and ovarian interstitial cell hypertrophy in mice, suggest that TCP isomers may act as endocrine disruptors.[5][19] The mechanism may involve the inhibition of neutral cholesterol ester hydrolase, an enzyme involved in steroid hormone synthesis.[5]
Quantitative Toxicity Data
The following tables summarize available quantitative data on the toxicity of various tricresyl phosphate isomers and mixtures.
Table 1: Acute Toxicity (LD50) of TCP Isomers
| Isomer/Mixture | Species | Route | LD50 (mg/kg) | Citation(s) |
| Tri-ortho-cresyl phosphate (TOCP) | Rat | Oral | 1,160 | [20] |
| Tri-ortho-cresyl phosphate (TOCP) | Mouse | Oral | 900 | [20] |
| Tri-meta-cresyl phosphate (TMCP) | Chicken | Oral | >2,000 | [5] |
| Tri-para-cresyl phosphate (TPCP) | Multiple | Oral | >2,000 | [5] |
| TCP (Mixed Isomers) | Rat | Gavage | >5,800 | [19] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Neurotoxicity
| Isomer/Mixture | Species | Exposure | NOAEL | LOAEL | Endpoint | Citation(s) |
| Tri-ortho-cresyl phosphate (TOCP) | Chicken | 90 days (oral) | - | 2.5 mg/kg/day | Neurotoxic symptoms | [4] |
| TCP (2.5-3.3% ortho-isomers) | Chicken | Single (oral) | 295 mg/kg | 590 mg/kg | OPIDN | [14] |
| Tri-ortho-cresyl phosphate (TOCP) | Cat | Subchronic (dermal) | 0.5 mg/kg/day | - | Hindlimb weakness | [14] |
Table 3: In Vitro Cytotoxicity and Neurotoxicity
| Isomer/Mixture | Cell Type | Endpoint | IC50 / Effect Concentration | Citation(s) |
| TOCP, TmCP, TpCP (Symmetric Isomers) | Primary Cortical Neurons | Cytotoxicity | ≥80 µM | [16] |
| Cresyl Saligenin Phosphate (CBDP) | Primary Cortical Neurons | Cytotoxicity | 15 µM | [16] |
| TOCP | Primary Cortical Neurons | Neurite Network Reduction | 10 µM | [16] |
| TmCP, TpCP, TCP Mixture | Primary Cortical Neurons | Neurite Network Reduction | No effect at 10 µM | [16] |
| Most TCPs (including TOCP) | Primary Rat Cortical Neurons | Decreased Electrical Activity | 10 µM (after 48h exposure) | [21] |
Experimental Protocols
The toxicological evaluation of TCP isomers relies on a combination of in vivo and in vitro experimental models.
In Vivo Studies for OPIDN Assessment
The adult hen is the preferred animal model for studying OPIDN because its sensitivity to the neurotoxic effects of ortho-TCP isomers is similar to that of humans.[4] Rodents are much less sensitive.[4]
-
Typical Protocol :
-
Animal Model : Adult domestic hens.
-
Dosing : Test compounds are typically administered via oral gavage, either as a single dose or in repeated doses over a period (e.g., 90 days).
-
Observation Period : Animals are observed for a period of at least 3-4 weeks to allow for the delayed onset of neurological symptoms.
-
Clinical Assessment : Regular evaluation for clinical signs of neurotoxicity, such as ataxia (incoordination), weakness, and paralysis, using a standardized scoring system.
-
Histopathology : At the end of the study, nerve tissue (e.g., spinal cord, peripheral nerves) is collected. Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to examine for characteristic signs of axonal degeneration and secondary demyelination.[10]
-
Biochemical Analysis : Measurement of NTE activity in brain and spinal cord tissue to correlate inhibition levels with clinical signs.
-
Caption: Typical experimental workflow for in vivo OPIDN assessment in hens.
In Vitro Neurotoxicity Assays
In vitro models using primary neuronal cultures or cell lines (e.g., SH-SY5Y) are employed to investigate cellular mechanisms of toxicity, assess cytotoxicity, and screen compounds for neurotoxic potential.[21]
-
Methodologies :
-
Cell Culture : Primary cortical neurons are isolated from rodent embryos and cultured for several days to allow for the development of mature neuronal networks.[16]
-
Compound Exposure : Cells are incubated with different concentrations of TCP isomers or their metabolites for a defined period (e.g., 24-48 hours).[16][21]
-
Endpoint Measurement :
-
Cell Viability : Assessed using assays like MTT or LDH release to determine cytotoxic concentrations (IC50).[21]
-
Neurite Outgrowth : Cells are immunostained for neuronal markers (e.g., β-III tubulin), and images are analyzed to quantify neurite length, branching, and network complexity.[16][21]
-
Neuronal Electrical Activity : Spontaneous electrical activity in neuronal networks is measured using microelectrode arrays (MEAs).[21]
-
Calcium Imaging : Changes in intracellular calcium concentration in response to stimuli like glutamate (B1630785) are measured to assess effects on receptor function.[16]
-
-
Logical Relationships in TCP Toxicity
The toxicity of tricresyl phosphate is a direct function of its isomeric structure, which dictates its metabolic fate and interaction with biological targets.
Caption: Relationship between TCP isomer structure and toxicity.
Conclusion
The toxicity of tricresyl phosphate is intricately linked to its isomeric composition. The presence of an ortho-methyl group is a prerequisite for the metabolic activation that leads to the inhibition of Neuropathy Target Esterase and the subsequent development of Organophosphate-Induced Delayed Neuropathy, the most severe adverse effect. While tri-ortho-cresyl phosphate is the most infamous isomer, mixed ortho-esters may be even more potent.[22] In contrast, meta- and para-isomers lack the potential to cause OPIDN but are not devoid of other toxicities, contributing to reproductive and endocrine-disrupting effects. A thorough understanding of the structure-toxicity relationship is crucial for the risk assessment and regulation of commercial TCP-containing products to mitigate the significant hazards posed by neurotoxic isomers.
References
- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 2. TRICRESYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. series.publisso.de [series.publisso.de]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. scholars.unh.edu [scholars.unh.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Cholinesterase Inhibitors: Part 6: Organophosphate-Induced Delayed Neuropathy (OPIDN) | Environmental Medicine | ATSDR [archive.cdc.gov]
- 13. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate (CAS No. 1330-78-5) in F344/N Rats and B6C3F1 Mice (Gavage and Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Triorthocresyl phosphate - IDLH | NIOSH | CDC [cdc.gov]
- 21. In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of the hazards of industrial exposure to tricresyl phosphate: a review and interpretation of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, achieving the highest levels of accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for its sensitivity and selectivity. However, the inherent variability in complex biological matrices, sample preparation, and instrument response can compromise the integrity of quantitative data. This technical guide provides an in-depth exploration of the core mechanism of action of deuterated internal standards, the cornerstone of robust and reliable bioanalytical methods.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS).[1][2] A deuterated internal standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced with their stable, heavier isotope, deuterium (B1214612) (²H or D).[3] A known amount of this deuterated standard is added to the sample at the very beginning of the sample preparation process.[1]
Because the deuterated standard is chemically and physically almost identical to the analyte, it behaves as a nearly perfect surrogate throughout the entire analytical workflow.[4][5] Any loss of the analyte during extraction, handling, or injection will be mirrored by a proportional loss of the deuterated standard.[1] The mass spectrometer can differentiate between the native analyte and the heavier deuterated standard due to their mass-to-charge (m/z) ratio difference.[2] By measuring the ratio of the analyte's signal to that of the deuterated standard's signal, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
Technical Guide: Bis(o-cresyl) p-Cresyl Phosphate-d7 Material Safety Data Sheet
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for Bis(o-cresyl) p-Cresyl Phosphate-d7. This document has been compiled using data from the safety data sheets of structurally similar, non-deuterated tricresyl phosphate (B84403) (TCP) isomers. The information provided herein should be used as a guideline for handling the deuterated compound, with the understanding that the toxicological and reactivity profiles may differ. This compound is intended for laboratory research use only and is not for human or veterinary use.[1]
Chemical and Physical Properties
This compound is a deuterated stable isotope of a tricresyl phosphate isomer. While specific data for the deuterated compound is limited, the properties of the non-deuterated tricresyl phosphate isomers provide a useful reference.
Table 1: Chemical Identification of this compound and Related Compounds
| Property | This compound | Tricresyl Phosphate (mixed isomers) | Tri-o-cresyl phosphate |
| Molecular Formula | C₂₁H₁₄D₇O₄P[1] | C₂₁H₂₁O₄P | C₂₁H₂₁O₄P |
| Molecular Weight | 375.41 g/mol [1] | 368.37 g/mol [2] | 368.37 g/mol |
| CAS Number | 77342-19-9 (Unlabelled)[1] | 1330-78-5 | 78-30-8 |
| Synonyms | Phosphoric Acid Bis(2-methylphenyl) 4-Methylphenyl Ester-d7[1] | Tritolyl phosphate | Phosphoric acid, tris(2-methylphenyl) ester |
Table 2: Physical and Chemical Properties of Tricresyl Phosphate Isomers
| Property | Value | Isomer/Conditions |
| Appearance | Colorless to pale yellow, odorless liquid or solid[3] | Mixed isomers |
| Boiling Point | >300°C at atmospheric pressure[4] | Mixed isomers |
| 265°C at 10 mmHg[5] | Mixed isomers | |
| 410°C[6] | Tri-o-cresyl phosphate | |
| Melting Point | -30°C (pour point)[4] | Mixed isomers |
| -40°C[7] | Mixed isomers | |
| Flash Point | 225°C[6] | Tri-o-cresyl phosphate |
| 240°C[8] | Mixed isomers | |
| Density | 1.143 g/cm³ at 25°C | Mixed isomers |
| 1.162 g/mL at 25°C[8] | Mixed isomers | |
| Vapor Pressure | 0.2 x 10⁻² Pa at 25°C[6] | Tri-o-cresyl phosphate |
| Water Solubility | Insoluble[7] | Mixed isomers |
| 0.2 g/100ml at 25°C[8] | Mixed isomers | |
| Log Kow | 6.3[6] | Tri-o-cresyl phosphate |
Toxicological Information
The toxicity of tricresyl phosphate is highly dependent on the specific isomer, with the ortho-isomer being the most toxic.[9] The primary health concern associated with tricresyl phosphate, particularly the ortho-isomer, is organophosphate-induced delayed neuropathy (OPIDN).[9]
Table 3: Acute Toxicity Data for Tricresyl Phosphate
| Route of Exposure | Species | LD50 Value | Isomer |
| Oral | Rat | 15750 mg/kg[5] | Mixed isomers |
| Oral | Rat | > 20000 mg/kg[10] | Mixed isomers |
| Oral | Mouse | 3900 mg/kg[10] | Mixed isomers |
| Oral | Mammal | 400 mg/kg[6] | Tri-o-cresyl phosphate |
| Dermal | Rabbit | 3700 mg/kg[5] | Mixed isomers |
| Dermal | Rabbit | > 10000 mg/kg[10] | Mixed isomers |
Chronic Effects:
-
Neurotoxicity: The ortho-isomer of tricresyl phosphate is a known neurotoxin that can cause delayed and potentially irreversible nerve damage.[11]
-
Reproductive Toxicity: The ortho-isomer has been shown to have adverse effects on male fertility in animal studies.[11]
Occupational Exposure Limits
Table 4: Occupational Exposure Limits for Tricresyl Phosphate (as Tri-o-cresyl Phosphate)
| Organization | Limit Value (8-hour TWA) |
| OSHA (PEL) | 0.1 mg/m³[12] |
| NIOSH (REL) | 0.1 mg/m³[12] |
| ACGIH (TLV) | 0.1 mg/m³[12] |
Experimental Protocols and Handling Procedures
Given the hazardous nature of tricresyl phosphate isomers, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.
Caption: PPE selection workflow based on hazard assessment.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid inhalation of vapors or mists and prevent contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[11]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[11] Keep away from incompatible materials such as strong oxidizing agents.[6]
Spill Response
In the event of a spill, follow these procedures:
Caption: General workflow for responding to a chemical spill.
First Aid Measures
The following diagram outlines the appropriate first aid response in case of exposure.
Caption: First aid measures following different routes of exposure.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[11] This material may be considered a hazardous waste.[5]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Hazards from Combustion: May produce toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides when heated to decomposition.[5]
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
References
- 1. clearsynth.com [clearsynth.com]
- 2. lobachemie.com [lobachemie.com]
- 3. TRIORTHOCRESYL PHOSPHATE | Occupational Safety and Health Administration [osha.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. TRICRESYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 8. harwick.com [harwick.com]
- 9. Evaluation of the hazards of industrial exposure to tricresyl phosphate: a review and interpretation of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. hbchemical.com [hbchemical.com]
- 12. nj.gov [nj.gov]
The Thermal Decomposition of Tricresyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tricresyl phosphate (B84403) (TCP), a widely utilized organophosphate compound, serves as a flame retardant, plasticizer, and anti-wear additive in lubricants.[1] Its performance, particularly in high-temperature applications such as aviation and automotive industries, is intrinsically linked to its thermal decomposition characteristics.[2][3] Understanding the mechanisms, products, and kinetics of TCP's thermal degradation is paramount for predicting its behavior, ensuring operational safety, and mitigating potential toxicological risks associated with its breakdown products. This technical guide provides an in-depth analysis of the thermal decomposition of tricresyl phosphate, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex chemical pathways involved.
Decomposition Pathways and Products
The thermal decomposition of tricresyl phosphate is a complex process influenced by factors such as temperature, the presence of oxygen, and the nature of surrounding surfaces, particularly ferrous materials.[2][3] The primary decomposition products consistently identified across various studies are cresol (B1669610) and toluene (B28343).[2][3] However, other gaseous products like hydrogen (H₂) and carbon monoxide (CO) are also observed, especially in the presence of an iron surface.[3]
Studies have shown that the isomeric form of TCP (ortho-, meta-, and para-) significantly influences its reactivity. Generally, para-TCP isomers are found to be more reactive than meta-TCP isomers.[2][4] The presence of different iron oxides also alters the decomposition process, with Fe₂O₃ surfaces generating more cresol than Fe₃O₄ surfaces.[2][5]
Three primary pathways for cresol formation during TCP decomposition have been proposed:
-
Hydroxylation: This pathway is initiated by water molecules or hydroxyl groups on a surface.[2]
-
Adsorption: This involves the direct interaction and reaction between carbon atoms in the cresol rings and iron atoms on the surface.[2]
-
Oligomerization: This pathway leads to the formation of higher molecular weight species through the bonding of TCP molecules or their decomposition radicals.[2]
Direct thermal dissociation of the P-O bond in TCP has also been observed at higher temperatures, although it is less frequent compared to the other three pathways.[2]
Quantitative Decomposition Data
The following tables summarize the key quantitative data related to the thermal decomposition of tricresyl phosphate as reported in the literature.
Table 1: Decomposition and Desorption Temperatures of Tricresyl Phosphate and its Products
| Substance | Event | Temperature (K) | Surface/Environment | Analytical Method | Reference |
| Tricresyl Phosphate | Decomposition Onset | ~310-350 °C (583-623 K) | Nitrogen Atmosphere | TGA | [6] |
| Tricresyl Phosphate | Decomposition | 423 - 473 | Iron | XPS | [7] |
| Cresol | Desorption Onset | ~450 | Fe Powder (in air) | TPRS | [2] |
| Cresol | Desorption Peak | 520 | Fe Powder (in air) | TPRS | [2] |
| Cresol | Desorption Onset | ~475 | Fe₃O₄ Powder (in air) | TPRS | [2] |
| Cresol | Desorption Peak | 530 | Fe₃O₄ Powder (in air) | TPRS | [2] |
| Cresol | Desorption Onset | ~500 | Fe₃O₄ Powder (in N₂) | TPRS | [4] |
| Cresol | Desorption Peak | 575 | Fe₃O₄ Powder (in N₂) | TPRS | [4] |
| Toluene | Desorption | ~515 | Fe Powder (in air) | TPRS | [2] |
| Toluene | Desorption | ~575 | Fe, Fe₂O₃, Fe₃O₄ Powders (in N₂) | TPRS | [4] |
| Toluene | Desorption | 350 and 500 | Fe foil | TPRS | [3] |
| Cresol | Desorption | 500-520 | Fe foil | TPRS | [3] |
Table 2: Influence of Isomer and Surface on Cresol Generation Temperature
| TCP Isomer | Surface | Temperature for Increased Cresol Generation (K) | Analytical Method | Reference |
| ppp-TCP | Fe₃O₄ | 850 | Reactive MD Simulations | [2] |
| mmm-TCP | Fe₃O₄ | 1175 | Reactive MD Simulations | [2] |
| ppp-TCP | Fe₂O₃ | 1250 | Reactive MD Simulations | [2] |
| mmm-TCP | Fe₂O₃ | 1425 | Reactive MD Simulations | [2] |
Experimental Protocols
The study of tricresyl phosphate's thermal decomposition relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited.
Temperature-Programmed Reaction Spectroscopy (TPRS)
Objective: To identify the gaseous products evolved during the thermal decomposition of TCP on a surface and to determine their desorption temperatures.
Methodology:
-
A sample of iron (Fe), iron(III) oxide (Fe₂O₃), or iron(II,III) oxide (Fe₃O₄) powder is placed in a borosilicate glass vial.[2]
-
A specific amount of TCP (e.g., 1 µL) is applied to the powder.[2]
-
The vial is placed in a vacuum chamber, and the temperature is monitored with a K-type thermocouple.[2]
-
The sample is heated at a constant rate (e.g., 0.25 K/s).[2]
-
A mass spectrometer is used to detect the gaseous molecules desorbing from the surface as a function of temperature. The mass-to-charge ratios (m/z) for TCP (368), cresol (108), and toluene (91) are monitored.[2]
-
The experiment is conducted in both air and nitrogen environments to study the effect of oxygen.[2]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the various decomposition products of TCP at a specific temperature.
Methodology:
-
A small amount of TCP is introduced into a pyrolysis probe (e.g., CDS Analytical Model 2000 Pyroprobe).[2]
-
The sample is rapidly heated to a set temperature (e.g., between 673 and 723 K) to induce thermal decomposition.[2]
-
The resulting pyrolysis products are transferred through a heated interface to the injector of a gas chromatograph (GC).[2]
-
The GC column (e.g., HP-5 capillary column) separates the different components of the product mixture based on their boiling points and interactions with the column's stationary phase.[2]
-
The separated components then enter a mass spectrometer (MS), which ionizes the molecules and detects the fragments based on their mass-to-charge ratio, allowing for their identification by comparing the fragmentation patterns to a spectral library (e.g., NIST Chemistry Webbook).[2]
-
The injector and pyroprobe interface temperatures are maintained at a high temperature (e.g., 523 K) to prevent condensation of the products.[2]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature range over which TCP decomposes and to study the kinetics of its oxidation.
Methodology for TGA:
-
A small, precisely weighed sample of TCP is placed in a sample pan.
-
The pan is placed in a furnace, and the temperature is increased at a constant rate.
-
The mass of the sample is continuously monitored as a function of temperature.
-
Decomposition is indicated by a loss of mass. The experiment is typically run under a controlled atmosphere, such as nitrogen, to study thermal decomposition without oxidation.[6]
Methodology for DSC:
-
A sample of TCP is placed in a sample pan, and an empty reference pan is also prepared.
-
Both pans are heated at a constant rate.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Exothermic or endothermic events, such as oxidation or decomposition, are observed as peaks in the DSC curve.
-
By conducting experiments at different heating rates, kinetic parameters for the oxidation process can be determined.[8]
Visualizing Decomposition and Analysis
To better illustrate the complex processes involved in the thermal decomposition of tricresyl phosphate, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Major pathways for the thermal decomposition of tricresyl phosphate.
Caption: General experimental workflow for analyzing TCP thermal decomposition.
References
- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05320B [pubs.rsc.org]
- 8. Oxidation kinetics of tricresyl phosphate (TCP) using differential scanning calorimetry (DSC) (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Application Note: Quantitative Analysis of Tricresyl Phosphate Isomers in Environmental and Biological Matrices using GC-MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of tricresyl phosphate (B84403) (TCP) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, especially in complex matrices, this method utilizes a deuterated internal standard, Bis(o-cresyl) p-Cresyl Phosphate-d7. The protocol provides detailed procedures for sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The method is designed to achieve low detection limits and high recovery rates for the quantification of various TCP isomers, including the neurotoxic ortho-isomers.
Introduction
Tricresyl phosphate (TCP) is widely used as a flame retardant, plasticizer, and anti-wear additive in lubricants.[1][2] Commercial TCP is a complex mixture of ten possible isomers, with the ortho-substituted isomers being of particular toxicological concern due to their neurotoxic effects.[1][3][4] Accurate and sensitive quantification of individual TCP isomers is therefore crucial for assessing human exposure and environmental contamination.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and detection of TCP isomers.[1][3][5] However, matrix effects can lead to variations in analyte response and retention time shifts, compromising the accuracy of quantification.[6] The use of a stable isotope-labeled internal standard, which closely mimics the chemical and physical properties of the analytes, is a widely accepted approach to correct for these variations. This application note describes a validated GC-MS method employing this compound as an internal standard for the reliable quantification of TCP isomers.
Experimental Protocols
Materials and Reagents
-
Solvents: Toluene (B28343) (pesticide residue grade), Acetonitrile (HPLC grade), Dichloromethane (pesticide residue grade), Hexane (B92381) (pesticide residue grade)
-
Standards: Native TCP isomer standards (tri-o-cresyl phosphate, tri-m-cresyl phosphate, tri-p-cresyl phosphate, and mixed isomers), this compound internal standard solution (1.0 µg/mL in a suitable solvent).
-
Solid Phase Extraction (SPE) Cartridges: Alumina (B75360) or other suitable sorbent for sample cleanup.
-
Filters: 0.22 µm PTFE syringe filters.
-
Other: Anhydrous sodium sulfate, glass vials with PTFE-lined caps, sonicator, nitrogen evaporator.
Sample Preparation
The following is a general procedure that can be adapted for various matrices.
-
Extraction:
-
Solid Samples (e.g., soil, sediment): Weigh 5-10 g of the homogenized sample into a glass centrifuge tube. Add a known amount of the this compound internal standard solution. Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone. Vortex for 1 minute and sonicate for 15 minutes. Centrifuge at 3000 rpm for 5 minutes and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
Liquid Samples (e.g., water, biological fluids): To 50 mL of the liquid sample in a separatory funnel, add a known amount of the internal standard solution. Perform a liquid-liquid extraction with three 20 mL portions of dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter Samples (e.g., air filters): Place the filter in a glass vial and add a known amount of the internal standard solution. Add 5 mL of toluene and sonicate for 15 minutes.[1] Carefully transfer the extract to a clean vial. Repeat the extraction twice more and combine the extracts.
-
-
Cleanup (if necessary):
-
For complex matrices, a cleanup step may be required to remove interferences. Pass the concentrated extract through an alumina SPE cartridge, eluting with an appropriate solvent mixture (e.g., dichloromethane/hexane).
-
Gel permeation chromatography (GPC) can also be employed for the removal of high molecular weight interferences.
-
-
Concentration and Reconstitution:
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
Reconstitute the final volume to 1 mL with a suitable solvent (e.g., toluene or hexane).
-
Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.
-
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless injector.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Pulsed splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 min.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MSD Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
Quantitative Data Summary
The following table summarizes the typical quantitative performance of this method. Values are representative and may vary depending on the specific instrumentation and matrix.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Tri-p-cresyl phosphate | 18.5 | 368 | 165, 91 | 0.1 | 0.3 | 92 ± 7 |
| Tri-m-cresyl phosphate | 18.8 | 368 | 165, 91 | 0.1 | 0.3 | 95 ± 6 |
| Tri-o-cresyl phosphate | 19.2 | 368 | 165, 91 | 0.1 | 0.3 | 93 ± 8 |
| This compound | 19.1 | 375 | 172, 98 | - | - | - |
LOD and LOQ values are estimated based on signal-to-noise ratios of 3:1 and 10:1, respectively.
Visualization of Workflows and Principles
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of TCP isomers.
Principle of Internal Standard Quantification
References
- 1. faa.gov [faa.gov]
- 2. clinivex.com [clinivex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and cleanup of fish, sediment, and water for determination of triaryl phosphates by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Organophosphate Flame Retardants in Environmental Samples by LC-MS/MS Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organophosphate flame retardants (OPFRs) are a class of chemicals widely used in a variety of consumer products to reduce flammability.[1] Due to their additive nature, they can leach into the environment, leading to widespread contamination of various matrices including water, dust, and biological samples.[1][2] Concerns over their potential adverse health effects, such as reproductive dysfunction and neuropathic damage, have necessitated the development of sensitive and robust analytical methods for their detection and quantification.[3]
This application note details a comprehensive method for the analysis of various OPFRs in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards for accurate quantification. The use of isotope dilution techniques is crucial for correcting analytical variability and matrix effects.[4]
Experimental Workflow
The overall experimental workflow for the analysis of OPFRs is depicted below.
Caption: Experimental workflow for OPFR analysis.
Detailed Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of OPFRs from water samples.
-
Materials:
-
Methanol (B129727), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ultrapure water
-
Deuterated internal standard spiking solution
-
Procedure:
-
Sample Collection: Collect 500 mL of the water sample.[4]
-
Spiking: Spike the water sample with a solution of deuterated internal standards to achieve a final concentration of 10 ng/mL.[7]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of MTBE followed by 5 mL of methanol, and finally 5 mL of ultrapure water. Ensure the cartridge does not go dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Analyte Elution: Elute the retained OPFRs and their deuterated analogs by passing 10 mL of a methanol and MTBE mixture through the cartridge.
-
Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase starting composition for LC-MS/MS analysis.[8]
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[7]
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[9]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[9]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the target analytes. A representative gradient would be: 0-2 min at 10% B, 2-15 min from 10% to 95% B, 15-18 min hold at 95% B, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 350°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions and Retention Times
The following table provides examples of MRM transitions for common OPFRs and their deuterated internal standards. These values should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Standard |
| Tributyl phosphate (B84403) (TBP) | 267.2 | 155.1 | TBP-d27 |
| Tris(2-chloroethyl) phosphate (TCEP) | 285.0 | 249.0 | TCEP-d12 |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 327.0 | 277.0 | TCIPP-d18 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 430.9 | 331.0 | TDCIPP-d15 |
| Triphenyl phosphate (TPP) | 327.1 | 152.1 | TPP-d15 |
Quantification Using Deuterated Standards
Isotope dilution is the preferred method for quantification in this analysis. A deuterated analog of each target OPFR is used as an internal standard.
Caption: Quantification using deuterated standards.
The concentration of each OPFR in the sample is determined by calculating the ratio of the peak area of the native compound to the peak area of its corresponding deuterated internal standard. This ratio is then compared to a calibration curve generated from standards containing known concentrations of the native OPFRs and a fixed concentration of the deuterated internal standards.
Performance Data
The performance of this method is characterized by high recovery rates and low detection limits, as summarized in the tables below. Data is compiled from various studies to provide a representative overview.
Table 1: Method Recoveries and Detection Limits
| Analyte | Recovery (%) | Method Detection Limit (MDL) (ng/L) |
| TBP | >80% | 0.3 - 24 |
| TCEP | >80% | 0.3 - 24 |
| TCIPP | >80% | 0.3 - 24 |
| TDCIPP | >80% | 0.3 - 24 |
| TPP | >80% | 0.3 - 24 |
Recovery and MDL values are matrix-dependent and may vary. The presented data is based on analysis in various water matrices.[4]
Table 2: Linearity of Calibration
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Various OPFRs | 0.1 - 100 | >0.99 |
Data from a representative study on OPFR analysis in water.[7]
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of organophosphate flame retardants in environmental water samples. The use of solid-phase extraction for sample preparation allows for effective concentration and clean-up, while the application of isotope dilution with deuterated internal standards ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. This methodology is well-suited for routine monitoring and research applications in environmental and toxicological studies.
References
- 1. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 2. mdpi.com [mdpi.com]
- 3. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 14 urinary biomarkers of exposure to organophosphate flame retardants and plasticizers by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Triclosan (TCP) Analysis in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclosan (B1682465) (TCP), a broad-spectrum antimicrobial agent, is extensively used in a variety of personal care products and consumer goods.[1][2] Its widespread use has led to detectable levels in human tissues and fluids, including serum, raising concerns about potential health effects. Accurate and reliable quantification of TCP in human serum is crucial for exposure assessment and toxicological studies. This document provides detailed application notes and protocols for the sample preparation of human serum for the analysis of TCP and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
In humans, TCP is metabolized primarily through glucuronidation and sulfation, forming triclosan-O-glucuronide and triclosan-O-sulfate.[3] Therefore, a hydrolysis step is often necessary to quantify the total TCP concentration. The following protocols detail procedures for enzymatic hydrolysis, followed by two common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The selection of a sample preparation method depends on the desired sensitivity, sample throughput, and available instrumentation. The following table summarizes quantitative data from various methods for TCP analysis in human plasma or serum.
| Sample Preparation Technique | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Liquid-Liquid Extraction (LLE) with Derivatization | GC-ECNI-MS | Not explicitly stated | - | 0.009 ng/g (in 5g plasma) | [4] |
| Ionic Liquid-based Liquid-Solid Transformation Microextraction (IL-LTME) | HPLC-UV | 94.1 - 103.8 | 0.126 - 0.161 µg/L | - | [5] |
| Solid-Phase Extraction (SPE) | RP-HPLC | 89.25 - 92.75 | 0.0173 µg/mL (in urine) | 0.0525 µg/mL (in urine) | [6] |
| Solid-Phase Extraction (SPE) with Derivatization | GC-MS | 80 - 95 | - | 1.0 ng/L (in water) | [7] |
Experimental Protocols
Enzymatic Hydrolysis of Triclosan Conjugates
This protocol is designed to cleave glucuronide and sulfate (B86663) conjugates of TCP to measure the total TCP concentration.
Materials:
-
Human serum sample
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Vortex mixer
-
Incubator or water bath
Protocol:
-
To 1 mL of human serum in a glass tube, add 1 mL of ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture gently for 10 seconds.
-
Incubate the sample at 37°C for 4 hours to ensure complete hydrolysis.[8]
-
After incubation, proceed immediately to the extraction step.
Liquid-Liquid Extraction (LLE) for GC-MS Analysis
This protocol is adapted from a method for the analysis of TCP in human plasma and includes a derivatization step to improve the volatility of TCP for GC-MS analysis.[4]
Materials:
-
Hydrolyzed human serum sample
-
n-hexane
-
Acetone
-
Alcoholic potassium hydroxide (B78521) solution
-
Pentafluorobenzoyl bromide (PFBBr)
-
Sulfuric acid
-
Centrifuge
-
Vortex mixer
Protocol:
-
To the 2 mL hydrolyzed serum sample, add 5 mL of a n-hexane/acetone mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean glass tube.
-
Partition the TCP from the organic phase into an alcoholic potassium hydroxide solution.
-
Convert TCP into its pentafluorobenzoyl ester by adding PFBBr and incubating as required.
-
Perform a cleanup step using sulfuric acid.
-
The final extract is ready for analysis by GC-MS.
Solid-Phase Extraction (SPE) for LC-MS Analysis
This protocol provides a general procedure for the extraction of TCP from human serum using a reversed-phase SPE cartridge.
Materials:
-
Hydrolyzed human serum sample
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Elution solvent (e.g., acetonitrile, ethyl acetate)
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Loading: Load the 2 mL hydrolyzed serum sample onto the conditioned SPE cartridge at a slow, dropwise rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the TCP from the cartridge by passing 5 mL of the elution solvent through the cartridge. Collect the eluate in a clean glass tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for LC-MS analysis.
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of Triclosan in human serum.
Triclosan Metabolism Pathway
Caption: Metabolic pathway of Triclosan in humans.
References
- 1. Comprehensive insight into triclosan—from widespread occurrence to health outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An immunoassay for the detection of triclosan-O-glucuronide, a primary human urinary metabolite of triclosan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of triclosan as its pentafluorobenzoyl ester in human plasma and milk using electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of triclosan and methyltriclosan in human fluids by in situ ionic liquid morphologic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Organophosphates from Indoor Dust
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of organophosphate (OP) pesticides from indoor dust samples. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the accurate quantification of these compounds.
Introduction
Organophosphate esters are a class of compounds widely used as pesticides, plasticizers, and flame retardants. Their presence in indoor dust is a significant route of human exposure, making their accurate detection and quantification crucial for health risk assessments. Solid-phase extraction is a robust and selective sample preparation technique that effectively cleans up complex dust extracts prior to chromatographic analysis, removing interfering matrix components and concentrating the target analytes.
This application note details a common approach using silica (B1680970) gel-based SPE for the cleanup of indoor dust extracts before analysis by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Sample Pre-treatment
-
Sieving: Homogenize the collected indoor dust sample. Sieve the dust through a 150 µm mesh to obtain a fine, uniform particle size for efficient extraction.
-
Extraction:
-
Weigh approximately 2 grams of the sieved dust into a glass centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of hexane (B92381) and dichloromethane (B109758).
-
Vortex the mixture for 1 minute.
-
Place the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean glass tube.
-
Repeat the extraction process (steps 2.2-2.5) two more times with fresh solvent.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 1 mL) of the initial SPE loading solvent.
Solid-Phase Extraction (SPE) Protocol
A common SPE sorbent for this application is silica gel or aminopropyl-bonded silica. The following protocol is a general guideline and may require optimization for specific target analytes.
-
Column Conditioning:
-
Pass 5 mL of acetone (B3395972) through the SPE cartridge.
-
Pass 5 mL of a 1:1 (v/v) mixture of dichloromethane and hexane through the cartridge.
-
Do not allow the column to go dry.
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, dropwise rate.
-
-
Washing (Interference Elution):
-
Wash the cartridge with a small volume (e.g., 2 mL) of a non-polar solvent like hexane to elute non-polar interferences.
-
-
Analyte Elution:
-
Final Concentration:
-
Evaporate the collected eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Data Presentation
The following tables summarize the quantitative data for the recovery of selected organophosphate esters using solid-phase extraction methods.
Table 1: Recovery of Organophosphate Esters from Indoor Dust using SPE
| Organophosphate Ester | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | 85.3 | 10.2 |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 92.1 | 8.5 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 96.0 | 7.8 |
| Triphenyl phosphate (TPhP) | 88.7 | 9.1 |
| Tris(2-butoxyethyl) phosphate (TBOEP) | 75.4 | 12.3 |
| Tributyl phosphate (TBP) | 56.6 | 15.4 |
Data compiled from studies utilizing silica gel-based SPE cleanup.[1][2]
Table 2: Method Detection and Quantification Limits for Organophosphates in Indoor Dust
| Parameter | Non-Acid Pesticides (ng/g) | Acid Pesticides (ng/g) |
| Method Detection Limit (MDL) | 10 - 50 | Not Specified |
| Limit of Quantification (LOQ) | 1.40 - 768 | Not Specified |
Detection limits are dependent on the specific pesticide and the analytical instrumentation used.[1][2][3][4][5] For non-acid pesticides, recoveries from 2g of dust are reported to be between 72% and 110%.[3][4][5] For acid pesticides, the average recoveries from 2g of dust are between 81% and 104%.[3][4]
Mandatory Visualization
The following diagram illustrates the general workflow for the solid-phase extraction of organophosphates from indoor dust.
Caption: Workflow for SPE of organophosphates from indoor dust.
References
- 1. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method development for 18 pesticides in house dust and settled residues using SEC, SPE, TMS methylation, and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Tricresyl Phosphate Isomers in Aircraft Turbine Engine Oil by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Tricresyl phosphate (B84403) (TCP) is a critical anti-wear additive used in aircraft turbine engine oils, typically comprising 1-5% of the oil formulation.[1][2][3] It protects engine components by forming a sacrificial phosphate film on metal surfaces under high temperatures and pressures.[2][4] TCP exists as a complex mixture of ten different structural isomers, derived from ortho-, meta-, and para-cresol.[1][2]
The specific isomer composition is of significant toxicological concern. Ortho-cresol phosphate isomers, particularly mono-ortho-cresyl phosphates, are known neurotoxins.[3][5][6] Consequently, modern TCP formulations for aviation lubricants are manufactured to contain very low levels of these ortho-isomers.[1][7] Monitoring the concentration and isomeric profile of TCP in both new and in-service oils is essential for safety, quality control, and investigating potential degradation or isomerization that may occur under engine operating conditions.[2] This application note provides a detailed protocol for the quantification of tricresyl phosphate isomers in aircraft turbine oil using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Analysis
This method employs GC-MS to separate, identify, and quantify the various isomers of tricresyl phosphate. A sample of the turbine oil is diluted in a suitable organic solvent, and an internal standard is added to ensure accuracy and precision. The diluted sample is injected into the gas chromatograph, where the TCP isomers are separated based on their boiling points and interactions with a capillary column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and detects specific ions characteristic of each isomer. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, high sensitivity and selectivity are achieved. Quantification is performed by creating a calibration curve from standards of known concentrations and relating the analyte-to-internal standard peak area ratio to the concentration in the unknown sample.
Apparatus, Reagents, and Materials
-
Apparatus:
-
Gas Chromatograph with a Mass Selective Detector (GC-MSD) system and autosampler.
-
Analytical balance (4-place).
-
Volumetric flasks (Class A): 10 mL, 25 mL, 100 mL.
-
Micropipettes and disposable tips.
-
Vortex mixer.
-
GC vials (2 mL) with caps (B75204) and septa.
-
Syringe filters (0.45 µm, PTFE).
-
-
Reagents and Standards:
-
Solvent: Toluene, HPLC grade or equivalent.
-
Internal Standard (IS): Triphenyl phosphate (TPP), 99% or higher purity.
-
Analytical Standards:
-
Tri-o-cresyl phosphate (TOCP)
-
Tri-m-cresyl phosphate (TMCP)
-
Tri-p-cresyl phosphate (TPCP)
-
Note: Certified commercial TCP mixtures can also be used for broader isomer screening.
-
-
Carrier Gas: Helium (99.999% purity).
-
Experimental Protocol
4.1. Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Triphenyl phosphate (TPP) into a 100 mL volumetric flask. Dissolve and dilute to the mark with toluene.
-
TCP Isomer Stock Solution (1000 µg/mL each): Accurately weigh 100 mg each of TOCP, TMCP, and TPCP into a single 100 mL volumetric flask. Dissolve and dilute to the mark with toluene.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the TCP Isomer Stock Solution. To each calibration level, add a constant amount of the IS Stock Solution to achieve a final IS concentration of 10 µg/mL in each standard. An example dilution series is provided in the table below.
| Calibration Level | Concentration (µg/mL) | Volume of TCP Stock (µL) | Volume of IS Stock (µL) | Final Volume (mL) |
| 1 | 0.5 | 50 | 100 | 10 |
| 2 | 1.0 | 100 | 100 | 10 |
| 3 | 5.0 | 500 | 100 | 10 |
| 4 | 10.0 | 1000 | 100 | 10 |
| 5 | 25.0 | 2500 | 100 | 10 |
4.2. Sample Preparation
-
Homogenize the oil sample by vortexing.
-
Accurately weigh approximately 100 mg (0.1 g) of the oil sample directly into a 10 mL volumetric flask.
-
Add 100 µL of the 1000 µg/mL Internal Standard Stock Solution to the flask.
-
Dilute to the 10 mL mark with toluene.
-
Cap the flask and mix thoroughly using a vortex mixer for 1 minute to ensure complete dissolution.
-
If necessary, filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
4.3. GC-MS Instrumental Parameters
The following parameters serve as a starting point and may require optimization for specific instruments. Gas chromatography combined with mass spectrometry (GC-MS) is a common method for TCP detection.[5][6][8]
| Parameter | Setting |
| Gas Chromatograph | |
| Inlet Mode | Split/Splitless (Split 20:1) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) |
| Oven Program | Initial 150°C, hold 1 min, ramp 15°C/min to 320°C, hold 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| MS Transfer Line | 280 °C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Quant/Qual for TCP | 368 / 165, 91 |
| Quant/Qual for TPP (IS) | 326 / 170, 77 |
Data Analysis and Results
5.1. Quantification
-
Generate a calibration curve for each TCP isomer by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.995 for a valid calibration.
-
Determine the peak area ratio for each TCP isomer in the oil sample.
-
Calculate the concentration of each isomer in the diluted sample solution (C_solution, in µg/mL) using the regression equation from the calibration curve.
-
Calculate the final concentration of each TCP isomer in the original oil sample (C_oil, in % w/w) using the following formula:
C_oil (% w/w) = (C_solution * V) / (W * 10000)
Where:
-
C_solution = Concentration in the diluted sample (µg/mL)
-
V = Final volume of the diluted sample (mL)
-
W = Weight of the oil sample (g)
-
10000 = Conversion factor from µg/g to % w/w
-
5.2. Typical Data
The concentration of TCP in turbine oils is typically around 3% by weight.[2] Modern formulations have significantly reduced the content of neurotoxic ortho-isomers.[6][7] The table below presents example data for TCP isomer concentrations in new and used aircraft turbine oil.
| Analyte | New Oil (% w/w) | Used Oil (1000 hrs) (% w/w) | Method |
| Total TCP Content | 2.95 | 2.51 | GC-MS |
| Isomer Distribution | |||
| Tri-p-cresyl phosphate | ~1.20 | ~1.05 | GC-MS |
| Tri-m-cresyl phosphate | ~1.50 | ~1.30 | GC-MS |
| Di-m, Mono-p-cresyl phosphate | ~0.20 | ~0.12 | GC-MS |
| Mono-o-cresyl isomers | < 0.015 | < 0.015 | GC-MS |
| Tri-o-cresyl phosphate | Not Detected (<0.001) | Not Detected (<0.001) | GC-MS |
Note: Data are illustrative. Actual concentrations can vary by oil brand and usage conditions. Mono-o-cresyl isomers have been found in the range of 13-150 mg/L in some oils.[5][6]
Experimental Workflow Diagram
Caption: Workflow for TCP quantification in turbine oil.
References
- 1. researchgate.net [researchgate.net]
- 2. timvanbeveren.de [timvanbeveren.de]
- 3. Exposure to triaryl phosphates: metabolism and biomarkers of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05320B [pubs.rsc.org]
- 8. faa.gov [faa.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Environmental Contaminant Analysis
For Researchers, Scientists, and Drug Development Professionals
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for the precise quantification of environmental contaminants. Its inherent ability to correct for sample matrix effects and procedural losses during sample preparation and analysis makes it a superior choice for complex environmental matrices.[1] This document provides detailed application notes and experimental protocols for the analysis of prevalent environmental contaminants using IDMS.
Core Principles of Isotope Dilution Mass Spectrometry
IDMS is a method of internal standardization where a known amount of an isotopically enriched standard of the analyte is added to the sample at the beginning of the analytical process.[2] This "isotope spike" behaves chemically identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the altered isotopic ratio in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately calculated, independent of recovery losses.[2]
Featured Applications
This document details IDMS protocols for the following classes of environmental contaminants:
-
Persistent Organic Pollutants (POPs): Focusing on Polychlorinated Biphenyls (PCBs) in soil and sediment.
-
Per- and Polyfluoroalkyl Substances (PFAS): Specifically, the analysis of Perfluorinated Compounds (PFCs) in water.
-
Heavy Metals: Highlighting the determination of Methylmercury (B97897) in fish tissue.
-
Polycyclic Aromatic Hydrocarbons (PAHs): Outlining the analysis in soil and water samples.
Experimental Workflow Overview
The general experimental workflow for IDMS analysis of environmental contaminants is depicted below. Subsequent sections will provide detailed, step-by-step protocols for specific contaminant classes.
Caption: General experimental workflow for Isotope Dilution Mass Spectrometry.
Application 1: Analysis of Polychlorinated Biphenyls (PCBs) in Soil and Sediment by ID-GC/HRMS (Based on EPA Method 1668)
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are toxic and bioaccumulative. EPA Method 1668 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of all 209 PCB congeners in various environmental matrices, including soil and sediment.[3][4][5][6]
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Instrument Detection Limits (IDLs) | 3 - 19 fg on-column | Water and Soil | [7] |
| Method Detection Limits (MDLs) | 0.07 - 0.23 ng/g | Tissue | [8] |
| Limit of Quantitation (LOQ) | 0.01 - 0.05 ng/g | Soil | [9] |
| Recovery | 70 - 120% | Soil | [9] |
| Linearity (R²) | > 0.999 | Solvent | [9] |
Experimental Protocol
Caption: Experimental protocol for PCB analysis in soil and sediment.
Methodology:
-
Sample Preparation and Spiking:
-
Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample with toluene for 16-24 hours.
-
-
Extract Cleanup:
-
Concentrate the extract using a rotary evaporator or Kuderna-Danish (K-D) evaporator.[1][10]
-
Perform cleanup using Gel Permeation Chromatography (GPC) to remove lipids and other high molecular weight interferences.[1]
-
Further cleanup can be achieved using silica gel or Florisil column chromatography to separate PCBs from other interfering compounds.[1]
-
-
Instrumental Analysis:
-
Concentrate the final cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[1]
-
Inject an aliquot of the extract into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (GC-HRMS).
-
The GC-HRMS must be capable of a mass resolution of at least 10,000.[3]
-
Operate the mass spectrometer in the Selected Ion Monitoring (SIM) mode to enhance selectivity.[3]
-
-
Quantification:
-
Calculate the concentration of each PCB congener based on the measured isotope ratios of the native and labeled compounds.
-
Application 2: Analysis of Perfluorinated Compounds (PFCs) in Water by ID-LC/MS/MS
Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals that are persistent in the environment and have potential adverse health effects. The analysis of these compounds in water is crucial for environmental monitoring.
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Method Reporting Limits (MRLs) | 0.25 - 1.0 ng/L | Drinking Water, Surface Water, Wastewater | [11] |
| Accuracy (Mean Recovery) | 72 - 116% | Various Water Matrices | [11][12] |
| Precision (RSD) | < 15% | Laboratory Reagent Water | [12] |
| Linearity Range | 0.025 - 25 ng/mL | Laboratory Reagent Water | [12] |
| Holding Time | 28 days | Water | [12] |
Experimental Protocol
Caption: Experimental protocol for PFC analysis in water.
Methodology:
-
Sample Preparation and Spiking:
-
Solid-Phase Extraction (SPE):
-
Use an automated SPE system or manual manifold.
-
Sequentially precondition the SPE cartridges (e.g., weak anion exchange - WAX) with methanol and reagent water.[11]
-
Load the spiked water sample onto the conditioned cartridge.
-
Rinse the cartridge with reagent water and dry it with a stream of nitrogen.[11]
-
Elute the PFCs from the cartridge with methanol.[13]
-
-
Instrumental Analysis:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.[13]
-
Reconstitute the residue in a known volume of methanol/water.[13]
-
Transfer an aliquot to an autosampler vial for analysis by liquid chromatography/tandem mass spectrometry (LC-MS/MS).
-
The LC-MS/MS is operated in electrospray ionization (ESI) mode, often in both positive and negative modes to cover a wide range of PFCs.[11]
-
-
Quantification:
-
Quantify each PFC analyte using the isotope dilution method, correcting for matrix effects and recovery losses.[11]
-
Application 3: Analysis of Methylmercury in Fish Tissue by ID-GC/MS
Methylmercury is a highly toxic form of mercury that bioaccumulates in aquatic food chains, posing a risk to human health through fish consumption.
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Method Detection Limit | 13 µg/kg | Fish Tissue | [14] |
| Limit of Quantification | 22 µg/kg | Fish Tissue | [14] |
| Recovery | 90% | Fish Tissue | [14] |
| Reproducibility (RSD) | 9.4% | Fish Tissue | [14] |
| Linearity Range | 0.2 - 200 ng/mL | Toluene | [14] |
Experimental Protocol
Caption: Experimental protocol for methylmercury analysis in fish tissue.
Methodology:
-
Sample Preparation and Spiking:
-
Homogenize the fish tissue sample.
-
Weigh a subsample of the homogenized tissue.
-
Spike the sample with a known amount of a species-specific enriched methylmercury standard (e.g., Me²⁰¹Hg⁺).[15]
-
-
Digestion and Extraction:
-
Derivatization:
-
Derivatize the methylmercury to a more volatile form (e.g., methylethylmercury) using an ethylating agent like sodium tetraethylborate (NaBEt₄).[15]
-
-
Instrumental Analysis:
-
Inject the derivatized extract into a gas chromatograph coupled to an inductively coupled plasma mass spectrometer (GC-ICP-MS).
-
The GC separates the different mercury species, and the ICP-MS measures the specific isotope ratios of mercury.
-
-
Quantification:
-
The concentration of methylmercury in the original fish tissue sample is calculated based on the measured isotope ratios.
-
Application 4: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil and Water by ID-GC/MS
Polycyclic Aromatic Hydrocarbons (PAHs) are a group of organic compounds formed during the incomplete combustion of organic materials. Many PAHs are carcinogenic and mutagenic.
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Detection Limits | < 1 ng/L | Water | [8] |
| Detection Limits | < 0.3 ng/g | Tissue | [8] |
| Recovery | 86 - 121% | Tissue | [8] |
Experimental Protocol
Caption: Experimental protocol for PAH analysis in soil and water.
Methodology:
-
Sample Preparation and Spiking:
-
For soil samples, homogenize the sample. For water samples, collect a representative volume.
-
Spike the sample with a solution of ¹³C-labeled PAH internal standards.[8]
-
-
Extraction:
-
Soil: Perform a mechanical extraction with a solvent mixture such as hexane:acetone.[16]
-
Water: Perform a liquid-liquid extraction with a suitable organic solvent.
-
-
Extract Cleanup:
-
Clean up the extract using silica gel column chromatography to remove interferences.[10]
-
-
Instrumental Analysis:
-
Concentrate the cleaned extract to a final volume.
-
Inject an aliquot into a gas chromatograph-mass spectrometer (GC-MS).
-
For enhanced sensitivity, operate the GC-MS in selected ion monitoring (SIM) mode.[8]
-
-
Quantification:
-
Calculate the concentration of each PAH analyte using the isotope dilution method.
-
Conclusion
Isotope Dilution Mass Spectrometry provides a robust and highly accurate approach for the quantification of a wide range of environmental contaminants. The use of isotopically labeled internal standards effectively compensates for matrix-induced signal suppression or enhancement and for variations in extraction efficiency, leading to reliable and defensible data. The detailed protocols provided herein serve as a valuable resource for researchers, scientists, and drug development professionals engaged in environmental analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. amptius.com [amptius.com]
- 4. epa.gov [epa.gov]
- 5. esslabshop.com [esslabshop.com]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. gcms.cz [gcms.cz]
- 8. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
- 14. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 15. Validation of methylmercury determinations in aquatic systems by alkyl derivatization methods for GC analysis using ICP-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alsenvironmental.co.uk [alsenvironmental.co.uk]
Application Note: Analysis of Organophosphate Esters in Marine Sediment Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate esters (OPEs) are a class of chemical compounds widely used as flame retardants, plasticizers, and anti-foaming agents in a variety of industrial and consumer products.[1][2][3][4] Due to their physical and chemical properties, OPEs are not chemically bound to the materials they are added to and can be released into the environment through volatilization, leaching, and abrasion.[1][3] As a result, OPEs have become ubiquitous environmental contaminants, with their presence being reported in various environmental matrices, including water, air, dust, and sediment.[1][5]
Marine sediments are considered a significant sink for hydrophobic organic pollutants like OPEs.[6] The accumulation of these compounds in sediments poses a potential risk to benthic organisms and the wider marine food web.[7] Furthermore, the analysis of OPEs in dated sediment cores can provide valuable insights into the historical trends of their usage and environmental release.[8] Therefore, the accurate and reliable determination of OPEs in marine sediment is crucial for environmental monitoring, risk assessment, and understanding their environmental fate.
This application note provides a detailed protocol for the analysis of OPEs in marine sediment samples, covering sample preparation, extraction, cleanup, and instrumental analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Collection and Pre-treatment
Proper sample collection and pre-treatment are critical to ensure the integrity and representativeness of the results.
-
Collection: Collect surface sediment samples using a grab sampler or sediment cores using a corer.
-
Storage: Immediately upon collection, store the sediment samples in pre-cleaned amber glass jars at -20°C until further processing to minimize degradation of the target analytes.
-
Pre-treatment:
Extraction
Several extraction techniques can be employed to isolate OPEs from the sediment matrix. The choice of method may depend on the specific OPEs of interest, available equipment, and desired sample throughput.
2.1. Ultrasonic-Assisted Extraction (UAE)
This method is suitable for the comprehensive determination of a wide range of OPEs, including their degradation products.[9]
-
Procedure:
-
Weigh 2 g of dried sediment into a glass centrifuge tube.[9]
-
Add a suitable extraction solvent (e.g., a mixture of n-hexane and acetone (B3395972) (1:1, v/v)).[10]
-
Spike the sample with appropriate internal standards.
-
Vortex the sample for 1 minute.
-
Place the sample in an ultrasonic bath and extract for a specified time (e.g., 15-30 minutes) at a controlled temperature.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts and concentrate them to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.[10]
-
2.2. Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)
ASE (also known as PLE) is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.
-
Procedure:
-
Mix 1 g of dry sediment with a dispersing agent like Florisil (15 g).[2]
-
Pack the mixture into a stainless steel extraction cell.[2]
-
Spike with internal standards.
-
Perform the extraction with a suitable solvent (e.g., n-hexane/acetone (1:1, v/v) or acetone) at an elevated temperature (e.g., 80-120°C) and pressure.[10][11]
-
Collect the extract and concentrate as described for UAE.
-
2.3. Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Procedure:
-
Place 2 g of the sediment sample in a microwave extraction vessel.[11]
-
Add 40 mL of acetone and spike with internal standards.[11]
-
Heat the mixture at 120°C for 20 minutes using a microwave extraction system.[11]
-
Allow the vessel to cool, and then filter the extract.
-
Concentrate the extract as previously described.
-
Cleanup (Solid-Phase Extraction - SPE)
A cleanup step is essential to remove matrix components that can interfere with the instrumental analysis.
-
Procedure:
-
Column Preparation: Use a solid-phase extraction cartridge suitable for OPE analysis, such as a GCB-NH2 SPE column or a silica (B1680970) gel/alumina multilayer cartridge.[10][12] Condition the column by passing through appropriate solvents as recommended by the manufacturer.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE column.
-
Washing: Wash the column with a weak solvent (e.g., n-hexane) to remove interfering compounds.
-
Elution: Elute the target OPEs with a stronger solvent or solvent mixture. For example, a GCB-NH2 column can be eluted with 10 mL of 5% toluene (B28343) in n-hexane/acetone (8:2, v/v).[10]
-
Final Concentration: Concentrate the eluate to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen and add the injection standard.[10]
-
Instrumental Analysis
4.1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a robust and sensitive technique for the analysis of many OPEs.
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.
-
Column: A capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).
-
Injection: Pulsed splitless injection is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program is used to separate the OPEs.
-
Ionization: Electron impact (EI) is a common ionization mode.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly advantageous for the analysis of more polar OPEs and their degradation products.[9][13]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reverse-phase column (e.g., ZORBAX C18).[9]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate.
-
Ionization: Heated electrospray ionization (H-ESI) is often used.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The concentrations of OPEs in marine sediments can vary significantly depending on the proximity to pollution sources, sediment characteristics, and the specific OPEs being analyzed. The following table summarizes the concentration ranges of some commonly detected OPEs in marine sediments from various studies.
| Organophosphate Ester (OPE) | Concentration Range (ng/g dw) | Location | Reference |
| Total OPEs (ΣOPEs) | 7.54 - 13.3 | Kaozhouyang Bay, China | [14] |
| 1.76 - 49.9 | Northern Chinese coastal waters | [4] | |
| 9.02 - 44.9 | Pearl River Estuary and South China Sea | [15] | |
| 0.68 - 1064 | Palos Verdes Shelf, USA | [8] | |
| 2.80 - 115 | Cartagena and Barbacoas bays, Colombia | [7] | |
| 1.0 - 12.6 | Marine and river sediments | [11][16] | |
| 83 - 4552 (pg/g dw) | Bohai and Yellow Seas, China | [6] | |
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | Predominant OPE | Northern Chinese coastal waters | [4] |
| Tris(2-chloro-propyl) phosphate (TCIPP) | Predominant OPE | Northern Chinese coastal waters | [4] |
| Tri-n-butyl phosphate (TNBP) | Predominant OPE | Northern Chinese coastal waters | [4] |
| Tri-isobutyl phosphate (TiBP) | Predominant OPE | Northern Chinese coastal waters | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of OPEs in marine sediment samples.
Conclusion
This application note provides a comprehensive overview of the methodologies for the analysis of organophosphate esters in marine sediment samples. The described protocols, utilizing techniques such as ultrasonic-assisted extraction, accelerated solvent extraction, and solid-phase extraction for sample preparation, followed by GC-MS/MS or LC-MS/MS for instrumental analysis, offer robust and sensitive approaches for the quantification of these environmental contaminants. The choice of the specific method will depend on the target analytes, laboratory resources, and the research objectives. The provided data on OPE concentrations in various marine environments highlights the widespread presence of these compounds and underscores the importance of continued monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. digital.csic.es [digital.csic.es]
- 4. Occurrence and distribution of organophosphate esters in sediment from northern Chinese coastal waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Organophosphate ester flame retardants in sediments and marine fish species in Colombia: Occurrence, distribution, and implications for human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inference of Organophosphate Ester Emission History from Marine Sediment Cores Impacted by Wastewater Effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction [ykcs.ac.cn]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchers.usask.ca [researchers.usask.ca]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
Application Note: Determination of Trichloropropane (TCP) Isomers in Drinking Water by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and professionals in environmental monitoring and water quality analysis.
Introduction Trichloropropanes (TCPs) are synthetic chemical compounds, with 1,2,3-trichloropropane (B165214) being a significant contaminant of concern. It is a persistent groundwater pollutant, classified as a likely human carcinogen, and often found at industrial or hazardous waste sites.[1][2] Due to its toxicity and potential presence in drinking water sources, regulatory bodies have established very low notification levels and maximum contaminant levels (MCLs), necessitating highly sensitive analytical methods for its detection and quantification.[1][2] This document outlines detailed protocols for the determination of 1,2,3-TCP in drinking water using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile organic compounds. The primary methods discussed are based on established procedures such as those derived from USEPA Method 524.3, employing techniques like Purge and Trap (P&T), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE) for sample preparation.[2][3][4]
Experimental Protocols
Two primary sample preparation techniques are detailed below: Purge and Trap (P&T) and Continuous Liquid-Liquid Extraction (LLE). The choice of method may depend on available equipment, desired sensitivity, and laboratory experience. Isotopic dilution, using 1,2,3-trichloropropane-D5 (TCP-D5) as an internal standard, is the recommended approach for quantification to ensure high accuracy.[3][4][5]
Protocol 1: Purge and Trap (P&T) GC-MS
This method is highly effective for volatile organic compounds like TCP and is based on USEPA Method 524.3.[2] It involves purging the water sample with an inert gas, trapping the extracted analytes on an adsorbent trap, and then thermally desorbing the analytes onto the GC column.
1. Reagents and Standards
-
Reagent Water: Contaminant-free water, boiled and free from TCP and other interferences.[5]
-
Methanol: Purge and trap grade.[5]
-
Primary Standard: 1,2,3-Trichloropropane solution (e.g., 5000 µg/mL in methanol).[5]
-
Internal Standard: 1,2,3-Trichloropropane-D5 (TCP-D5), ensuring it contains less than 0.5% native TCP.[5]
-
Dechlorinating Agent: Ascorbic acid or sodium sulfite (B76179) to be added to sample vials if residual chlorine is present.[4][5]
2. Sample Collection and Preservation
-
Collect samples in 40 mL amber VOA vials with PTFE-faced silicone septa.[5]
-
If the water contains residual chlorine, add approximately 25 mg of ascorbic acid to each vial before sample collection.[5]
-
Store samples at 4°C, protected from light, and analyze within 14 days of collection.[5]
3. Purge and Trap Procedure
-
Spike all standards, blanks, and samples with the TCP-D5 internal standard. The recommended concentration should not exceed 50 ng/L in the aqueous samples.[5]
-
Use a purge and trap concentrator system coupled to the GC-MS.
-
Purge the water sample (e.g., 5 mL, 10 mL, or 25 mL) with helium or nitrogen at a defined flow rate.[1][2]
-
The volatile TCP is stripped from the water and collected on an analytical trap (e.g., Tekmar proprietary #9 trap).[2]
-
After purging, the trap is rapidly heated to desorb the TCP onto the GC column.
Protocol 2: Continuous Liquid-Liquid Extraction (LLE) GC-MS
This method is suitable for trace-level analysis and involves extracting a larger volume of water with an organic solvent.
1. Reagents and Standards
-
Reagent Water: As specified in Protocol 1.
-
Methylene (B1212753) Chloride: Capillary GC/trace analysis grade.[4]
-
Methanol: Pesticide grade.[4]
-
Sodium Sulfate: Anhydrous, reagent grade, heated at 400°C for 2 hours before use.[4]
-
Primary and Internal Standards: As specified in Protocol 1.
2. Sample Collection and Preservation
-
Collect 1 L samples in amber glass bottles with PTFE-lined screw caps.[4]
-
If residual chlorine is present, add 50 mg of sodium sulfite to the bottle before collection.[4]
-
Store samples at 4°C, protected from light.[4]
3. Extraction Procedure
-
Spike the 1 L water sample with the TCP-D5 internal standard.
-
Extract the sample with methylene chloride for approximately 16 hours using a continuous liquid-liquid extractor.[3][4]
-
After extraction, isolate the methylene chloride extract.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL for GC-MS analysis.[3][4]
Protocol 3: Solid Phase Extraction (SPE) Coupled with P&T GC-MS
To achieve even lower detection limits, SPE can be used to pre-concentrate a larger sample volume before P&T analysis.[6]
1. Sample Preparation
-
Collect a 500 mL water sample.[6]
-
Dechlorinate the sample and preserve it with a biocide.[6]
-
Spike the sample with the TCP-D5 internal standard.[6]
2. SPE Procedure
-
Extract the entire 500 mL sample using an activated carbon or carbon molecular sieve SPE cartridge.[6]
-
Elute the cartridge with dichloromethane.
-
Remove excess solvent using a nitrogen evaporator, leaving a diethylene glycol "keeper".
-
Disperse the remaining solution in 5 mL of reagent water for subsequent analysis by P&T GC-MS as described in Protocol 1.[6]
GC-MS Analysis Parameters
The following are typical GC-MS parameters. These should be optimized based on the specific instrumentation used.
-
GC Column: Restek Rtx-624, 20 m x 0.18 mm x 1.0 µm, or equivalent.[2]
-
Oven Temperature Program: An example program is 60°C for 1 min, ramp up to 150°C at 20°C/min, then ramp to 270°C at 30°C/min and hold for 0.5 min.[7]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Quadrupole or Ion Trap detector.[3][4][5]
-
Detection Mode: To achieve the required sensitivity for trace-level analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for a quadrupole detector or Selected Ion Storage (SIS) mode for an ion trap detector.[2][3][4][5]
-
Ions for 1,2,3-TCP:
Data Presentation: Quantitative Performance
The performance of these methods is summarized in the tables below. Data is compiled from various validated methods and studies.
Table 1: Method Detection and Reporting Limits
| Method | Analyte | Method Detection Limit (MDL) (ng/L) | Reporting Limit (RL) (ng/L) |
|---|---|---|---|
| P&T GC-MS (Quadrupole)[5] | 1,2,3-TCP | 0.9 | 5.0 |
| LLE GC-MS[4] | 1,2,3-TCP | Not Specified | 5.0 |
| SPE coupled with P&T GC-MS[6] | 1,2,3-TCP | 0.11 | 0.30 |
Table 2: Calibration and Quality Control Data
| Method | Linear Calibration Range (ng/L) | QC Sample Conc. (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|---|
| P&T GC-MS (Quadrupole)[5] | 5.0 - 500 | 50.0 | 97 | 4.2 |
| P&T GC-MS (Ion Trap)[5] | 5.0 - 500 | 20.0 | 98 | 10 |
| LLE GC-MS[4] | 5.0 - 500 | 50.0 | 103 | 5.0 |
Visualizations: Workflows
The following diagrams illustrate the analytical workflows for TCP determination.
Caption: Overall workflow for TCP analysis in drinking water.
Caption: Key steps within the GC-MS instrument during analysis.
References
- 1. ysi.com [ysi.com]
- 2. gcms.cz [gcms.cz]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and optimization of analytical methods for the detection of 18 taste and odor compounds in drinking water utilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Organophosphate Flame Retardants from Biota Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of organophosphate flame retardants (OPEs) from various biological samples. The following sections offer comprehensive methodologies, data presentation in tabular format for straightforward comparison, and visual workflows to elucidate the experimental processes.
Introduction
Organophosphate flame retardants are a class of chemicals widely used in a variety of consumer and industrial products to reduce flammability.[1][2][3] Due to their additive nature, they can leach into the environment, leading to their presence in various environmental and biological matrices, including fish, birds, and marine mammals.[1][4] Accurate determination of OPE levels in biota is crucial for assessing environmental contamination and understanding potential bioaccumulation and toxicological effects.[1][5] This document outlines several established methods for the extraction and cleanup of OPEs from biota samples prior to chromatographic analysis.
Key Extraction Methodologies
Several techniques are employed for the extraction of OPEs from complex biological matrices. The choice of method often depends on the specific biota sample, the target OPEs, and the available instrumentation. The most common methods include:
-
Solid-Phase Extraction (SPE): A widely used technique for sample cleanup and concentration, where analytes are selectively adsorbed onto a solid phase and then eluted with an appropriate solvent.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[7][8][9]
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples quickly and with less solvent consumption.[10][11]
-
Ultrasound-Assisted Extraction (UAE): A method that utilizes high-frequency sound waves to facilitate the extraction of target compounds from a sample matrix into a solvent.[12]
-
Matrix Solid-Phase Dispersion (MSPD): A technique where the sample is blended with a solid support, acting as both a dispersant and an adsorbent, followed by elution of the analytes.[13]
Protocol 1: Solid-Phase Extraction (SPE) for OPEs in Fish Tissue
This protocol is based on a method developed for the determination of 12 OPEs in fish tissue, employing Soxhlet extraction followed by SPE cleanup.[6]
Experimental Protocol
-
Sample Preparation:
-
Homogenize and lyophilize (freeze-dry) the fish tissue sample.
-
Weigh 1 gram of the homogenized and lyophilized sample.
-
Spike the sample with 0.1 µg of surrogate standards.
-
-
Soxhlet Extraction:
-
Place the prepared sample in a Soxhlet extraction thimble.
-
Extract with 200 mL of dichloromethane (B109758) (DCM) at 50°C for 24 hours.[6]
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
-
Freezing-Lipid Precipitation (Cleanup):
-
Add methanol (B129727) to the concentrated extract. Methanol has been found to be more effective than acetonitrile (B52724) for this step.[6]
-
Store the extract at a low temperature to precipitate lipids.
-
Centrifuge and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the target OPEs with a suitable solvent. The use of 5% methanol in ultrapure water has been shown to be effective.[6]
-
-
Analysis:
-
Concentrate the eluate to a final volume.
-
Analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Workflow Diagram
Caption: Workflow for OPE extraction from fish tissue using SPE.
Protocol 2: QuEChERS-Based Extraction for OPEs in Biota
This protocol describes a modified QuEChERS method for the determination of OPEs in fish samples, followed by analysis using UPLC-MS/MS or GC-MS/MS.[8][9]
Experimental Protocol
-
Sample Preparation:
-
Homogenize the biota sample (e.g., fish tissue).
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add internal standards to the sample.
-
-
Extraction:
-
Add an appropriate extraction solvent. For fish, a mixture of 40% methanol in acetonitrile has been used.[9]
-
Add QuEChERS extraction salts (e.g., anhydrous magnesium sulfate (B86663) and sodium chloride).[14]
-
Vortex or shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (organic layer).
-
Transfer the aliquot to a d-SPE tube containing a cleanup sorbent. For fish samples, 200 mg of primary secondary amine (PSA) can be used for purification.[9]
-
Vortex for 1 minute.
-
Centrifuge to pellet the d-SPE sorbent.
-
-
Analysis:
-
Collect the supernatant.
-
The extract may be concentrated or directly analyzed by LC-MS/MS or GC-MS/MS.
-
Workflow Diagram
Caption: QuEChERS workflow for OPE extraction from biota samples.
Protocol 3: Pressurized Liquid Extraction (PLE) for OPEs in Biota
PLE, also known as Accelerated Solvent Extraction (ASE), is an efficient method for extracting OPEs from solid and semi-solid biological matrices.[10][11]
Experimental Protocol
-
Sample Preparation:
-
Mix the homogenized and lyophilized biota sample with a dispersing agent (e.g., diatomaceous earth or sand) to prevent clumping.
-
Load the mixture into a PLE extraction cell.
-
-
Pressurized Liquid Extraction:
-
Place the extraction cell into the PLE system.
-
Perform the extraction using a suitable solvent (e.g., dichloromethane or a mixture of hexane (B92381) and acetone) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[10]
-
The system automatically performs static and dynamic extraction cycles.
-
-
Cleanup:
-
The resulting extract is often clean enough for direct analysis, but a subsequent cleanup step such as SPE or gel permeation chromatography (GPC) may be necessary to remove residual lipids, especially in high-fat samples.
-
-
Analysis:
-
Concentrate the extract to the desired final volume.
-
Analyze using GC-MS or LC-MS/MS.
-
Workflow Diagram
Caption: Pressurized Liquid Extraction workflow for OPEs in biota.
Quantitative Data Summary
The following tables summarize the performance of various extraction methods for the analysis of OPEs in biota, with a focus on recovery rates and limits of detection (LOD) or quantification (LOQ).
Table 1: Recovery of OPEs from Fish Tissue using a Soxhlet-SPE Based Method[6]
| Organophosphate Flame Retardant | Recovery (%) | Method Detection Limits (MDLs) (ng/g) |
| Data for 12 OPEs | 56 - 108 | 0.004 - 0.059 |
Note: The specific OPEs were not detailed in the abstract but the range of recoveries and MDLs for the 12 compounds studied is provided.
Table 2: Performance of an Ultrasound-Assisted Extraction Method for OPEs in Biota[12]
| Matrix | Recovery (%) | RSDs (%) | Method Limits of Detection (ng/g ww) |
| Biota | 47 - 123 | < 23 | 0.02 - 0.30 |
Table 3: Performance of a Modified QuEChERS Method for OPEs in Fish[8]
| Parameter | Value Range |
| Recovery (%) | 84.4 - 99.6 |
| Relative Standard Deviations (RSDs) (%) | < 8.0 |
| Matrix Effect (%) | -11.2 - +10.2 |
| Method Detection Limits (MDLs) (ng/g) | 0.10 |
| Method Quantitation Limits (MQLs) (ng/g) | 0.30 |
Table 4: Recovery of OPEs from Fish Tissue using Matrix Solid-Phase Dispersion[13]
| Fish Type | Recovery (%) | Day-to-Day Variability (%) |
| Various Kinds | 70 - 110 | 1 - 9 |
Conclusion
The extraction of organophosphate flame retardants from biota samples is a critical step for accurate environmental monitoring and toxicological assessment. The choice of extraction method depends on various factors including the sample matrix, target analytes, and laboratory resources. The protocols and data presented here provide a comprehensive guide for researchers to select and implement appropriate methods for their specific needs. The detailed workflows and performance data for SPE, QuEChERS, PLE, and other methods offer a solid foundation for the successful analysis of OPEs in biological tissues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [Advances in the development of detection techniques for organophosphate ester flame retardants in food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organophosphorous flame retardants in biota from Svalbard, Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A QuEChERS-based UPLC-MS/MS method for rapid determination of organophosphate flame retardants and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of organophosphorous flame retardants in fish tissues by matrix solid-phase dispersion and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Bis(o-cresyl) p-Cresyl Phosphate-d7 in Food Contact Material Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bis(o-cresyl) p-Cresyl Phosphate-d7 as an internal standard in the quantitative analysis of cresyl phosphate (B84403) isomers migrating from food contact materials (FCMs).
Introduction
Cresyl phosphates are organophosphate esters utilized as plasticizers and flame retardants in the manufacturing of various polymers, including those used in food packaging.[1] Due to their potential for migration into foodstuffs and associated health concerns, regulatory bodies in the European Union and the United States have established frameworks to ensure the safety of food contact materials.
Accurate quantification of migrating cresyl phosphate isomers is crucial for regulatory compliance and consumer safety. The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard closely mimics the chemical behavior of the target analytes during sample preparation and analysis, effectively compensating for matrix effects, extraction inefficiencies, and instrumental variability.
Regulatory Framework
European Union
In the European Union, plastic food contact materials are primarily regulated by Commission Regulation (EU) No 10/2011 . This regulation establishes a "Union List" of authorized substances that can be used in the manufacturing of plastic FCMs and sets Specific Migration Limits (SMLs) for certain substances. The SML is the maximum permitted amount of a substance that can migrate from the material into food, expressed in milligrams of substance per kilogram of food (mg/kg). For substances not on the Union list, migration should not be detectable above 0.01 mg/kg.[1][2]
Additionally, an Overall Migration Limit (OML) of 10 mg of total substances per square decimeter of contact surface (mg/dm²) or 60 mg/kg of food applies to all plastic FCMs.[2][3] While a specific migration limit for individual cresyl phosphate isomers is not explicitly listed in the current version of Regulation (EU) No 10/2011, the OML must be adhered to, and the presence of non-authorized migrating substances should be below the detection limit of a suitably sensitive analytical method.
United States
In the United States, the Food and Drug Administration (FDA) regulates food contact materials under the Federal Food, Drug, and Cosmetic Act (FFDCA) . The regulations for indirect food additives are detailed in Title 21 of the Code of Federal Regulations (21 CFR) , parts 174-186.[4] Substances intended for use in food contact materials must be authorized through a food contact notification (FCN), a regulation, or meet the criteria for being "Generally Recognized As Safe" (GRAS).
Specifically, Cresyl diphenyl phosphate is listed in 21 CFR 175.105 as a substance that may be used in adhesives.[5] The regulatory status of other cresyl phosphate isomers would need to be determined based on their specific use and any existing authorizations.
Experimental Protocols
The following protocols describe the determination of cresyl phosphate migration from food contact materials into food simulants using this compound as an internal standard.
Migration Testing
The conditions for migration testing are designed to simulate the intended use of the food contact material. The choice of food simulant and testing conditions (time and temperature) depends on the type of food the material will contact and the expected conditions of use.
Food Simulants (as per Commission Regulation (EU) No 10/2011):
-
Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant C: 20% ethanol (v/v) for alcoholic foods with an alcohol content of up to 20%.
-
Simulant D1: 50% ethanol (v/v) for alcoholic foods with an alcohol content above 20% and for oil-in-water emulsions.
-
Simulant D2: Vegetable oil (e.g., olive oil) for fatty foods.
-
Simulant E: Poly(2,6-diphenyl-p-phenylene oxide) (Tenax®) for dry foods.
General Migration Test Conditions:
A common set of accelerated testing conditions for long-term storage at room temperature is 10 days at 40°C.
Sample Preparation: Extraction from Food Simulants
3.2.1. Aqueous Food Simulants (A, B, C, and D1)
-
Transfer a known volume (e.g., 10 mL) of the food simulant from the migration cell into a glass centrifuge tube.
-
Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like acetonitrile).
-
Add 5 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean glass tube.
-
Repeat the extraction (steps 3-6) with a fresh aliquot of the extraction solvent.
-
Combine the organic extracts and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC or LC vial for analysis.
3.2.2. Fatty Food Simulant (D2 - Vegetable Oil)
-
Transfer a known weight (e.g., 1 g) of the oil simulant into a centrifuge tube.
-
Spike with the this compound internal standard solution.
-
Add 10 mL of acetonitrile (B52724) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge to separate the acetonitrile layer from the oil.
-
Transfer the acetonitrile layer to a new tube.
-
Repeat the extraction of the oil with another 10 mL of acetonitrile.
-
Combine the acetonitrile extracts and concentrate to 1 mL under a gentle stream of nitrogen.
-
Proceed with a clean-up step if necessary (e.g., using a solid-phase extraction cartridge) to remove residual lipids before analysis.
Instrumental Analysis: GC-MS
Gas chromatography-mass spectrometry is a highly effective technique for the separation and quantification of cresyl phosphate isomers.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C, hold for 1 min |
| Ramp 1: 20 °C/min to 250 °C | |
| Ramp 2: 5 °C/min to 300 °C, hold for 5 min | |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ions for Monitoring (Example):
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Cresyl Phosphate Isomers | 368 (M+) | 181 | 91 |
| This compound | 375 (M+) | 181 | 98 |
Note: Specific ions should be confirmed by analyzing individual standards.
Data Presentation
The use of this compound allows for accurate quantification. Below are tables with example method validation data.
Table 1: Method Detection and Quantification Limits
| Analyte Group | Method Detection Limit (MDL) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Tricresyl Phosphate Isomers | 0.1 - 0.5 | 0.3 - 1.5 |
Note: These are typical values and should be determined for each specific matrix and instrument.
Table 2: Recovery and Precision Data in Food Simulants
| Food Simulant | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 10% Ethanol | 10 | 95 | 5 |
| 50 | 98 | 4 | |
| 3% Acetic Acid | 10 | 92 | 7 |
| 50 | 96 | 6 | |
| 50% Ethanol | 10 | 90 | 8 |
| 50 | 94 | 7 | |
| Olive Oil | 20 | 88 | 10 |
| 100 | 91 | 9 |
Visualizations
Caption: Experimental workflow for migration testing.
Caption: Regulatory compliance decision tree.
References
- 1. Consolidated TEXT: 32011R0010 — EN — 31.08.2023 [eur-lex.europa.eu]
- 2. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
Application Note: Protocol for the Analysis of Organophosphates in Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organophosphorus pesticides (OPPs) are widely used in agriculture to protect crops, but their persistence and bioaccumulation in soil pose a significant threat to ecosystems and human health.[1] Due to their high toxicity, monitoring OPP residues in soil is crucial for environmental protection and food safety.[2][3] However, soil is an exceptionally complex matrix, making the extraction and analysis of pesticides at trace levels a significant challenge.[4][5]
This application note details a comprehensive protocol for the extraction and quantification of organophosphate pesticides in soil samples. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which offers numerous advantages, including speed, cost-effectiveness, and a wide applicability range.[4][6] The QuEChERS method simplifies sample preparation by combining extraction and cleanup into a streamlined procedure.[6] Subsequent analysis is typically performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for sensitive and selective detection.[7][8]
Experimental Protocol
This protocol outlines the key steps for sample preparation, extraction, cleanup, and analysis of organophosphates in soil.
Sample Collection and Preparation
-
Collection : Collect soil samples from the desired depth and location.
-
Homogenization : Air-dry the soil samples at room temperature, then pulverize them using a mortar and pestle.[9]
-
Sieving : Pass the pulverized soil through a 250 µm or 1-mm sieve to ensure uniformity.[9][10] For dry samples, a 3 g aliquot can be taken and hydrated with 7 mL of water for 30 minutes prior to extraction.[4] For samples with high water content (≥70%), a 10 g aliquot can be used directly.[4]
QuEChERS Extraction
This procedure is adapted from established QuEChERS methods for soil analysis.[4]
-
Weighing : Accurately weigh the prepared soil sample (e.g., 10 g) into a 50 mL centrifuge tube.
-
Hydration (if necessary) : For dry soil, add 5-7 mL of Type I water and allow the sample to hydrate.[4]
-
Solvent Addition : Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[4]
-
Extraction : Shake the tube vigorously for 1-5 minutes to ensure thorough extraction of the pesticides.[4]
-
Salting Out : Add the contents of a QuEChERS extraction salt packet, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), to the tube. For example, 2 g of MgSO₄ and 2 g of NaCl can be used. The addition of salts induces phase separation between the aqueous and organic layers.
-
Shaking : Immediately shake the tube for at least 2 minutes to facilitate partitioning.[4]
-
Centrifugation : Centrifuge the sample at ≥3000 rcf for 5 minutes.[4] This will separate the acetonitrile supernatant, containing the extracted pesticides, from the solid soil matrix and aqueous layer.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The cleanup step is crucial for removing matrix interferences like fats, pigments, and organic matter.[6]
-
Transfer Supernatant : Carefully transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant into a d-SPE cleanup tube.[4]
-
d-SPE Composition : The d-SPE tube contains a mixture of sorbents. A common combination for soil includes anhydrous MgSO₄ (to remove residual water), Primary Secondary Amine (PSA) (to remove organic acids and sugars), and C18 (to remove non-polar interferences like fats).[11] For example, a mix of 100 mg C18, 10 mg graphitized carbon, and 600 mg MgSO₄ per mL of extract can be effective.
-
Vortex : Vortex the d-SPE tube for 30-60 seconds to ensure intimate contact between the extract and the sorbents.[4]
-
Centrifugation : Centrifuge the tube at ≥5000 rcf for 2 minutes.[4]
-
Final Extract : The resulting supernatant is the purified extract. Transfer it into an autosampler vial for instrumental analysis.[4]
Instrumental Analysis
The purified extract is analyzed using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a robust and widely used technique for OPP analysis, as outlined in methods like EPA 8141B.[8][12] A capillary column is used for separation, and detection can be achieved with various detectors, including a Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or a Mass Spectrometer (MS) for higher selectivity.[13][14]
-
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is suitable for less volatile or thermally labile organophosphates.[11]
Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Workflow for organophosphate analysis in soil using the QuEChERS method.
Data Presentation
The performance of different analytical methods for the determination of organophosphates in soil is summarized below. The data highlights the recovery rates, limits of detection (LOD), and limits of quantification (LOQ) achieved.
| Analytical Method | Organophosphates Studied | Recovery (%) | LOD | LOQ | Relative Standard Deviation (RSD) (%) | Citation |
| DLLME-GC-FPD | Ethoprophos, Chlorpyrifos, Profenofos | 86.7 - 108.0 | 200 - 500 pg/g | - | 2.0 - 7.6 | [7][9] |
| QuEChERS-GC-MS² | 4 OPPs & 10 OCPs | 70 - 120 | 4.9 - 21.7 µg/kg | - | < 10 | |
| Modified QuEChERS-LC-MS/MS | 5 OPPs | 81.6 - 96.0 | 0.7 - 1.0 µg/kg | 1.0 - 5.0 µg/kg | < 14.7 | [11] |
| Ultrasonic Extraction-HPLC-UV | Chlorpyrifos, Cypermethrin | 85 - 95 | 0.02 - 0.03 µg/g | 0.06 - 0.09 µg/g | < 5 | |
| HS-SPME-GC/MS | Phorate, Diazinon, Disulfoton | - | 14.3 ng/g | - | ~6.5 | [15] |
DLLME: Dispersive Liquid–Liquid Microextraction; GC-FPD: Gas Chromatography-Flame Photometric Detection; OCPs: Organochlorine Pesticides; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HS-SPME: Headspace Solid-Phase Microextraction.
Conclusion
The protocol described, utilizing the QuEChERS extraction and cleanup method followed by chromatographic analysis, provides a reliable and efficient approach for quantifying organophosphate pesticide residues in complex soil matrices. The method demonstrates good recovery rates and low detection limits, making it suitable for routine environmental monitoring and regulatory compliance testing.[11] The flexibility to couple the extraction with either GC-MS or LC-MS/MS allows for the analysis of a wide range of organophosphates with varying chemical properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. studylib.net [studylib.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. weber.hu [weber.hu]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. testinglab.com [testinglab.com]
- 13. epa.gov [epa.gov]
- 14. nemi.gov [nemi.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction of Tricresyl Phosphates from Aqueous Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of tricresyl phosphates (TCPs) from aqueous matrices using liquid-liquid extraction (LLE) and its micro-extraction variant, dispersive liquid-liquid microextraction (DLLME). These methods are crucial for monitoring the environmental fate of TCPs, which are used as flame retardants, plasticizers, and lubricants, and are noted for their potential toxicity.[1]
Introduction to Tricresyl Phosphate (B84403) Extraction
Tricresyl phosphate is a mixture of three ortho-, meta-, and para-isomers.[1] Due to its low aqueous solubility and tendency to adsorb to particulate matter, accurate quantification in water samples requires an effective pre-concentration step.[1][2][3] Liquid-liquid extraction is a conventional and robust technique for this purpose, involving the partitioning of TCPs between the aqueous sample and an immiscible organic solvent.[4] More recent advancements, such as dispersive liquid-liquid microextraction (DLLME), offer advantages like higher enrichment factors, reduced solvent consumption, and faster extraction times.[4][5]
Subsequent analysis of the extracts is typically performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame photometric detector (FPD), or by high-performance liquid chromatography (HPLC).[6][7]
Experimental Protocols
Protocol 1: Conventional Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of triaryl phosphates from water.
Objective: To extract tricresyl phosphates from water samples for subsequent analysis.
Materials:
-
Aqueous sample (e.g., river water, wastewater)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Sodium sulfate (B86663), anhydrous
-
Separatory funnel (1 L)
-
Glass wool
-
Round-bottom flask
-
Rotary evaporator
-
GC vials
Procedure:
-
Sample Collection: Collect 1 L of the aqueous sample in a clean glass bottle.
-
pH Adjustment (Optional): Depending on the specific isomers of interest and sample matrix, pH adjustment may be necessary to optimize partitioning.
-
Extraction:
-
Transfer the 1 L water sample to a 1 L separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The dichloromethane, being denser than water, will form the bottom layer.[2]
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
-
Drying the Extract:
-
Prepare a small column by plugging a funnel with glass wool and filling it with anhydrous sodium sulfate.
-
Pass the combined dichloromethane extract through the sodium sulfate column to remove any residual water.
-
-
Concentration:
-
Transfer the dried extract to a round-bottom flask.
-
Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator.
-
Carefully transfer the concentrated extract to a GC vial for analysis.
-
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)
This protocol is based on the principles of DLLME for organophosphorus compounds, offering a rapid and efficient micro-extraction alternative.[5][8]
Objective: To rapidly pre-concentrate tricresyl phosphates from a small volume of an aqueous sample.
Materials:
-
Aqueous sample (10 mL)
-
Extraction solvent: Chlorobenzene (B131634) or Chloroform
-
Disperser solvent: Acetonitrile (B52724) or Methanol
-
10 mL screw-cap glass tube with a conical bottom
-
Syringe (1.0 mL)
-
Centrifuge
Procedure:
-
Sample Preparation: Place a 10.0 mL aliquot of the aqueous sample into a 10 mL screw-cap glass tube.
-
Solvent Mixture Preparation: Prepare a mixture of the disperser and extraction solvents. For example, 1.0 mL of acetonitrile (disperser) containing 20 µL of chlorobenzene (extraction).[8]
-
Injection and Extraction:
-
Rapidly inject the solvent mixture into the aqueous sample using a syringe.
-
A cloudy solution will form, consisting of fine droplets of the extraction solvent dispersed throughout the aqueous sample.
-
Vortex the mixture for 1 minute to facilitate the extraction of TCPs into the fine droplets.[8]
-
-
Phase Separation:
-
Centrifuge the cloudy solution at high speed (e.g., 3500 rpm) for 5 minutes.
-
The extraction solvent phase will sediment at the bottom of the conical tube.
-
-
Sample Collection for Analysis:
-
Carefully collect the sedimented organic phase using a microsyringe.
-
Inject an aliquot directly into the analytical instrument (e.g., GC-MS).
-
Data Presentation
The following tables summarize quantitative data from various studies on the extraction and analysis of tricresyl phosphates and related organophosphorus compounds.
Table 1: Recovery Rates of Tricresyl Phosphates and Related Compounds
| Analyte(s) | Matrix | Extraction Method | Solvent(s) | Recovery (%) | Reference |
| Triphenyl phosphate, o-, m-, p-TCP | River Water | LLE | Dichloromethane | 91 - 118 | [9] |
| Tricresyl Phosphate | PVC | Acetonitrile Extraction & SPE | Acetonitrile/Water | 84.7 - 98.6 | [7][10] |
| Ethoprophos, Chlorpyrifos, Profenofos | Spiked Soil | DLLME | Chlorobenzene/Acetonitrile | 86.7 - 108.0 | [8] |
| Methyl Parathion | Water | Supramolecular solvent-based LLME | - | 92 - 109.9 | [4] |
Table 2: Detection and Quantification Limits
| Analyte(s) | Analytical Method | Detection Limit (LOD) / Quantification Limit (LOQ) | Reference |
| Tri-p-tolyl phosphate | GC/MS | 10 µg/L | [2] |
| Diazinon, Malathion | GC/FID | 0.1 µg/L | |
| Ethoprophos, Chlorpyrifos, Profenofos | GC-FPD | 200 - 500 pg/g | [8] |
| Tricresyl Phosphate Isomers | GC/MS | > 0.4 ng/filter | [11] |
| Tricresyl Phosphate | HPLC-UV | 50 µg/g (in sample) | [7][10] |
Visualizations
Diagram 1: Conventional Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow for conventional LLE of TCPs.
Diagram 2: Dispersive Liquid-Liquid Microextraction (DLLME) Workflow
Caption: Workflow for DLLME of TCPs.
References
- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cdc.gov [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and cleanup of fish, sediment, and water for determination of triaryl phosphates by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination method of tricresyl phosphate in polyvinyl chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faa.gov [faa.gov]
Application Notes and Protocols for the Derivatization of Organophosphate Metabolites for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organophosphate (OP) pesticides and nerve agents are highly toxic compounds, and monitoring their metabolites is crucial for assessing human exposure and understanding their toxicology. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of these metabolites. However, OP metabolites are often non-volatile and require a derivatization step to increase their volatility and improve their chromatographic properties for GC analysis.[1][2][3][4] This document provides detailed application notes and protocols for the common derivatization techniques used for OP metabolite analysis.
Common Derivatization Strategies
The most prevalent derivatization methods for organophosphate metabolites include silylation, alkylation (methylation and pentafluorobenzylation), and a two-step methoxyamination and silylation process.[1][5][6][7] Each method offers distinct advantages depending on the specific metabolites of interest and the analytical requirements.
-
Silylation: This is a widely used technique that replaces active hydrogen atoms in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][7] This process significantly increases the volatility and thermal stability of the metabolites.[7]
-
Alkylation: This method involves the addition of an alkyl group, such as a methyl or pentafluorobenzyl group, to the analyte.[1][5] Methylation is a common approach, often employing diazomethane.[1][5] Pentafluorobenzylation, using reagents like pentafluorobenzyl bromide (PFBBr), is particularly effective for creating derivatives with excellent electron-capturing properties, enhancing sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) MS.[8][9]
-
Methoxyamination followed by Silylation: This two-step process is particularly useful for metabolites containing keto or aldehyde groups.[6][7] Methoxyamination first protects these functional groups and prevents tautomerization, which could otherwise lead to multiple derivative peaks. The subsequent silylation step then derivatizes other active hydrogens.[7]
Experimental Workflows and Protocols
General Sample Preparation Workflow
Prior to derivatization, biological samples such as urine or hair often require a sample preparation step to extract and concentrate the organophosphate metabolites.[10][11] A typical workflow is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC/MS-Based Metabolomic Analysis of A549 Cells Exposed to Emerging Organophosphate Flame Retardants [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Dispersive Solid-Phase Extraction for the Analysis of Organophosphates in Fatty Matrices
Abstract
This application note details a robust and efficient methodology for the determination of organophosphate pesticide residues in complex fatty matrices such as edible oils, milk, meat, and eggs. The protocol is centered around a dispersive solid-phase extraction (d-SPE) cleanup step, often integrated into the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow. This approach effectively removes interfering lipids, which can otherwise cause significant matrix effects and damage analytical instrumentation.[1][2][3] Various d-SPE sorbents are evaluated to provide guidance on selecting the optimal cleanup strategy for different fatty samples. The presented protocols and data are intended for researchers, scientists, and professionals in the fields of food safety, environmental analysis, and drug development.
Introduction
The analysis of organophosphate pesticides in fatty matrices presents a significant analytical challenge due to the high lipid content, which can interfere with chromatographic analysis and mass spectrometric detection.[1] Traditional sample preparation techniques are often time-consuming and require large volumes of organic solvents.[1][2] Dispersive solid-phase extraction has emerged as a rapid and effective alternative for sample cleanup, offering high recoveries and good reproducibility.[4][5] The d-SPE technique involves the addition of a sorbent material directly to the sample extract, followed by vortexing and centrifugation to remove matrix components. This application note provides a comprehensive overview of the d-SPE methodology, including detailed protocols, a comparison of different sorbent materials, and performance data for the analysis of various organophosphates in fatty matrices.
Principle of Dispersive Solid-Phase Extraction for Fatty Matrices
The core principle of d-SPE in the context of fatty matrices is the selective removal of lipids and other co-extractives from the sample extract while leaving the target organophosphate analytes in the solution. This is achieved by using specific sorbents that have a high affinity for interfering substances like fatty acids, triglycerides, and pigments. The QuEChERS method is a widely adopted sample preparation approach that incorporates a d-SPE cleanup step. The general workflow involves an initial extraction of the sample with an organic solvent (typically acetonitrile), followed by a partitioning step using salts. An aliquot of the resulting supernatant is then subjected to the d-SPE cleanup.
The choice of d-SPE sorbent is critical for achieving optimal cleanup and analyte recovery. Common sorbents used for fatty matrices include:
-
Primary Secondary Amine (PSA): Effective for removing fatty acids, sugars, and other polar interferences.[6][7]
-
C18 (Octadecylsilane): A nonpolar sorbent used to remove nonpolar interferences such as lipids and sterols.[4][7]
-
Graphitized Carbon Black (GCB): Used for removing pigments and sterols, but can also adsorb planar pesticides.[4][8]
-
Z-Sep and Z-Sep+: Zirconia-based sorbents specifically designed for the removal of lipids.[9][10]
-
Enhanced Matrix Removal—Lipid (EMR—Lipid): A novel sorbent that selectively removes lipids through size exclusion and hydrophobic interactions.[7][10][11]
Experimental Protocols
Protocol 1: QuEChERS-based d-SPE for Organophosphates in Edible Oil
This protocol is adapted from the QuEChERS method for the analysis of pesticide residues in high-fat content samples.
1. Sample Preparation and Extraction: a. Weigh 5 g of the homogenized oil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (B52724). c. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). d. Shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For edible oils, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is a common starting point.[12] Alternatively, specialized sorbents like Z-Sep or EMR-Lipid can be used according to the manufacturer's instructions.[10] b. Vortex for 30 seconds. c. Centrifuge at high speed (e.g., 12,000 rcf) for 5 minutes. d. The supernatant is ready for analysis by GC-MS or LC-MS/MS.
Protocol 2: d-SPE for Organophosphates in Milk (Animal-derived food)
This protocol is a modification of the QuEChERS method for animal-derived food products.[4]
1. Sample Preparation and Extraction: a. Weigh 10 g of the milk sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile and shake vigorously for 1 minute. c. Add the QuEChERS extraction salts (as in Protocol 1). d. Shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube. b. For milk samples, a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 has been shown to be effective.[4] c. Vortex for 30 seconds. d. Centrifuge at high speed for 5 minutes. e. The resulting extract is ready for instrumental analysis.
Data Presentation
The following tables summarize the performance data for the d-SPE methodology for the analysis of organophosphates in various fatty matrices.
Table 1: Recovery of Selected Organophosphates in Pork using Different d-SPE Sorbents [4]
| Organophosphate | d-SPE #1 (MgSO₄, PSA) Recovery (%) | d-SPE #2 (MgSO₄, PSA, C18) Recovery (%) | d-SPE #3 (MgSO₄, C18) Recovery (%) | d-SPE #4 (MgSO₄, PSA, GCB) Recovery (%) | d-SPE #5 (MgSO₄, Z-sep) Recovery (%) |
| Fenamiphos-sulfoxide | 85.2 | 88.1 | 86.5 | 65.3 | 60.8 |
| Fenamiphos-sulfone | 82.1 | 85.4 | 83.2 | 58.7 | 57.1 |
| Isofenphos | 90.3 | 92.5 | 91.1 | 68.9 | 65.9 |
| Profenofos | 88.7 | 91.3 | 89.8 | 62.1 | 56.3 |
| Monocrotophos | 92.1 | 95.3 | 93.5 | 86.6 | 89.1 |
| Quinalphos | 89.5 | 92.1 | 90.4 | 71.1 | 85.4 |
Table 2: Method Validation Data for Organophosphates in Animal-Derived Foods using Optimized d-SPE (MgSO₄, PSA, C18) [4]
| Parameter | Result |
| Linearity (R²) | >0.98 |
| Recovery | 71.9–110.5% |
| Reproducibility (RSD) | < 13% |
| Method Limit of Quantification (MLOQ) | 0.0005–0.005 mg/kg |
Table 3: Recovery of Organophosphates in Milk (3.6% fat) [5]
| Organophosphate | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Ethoprophos | 0.02 | 95 | 5 |
| Diazinon | 0.02 | 98 | 4 |
| Chlorpyrifos-methyl | 0.02 | 96 | 6 |
| Parathion-methyl | 0.02 | 97 | 5 |
| Malathion | 0.04 | 92 | 8 |
| Fenitrothion | 0.02 | 99 | 4 |
| Parathion | 0.02 | 101 | 3 |
| Phenthoate | 0.04 | 94 | 7 |
| Azinphos-methyl | 0.04 | 85 | 12 |
Mandatory Visualization
Caption: Experimental workflow for d-SPE of organophosphates in fatty matrices.
Caption: Logical relationship of d-SPE for interference removal in fatty matrices.
Conclusion
Dispersive solid-phase extraction, particularly within the QuEChERS framework, provides a highly effective and efficient method for the cleanup of fatty matrix extracts for the analysis of organophosphate pesticides. The choice of d-SPE sorbent is crucial and should be optimized based on the specific matrix and target analytes. The protocols and data presented in this application note demonstrate that with the appropriate d-SPE strategy, high recoveries, good reproducibility, and low detection limits can be achieved for a wide range of organophosphates in challenging fatty samples. This methodology offers a significant improvement over traditional sample preparation techniques in terms of speed, solvent consumption, and overall efficiency.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. gcms.cz [gcms.cz]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Selective, solid-matrix dispersion extraction of organophosphate pesticide residues from milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of pesticides in edible oils by liquid chromatography-tandem mass spectrometry employing new generation materials for dispersive solid phase extraction clean-up. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in the Analysis of Organophosphate Flame Retardants
Welcome to the technical support center for the analysis of organophosphate flame retardants (OPFRs). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Troubleshooting Guides & FAQs
This section is designed to provide solutions to common issues encountered during the analysis of OPFRs.
General Troubleshooting Workflow
When encountering issues such as poor reproducibility, low analyte recovery, or inaccurate quantification, a systematic approach to troubleshooting is crucial. The following workflow provides a general guideline for identifying and mitigating matrix effects.
Caption: General troubleshooting workflow for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in OPFR analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of OPFRs.[1][2] These effects are a significant concern because they can compromise the accuracy, precision, and sensitivity of analytical methods.[1][3]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment: The post-column infusion technique is a common method.[4][5] It involves infusing a constant flow of the analyte standard into the mass spectrometer while injecting a blank sample extract.[1][4] Any deviation from the stable baseline signal indicates regions of ion suppression or enhancement.[1][4]
-
Quantitative Assessment: A post-extraction spike method is used to quantify the extent of matrix effects.[4] This involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent at the same concentration.[4]
Q3: What are the most effective strategies to mitigate matrix effects?
A3: Mitigation strategies can be broadly categorized into three areas:
-
Sample Preparation: Improving the cleanup procedure to remove interfering matrix components is a primary strategy.[1][6] This can involve techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2][7][8] Sample dilution can also be a simple and effective approach if the analyte concentration is sufficiently high.[1][4]
-
Chromatographic Separation: Optimizing the chromatographic conditions can help separate the analytes of interest from co-eluting matrix components.[1][3] This may involve adjusting the mobile phase gradient, changing the column, or using a divert valve to discard highly contaminated portions of the eluent.[4]
-
Calibration Strategies: When matrix effects cannot be eliminated, they can be compensated for using appropriate calibration methods.[3][4] The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for correcting matrix effects.[1] Other effective methods include matrix-matched calibration and the standard addition method.[1][4][6]
Experimental Protocols & Data
This section provides detailed experimental protocols and comparative data to assist in method development and troubleshooting.
Sample Preparation Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of OPFRs from water samples.
Caption: Workflow for SPE of OPFRs from water.
Detailed Steps:
-
Sample Collection: Collect a 500 mL water sample in a clean glass container.
-
Internal Standard Spiking: Spike the sample with an appropriate concentration of a stable isotope-labeled internal standard mixture.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 6cc, 200mg) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen for at least 30 minutes.
-
Elution: Elute the retained OPFRs with 2 x 4 mL of ethyl acetate or dichloromethane.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS).
Protocol 2: QuEChERS for Solid Samples (e.g., Dust, Sediment)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting a wide range of analytes from solid matrices.
Caption: QuEChERS workflow for solid samples.
Detailed Steps:
-
Sample Weighing: Weigh 1 g of the homogenized solid sample into a 50 mL centrifuge tube.
-
Hydration and Spiking: Add 10 mL of water and the internal standard solution to the sample. Vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.
-
Second Centrifugation: Centrifuge the d-SPE tube at 10000 rpm for 2 minutes.
-
Final Preparation: Transfer the cleaned extract to a new vial, evaporate to dryness, and reconstitute in a suitable solvent for analysis.
Data Presentation
Table 1: Comparison of Sample Cleanup Techniques for OPFR Analysis
| Cleanup Technique | Target Matrix | Advantages | Disadvantages | Typical Recovery Range (%) |
| Solid-Phase Extraction (SPE) | Water, Urine, Plasma | High selectivity, good concentration factor | Can be time-consuming, requires method development | 67 - 105[7] |
| Liquid-Liquid Extraction (LLE) | Water, Biological Fluids | Simple, inexpensive | Can be labor-intensive, uses large solvent volumes | Can be low for hydrophilic OPFRs |
| QuEChERS | Dust, Food, Biota | Fast, high throughput, low solvent usage | May have less effective cleanup for complex matrices | 67 - 116[8] |
| Dispersive SPE (d-SPE) | Extracts from QuEChERS | Fast, easy to use | Sorbent selection is critical | Dependent on initial extraction |
| Gel Permeation Chromatography (GPC) | High-fat matrices (e.g., fish tissue) | Excellent lipid removal | Can be slow, requires specialized equipment | Generally >80% |
Table 2: Calibration Strategies for Mitigating Matrix Effects
| Calibration Strategy | Principle | When to Use | Pros | Cons |
| External Calibration (in solvent) | A calibration curve is prepared in a neat solvent. | Simple matrices with no expected matrix effects. | Simple and fast. | Does not compensate for matrix effects. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract.[6] | Complex matrices where a representative blank is available.[3][4] | Effectively compensates for matrix effects.[1] | Requires a blank matrix, which may not be available.[1] |
| Stable Isotope-Labeled Internal Standards (SIL-IS) | A known amount of a labeled analog of the analyte is added to each sample.[1] | The "gold standard" for complex matrices, especially when matrix variability is high.[1] | Corrects for both matrix effects and variations in extraction recovery.[1] | Can be expensive, and labeled standards may not be available for all analytes.[1] |
| Standard Addition | The sample is spiked with known concentrations of the analyte to create a calibration curve within the sample itself.[1] | Complex matrices where a blank is unavailable or when matrix composition varies significantly between samples.[4] | Highly accurate as it accounts for the specific matrix of each sample.[1][4] | Labor-intensive and time-consuming as each sample requires multiple analyses.[4] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ub-ir.bolton.ac.uk]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effect Mitigation → Area → Sustainability [esg.sustainability-directory.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Tricresyl Phosphate (TCP) by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of tricresyl phosphate (B84403) (TCP) and its isomers by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A primary focus is placed on identifying and overcoming ion suppression to ensure accurate and reproducible results.
Troubleshooting Guide: Overcoming Ion Suppression
This guide addresses common issues encountered during the LC-MS/MS analysis of tricresyl phosphate, providing systematic steps to diagnose and resolve them.
Q1: I am observing low sensitivity or a complete loss of signal for my TCP analytes. What are the likely causes and how can I fix it?
A1: Low sensitivity is a frequent problem, often stemming from ion suppression, where co-eluting matrix components interfere with the ionization of TCP isomers.[1][2]
Initial Steps:
-
Confirm Instrument Performance: Directly infuse a TCP standard solution into the mass spectrometer to verify that the instrument is functioning correctly and that sensitivity issues are not related to the MS hardware itself.[3]
-
Check Mobile Phase and Reagents: Ensure mobile phases are freshly prepared, especially those containing additives like formic acid, which can degrade.[4] Use high-purity, LC-MS grade solvents and additives to avoid introducing contaminants.
Troubleshooting Ion Suppression:
-
Improve Sample Preparation: Your sample cleanup may be inadequate. Complex matrices like plasma, serum, or oil contain high levels of endogenous materials (lipids, proteins, salts) that are known to cause significant ion suppression.[5][6]
-
Action: Enhance your sample cleanup protocol. If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For biological samples, SPE cartridges that specifically target the removal of phospholipids (B1166683) can be highly effective.[7]
-
-
Optimize Chromatography: Co-elution of matrix components is a primary cause of ion suppression.
-
Action: Modify your LC gradient to better separate TCP isomers from the "matrix effect zones," which often appear at the beginning and end of the chromatographic run.[8] Experiment with different column chemistries (e.g., C18, PFP) to alter selectivity.
-
-
Evaluate Ionization Source: Electrospray ionization (ESI) is susceptible to ion suppression, especially for less polar molecules like TCP.
Below is a decision tree to guide your troubleshooting process for low sensitivity.
Q2: My results are inconsistent and not reproducible. What could be the cause?
A2: Poor reproducibility is often linked to variable matrix effects between samples.[7][12] Even when analyzing samples from the same matrix type (e.g., human plasma), the composition can vary significantly from lot to lot or individual to individual, leading to different degrees of ion suppression.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in both sample recovery and matrix effects.[13] A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for a reliable ratio-based quantification.
-
Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in the same matrix as your samples (e.g., blank plasma, blank oil). This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.
-
Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for every sample. Minor variations in solvent volumes, extraction times, or pH can lead to significant differences in cleanup efficiency and, consequently, in matrix effects.
Frequently Asked Questions (FAQs)
Q3: What is ion suppression and why is it a problem for TCP analysis?
A3: Ion suppression is a type of matrix effect where molecules co-eluting with the analyte of interest interfere with the analyte's ionization process in the mass spectrometer's source.[2] This interference reduces the number of analyte ions that are formed and detected, leading to a lower signal. It is a major issue in quantitative analysis because it can lead to underestimation of the analyte concentration, poor accuracy, and high variability.[14] TCP is often analyzed in complex matrices like engine oil or biological fluids, which contain a high concentration of potentially interfering compounds, making its analysis particularly susceptible to ion suppression.[6][15]
Q4: Which sample preparation technique is best for minimizing ion suppression for TCP?
A4: The best technique depends on the matrix. There is no single universal solution, but moving from less selective to more selective techniques is a proven strategy.[5]
-
Protein Precipitation (PPT): Fast and simple, but generally provides the least clean extracts and is most prone to ion suppression from phospholipids and other matrix components.[7]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning TCP into an immiscible organic solvent, leaving polar interferences (like salts) in the aqueous layer.[5]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering matrix components.[7][16] For non-polar organophosphates like TCP, a combination of graphitized carbon black (GCB) and primary secondary amine (PSA) sorbents has been shown to be effective.[16] For oil matrices, Florisil® has been used successfully.[4]
Q5: Should I use ESI or APCI as the ionization source for TCP analysis?
A5: Both ESI and APCI can be used, but they have different strengths. Tricresyl phosphate is a relatively non-polar molecule, which often makes it a good candidate for APCI.
-
Atmospheric Pressure Chemical Ionization (APCI): Often provides more robust and reproducible results for less polar compounds and can be less susceptible to ion suppression from non-volatile matrix components like salts.[9][10]
-
Electrospray Ionization (ESI): May offer higher sensitivity for some compounds, but it is generally more prone to ion suppression, especially from phospholipids in biological samples and other non-volatile matrix components.[9][11]
The choice should be determined experimentally during method development. A comparison of their general characteristics is provided in the table below.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Best for polar to moderately polar compounds | Best for non-polar to moderately polar compounds[10] |
| Thermal Stability | Good for thermally labile compounds | Requires analyte to be thermally stable[10] |
| Susceptibility to Matrix Effects | More susceptible, especially to non-volatile salts and phospholipids[2] | Generally less susceptible to non-volatile matrix components[9][10] |
| Typical Flow Rate | Lower flow rates (< 0.5 mL/min) often preferred | Tolerates higher flow rates (> 0.5 mL/min)[10] |
| Sensitivity | Can be very high, but is matrix-dependent | Can be less sensitive than ESI but often more stable |
Q6: How can I separate the different isomers of tricresyl phosphate?
A6: The separation of TCP isomers is critical due to their varying toxicity and is achieved through chromatography. While GC has traditionally been used, UHPLC can also provide the necessary resolution.
-
Column Choice: A high-resolution reversed-phase column (e.g., C18 or PFP) is a good starting point. The PFP (pentafluorophenyl) phase can offer alternative selectivity for aromatic compounds like TCP isomers.
-
Gradient Optimization: A slow, shallow gradient using mobile phases like acetonitrile (B52724) or methanol (B129727) with water (often containing a small amount of formic acid or ammonium (B1175870) formate) is required to resolve the structurally similar isomers. Isocratic elution is unlikely to provide sufficient separation.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for your specific application and instrument.
Protocol 1: Solid-Phase Extraction (SPE) of TCP from Human Plasma
This protocol is based on general procedures for extracting non-polar organophosphates from biological fluids.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of a suitable SIL-IS solution (e.g., Deuterated TCP in methanol). Vortex for 10 seconds. Add 600 µL of 4% phosphoric acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB type, 60 mg) by passing 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the TCP isomers from the cartridge with 1 mL of acetonitrile or ethyl acetate (B1210297) into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: Starting Method for LC-MS/MS Analysis of TCP Isomers
This protocol provides initial parameters that should be optimized. Isomer-specific MRM transitions must be determined by infusing individual standards.
-
LC System: UPLC/UHPLC System
-
Column: High-strength silica (B1680970) (HSS) C18 or PFP, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 40% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 40% B
-
15.0 min: 40% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: APCI (recommended starting point) or ESI, Positive Ion Mode
-
APCI Source Parameters:
-
Corona Current: 4 µA
-
Vaporizer Temperature: 400°C
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
-
Example MRM Transition (General TCP, to be optimized for each isomer):
-
Precursor Ion (Q1): m/z 369.1 (M+H)⁺
-
Product Ion (Q3): m/z 165.1 (Fragment)
-
Collision Energy: Optimize between 20-40 eV
-
Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of TCP, highlighting key stages where ion suppression should be considered.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. iris.unina.it [iris.unina.it]
- 4. diva-portal.org [diva-portal.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of solid phase- and liquid/liquid-extraction for the purification of hair extract prior to multi-class pesticides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting poor peak shape in GC-MS analysis of TCP isomers"
Welcome to the technical support center for the GC-MS analysis of trichlorophenol (TCP) isomers. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve poor peak shape and other common issues encountered during your experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may be facing.
Peak Tailing
Q1: My TCP isomer peaks are showing significant tailing. What are the most common causes?
Peak tailing for polar analytes like TCP isomers is a common issue in GC-MS analysis. The primary causes often relate to active sites within the system that interact with the polar functional groups of the analytes.[1][2]
Here are the most likely culprits in order of priority:
-
Active Sites in the Inlet: The inlet liner, particularly if it's dirty or not properly deactivated, can have active silanol (B1196071) groups that strongly interact with the phenolic group of TCPs.[3][4][5]
-
Column Contamination or Degradation: Contamination at the head of the GC column can introduce active sites.[2][4][5] Over time, the stationary phase can also degrade, exposing active sites.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, leading to peak tailing.[2][4][5]
-
Chemical Interactions: TCP isomers are polar and can interact with any active surfaces in the flow path, including the liner, column, and even the ion source.[1][2][6]
Q2: How can I troubleshoot and fix peak tailing for my TCP isomers?
A systematic approach is crucial for identifying and resolving the source of peak tailing.[7]
Troubleshooting Workflow for Peak Tailing
Caption: A stepwise guide to troubleshooting peak tailing in GC-MS analysis of TCP isomers.
Q3: Can derivatization improve the peak shape of TCP isomers?
Yes, derivatization is a highly effective strategy for improving the chromatography of polar compounds like chlorophenols.[8][9] By converting the polar hydroxyl group into a less polar ether or ester, interactions with active sites are minimized, resulting in sharper, more symmetrical peaks.[8][9][10]
Common derivatization techniques include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. This is a rapid and common derivatization method.[8][11]
-
Acetylation: Acetic anhydride (B1165640) can be used to convert the phenols into their corresponding acetate (B1210297) esters, which are less polar and more volatile.[9]
Peak Fronting
Q4: My TCP isomer peaks are fronting. What could be the cause?
Peak fronting is less common than tailing for polar compounds but can occur due to:
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[1][3] This is especially true if the sample concentration is high.
-
Low Column or Detector Temperature: If the column or detector temperature is too low, it can cause condensation and result in peak fronting.[3]
-
Incorrect Injection Technique: A slow injection or an inappropriate injection volume can contribute to peak fronting.[3]
-
Catastrophic Column Failure: In some cases, sudden peak fronting can indicate a collapse of the stationary phase, although this is less common.[12]
Q5: How do I resolve peak fronting?
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume.[1][3]
-
Increase Temperatures: Ensure your column and detector temperatures are appropriate for the analytes.[3]
-
Check Injection Parameters: Optimize your injection speed and volume.
-
Increase Split Ratio: If using a split injection, increasing the split ratio can help prevent column overload.[3]
Summary of Common Peak Shape Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the inlet liner. | Replace with a new, deactivated liner.[3][4][5] |
| Column contamination. | Trim the first few centimeters of the column.[4][5] | |
| Improper column installation. | Re-cut and reinstall the column at the correct depth.[2][4][5] | |
| Analyte polarity. | Derivatize the sample to reduce polarity.[8][9][11] | |
| Peak Fronting | Column overload. | Decrease the injected amount or increase the split ratio.[1][3] |
| Column temperature too low. | Increase the oven temperature.[3] | |
| Thin stationary phase film. | Use a column with a thicker film.[3] | |
| Split Peaks | Improper sample focusing. | Lower the initial oven temperature.[13] |
| Incompatible solvent and stationary phase. | Change the solvent or use a more appropriate column.[14] | |
| Fast autosampler injection. | Reduce the injection speed or use a liner with glass wool.[13] |
Experimental Protocols
Protocol 1: Silylation Derivatization of TCP Isomers with BSTFA
This protocol provides a general guideline for the derivatization of TCP isomers using BSTFA. Optimization may be required for your specific sample matrix and concentration levels.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
Sample extract containing TCP isomers in a suitable solvent (e.g., hexane, toluene)
-
Autosampler vials with inserts
-
Heating block or oven
Procedure:
-
Solvent Evaporation: Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS injection.
Note: The reaction is typically complete within 15 seconds in acetone (B3395972) at room temperature.[11]
System Interactions and Peak Shape
The following diagram illustrates the potential sources of interaction within the GC-MS system that can lead to poor peak shape for TCP isomers.
Caption: Potential interaction points for TCP isomers within a GC-MS system leading to poor peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 6. scispace.com [scispace.com]
- 7. GC compounds - poor peak shapes and missing peaks [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. s4science.at [s4science.at]
- 10. dioxin20xx.org [dioxin20xx.org]
- 11. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing Organophosphate Ester Recovery
Welcome to the technical support center for the analysis of organophosphate esters (OPEs). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of OPEs from complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low OPE recovery during solid-phase extraction (SPE)?
A1: Low recovery in SPE is often due to analyte breakthrough during sample loading, premature elution of analytes during washing steps, or the use of an elution solvent that is not strong enough to desorb the analytes from the sorbent completely.[1] Other factors include improper sample pH, insufficient drying of the cartridge, or the analyte adhering to the sample container.[1][2]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of OPEs?
A2: Matrix effects, which cause signal suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[3][4][5] To minimize them, you can implement several strategies:
-
Improve sample cleanup: Utilize techniques like dispersive solid-phase extraction (d-SPE) or dedicated lipid removal products.[6]
-
Optimize chromatographic separation: Ensure that OPEs are chromatographically resolved from co-eluting matrix components.[3][5]
-
Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for signal alteration.[4][7]
-
Employ internal standards: Ideally, use stable isotopically labeled internal standards for each analyte to correct for both matrix effects and recovery losses.[5]
Q3: Which extraction method is better for OPEs: SPE or QuEChERS?
A3: Both SPE and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective for extracting OPEs. The choice depends on the sample matrix and the specific OPEs of interest. QuEChERS is often faster and uses less solvent, making it suitable for high-throughput analysis, particularly for solid samples like soil and food.[6][7] SPE is highly versatile and can be tailored with a wide variety of sorbents to achieve high selectivity and concentration factors, especially for liquid samples like water.[1][8]
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for OPE analysis?
A4: Yes, GC-MS is a commonly used technique for the analysis of many OPEs.[9][10] However, some of the more polar or thermally labile OPEs may be better suited for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] The choice between GC-MS and LC-MS/MS will depend on the specific properties of the target OPEs.
Troubleshooting Guides
Issue 1: Low Analyte Recovery in Solid Samples (e.g., Soil, Sediment)
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction | Optimize the extraction solvent. For pressurized liquid extraction (PLE), a 1:1 (v/v) mixture of hexane (B92381) and ethyl acetate (B1210297) at 100°C has shown good recoveries.[9][12] For microwave-assisted extraction, consider a mixture of hexane and acetone. | The solvent must effectively penetrate the sample matrix and solubilize the target OPEs. |
| Matrix Interferences | Implement a multi-layer cleanup step. A combination of silica (B1680970) gel and alumina (B75360) in the SPE cartridge can effectively remove interfering compounds from soil extracts.[13] | Soil and sediment samples contain humic acids and other complex materials that can interfere with extraction and analysis.[14] |
| Analyte Adsorption | Ensure thorough mixing and vortexing during extraction steps. | OPEs can adsorb to particulate matter in the sample, leading to incomplete extraction. |
| Improper pH | Adjust the sample pH before extraction. For some analytes, adjusting the pH can improve their partitioning into the extraction solvent.[15] | The charge state of some OPEs can be pH-dependent, affecting their solubility and retention. |
Issue 2: Poor Recovery and Reproducibility in Liquid Samples (e.g., Water, Milk)
| Potential Cause | Troubleshooting Step | Explanation |
| Analyte Breakthrough (SPE) | Optimize the sample loading flow rate. For reversed-phase cartridges, a rate of 10-15 mL/min is a good starting point.[2] Ensure the sorbent mass is sufficient for the sample volume. | If the sample is loaded too quickly, the analytes may not have enough time to interact with the sorbent and will pass through unretained. |
| Inefficient Elution (SPE) | Increase solvent volume or try a stronger elution solvent. Adding a "soak time" where the elution solvent sits (B43327) in the cartridge for a few minutes can also improve recovery.[1][2] | The chosen solvent must be strong enough to disrupt the interactions between the OPEs and the SPE sorbent. |
| High Lipid Content (e.g., Milk, Fish) | For QuEChERS, incorporate a freezing-out step after extraction to precipitate lipids.[7] For SPE, consider a lipid removal cleanup step, such as using a dedicated product like LipiFiltr™.[6] | Lipids can cause significant matrix effects and interfere with the extraction and chromatographic analysis.[16] |
| Sample Filtration | For water samples with suspended solids, filter the sample prior to SPE to prevent cartridge clogging.[15] | Particulates can block the SPE cartridge, leading to inconsistent flow rates and poor recovery. |
Quantitative Data Summary
Table 1: OPE Recovery Rates Using a Modified QuEChERS Method in Milk [7]
| Analyte | Recovery (%) | Relative Standard Deviation (%) |
| TCEP | 95 | 12 |
| TCPP | 105 | 10 |
| TDCPP | 98 | 8 |
| TBP | 75 | 15 |
| TPhP | 85 | 11 |
Table 2: OPE Recovery Rates Using Pressurized Liquid Extraction (PLE) from Particulate Matter [9]
| Extraction Solvent (1:1 v/v) | Temperature (°C) | Average Recovery (%) |
| Hexane/Acetone | 100 | 74.4 ± 18.1 |
| Hexane/Ethyl Acetate | 100 | 106 ± 13 |
| Hexane/Ethyl Acetate | 120 | 73.8 ± 8.1 |
Table 3: OPE Recovery Rates in Seafood using QuEChERS-SPE [16][17]
| Matrix | Analyte | Relative Recovery (%) |
| Hake (low-lipid) | DPHP | 102 |
| Mackerel (high-lipid) | BCEP | 95 |
| Mackerel (high-lipid) | BDCIPP | 115 |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., ENVI-18) by passing 5 mL of acetonitrile (B52724) followed by 5 mL of ultrapure water.[10] Do not let the sorbent go dry.
-
Sample Loading: Load the pre-filtered water sample onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).[2]
-
Washing: Wash the cartridge with a weak solvent (e.g., 5 mL of ultrapure water) to remove hydrophilic interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10-20 minutes.[1][2] This step is crucial to remove residual water.
-
Elution: Elute the target OPEs with an appropriate organic solvent (e.g., 6 mL of 25% dichloromethane (B109758) in acetonitrile).[11] Consider adding a soak step where the solvent remains in the cartridge for 5 minutes to improve desorption.[1]
-
Concentration: Concentrate the eluate to the desired final volume under a gentle stream of nitrogen before analysis.
Protocol 2: Modified QuEChERS for OPEs in High-Lipid Samples (e.g., Fish)
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., 2 g) with ultrapure water.
-
Extraction: Add acetonitrile and the appropriate QuEChERS salt packet (e.g., EN 15662).[6] Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample to separate the phases.
-
Cleanup: Take an aliquot of the acetonitrile supernatant for cleanup. For high-lipid samples, a dispersive SPE (d-SPE) with a suitable sorbent or a pass-through lipid removal filter (e.g., LipiFiltr™) is recommended.[6]
-
Final Extract Preparation: The cleaned extract can then be concentrated and reconstituted in a suitable solvent for GC-MS/MS or LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for the extraction and analysis of OPEs.
Caption: A decision tree for troubleshooting common causes of low OPE recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. promochrom.com [promochrom.com]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A modified QuEChERS method for determination of organophosphate esters in milk by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 9. Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Contamination in Organophosphate Analysis
Welcome to the technical support center for organophosphate analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize background contamination and ensure the accuracy and reliability of your results.
Troubleshooting Guide
High Background Noise or Contamination Peaks in Blanks
Q1: I am observing significant background noise or unexpected peaks in my method blanks. What are the common sources of this contamination?
A1: Background contamination in organophosphate analysis is a common issue that can originate from several sources throughout the analytical workflow. The most frequent culprits include:
-
Solvents and Reagents: Impurities in solvents, even those of high analytical grade, can introduce contaminants. Phthalates and other plasticizers are common contaminants in many laboratory solvents.[1] The use of high-purity reagents and solvents is crucial to minimize interference.[2]
-
Glassware and Labware: Improperly cleaned glassware is a primary source of contamination. Residues from previous analyses, cleaning agents, or environmental contaminants can leach into your samples.[2] Both new and used glassware require scrupulous cleaning to avoid interferences.
-
Plastic Materials: Plastic containers, pipette tips, vial caps (B75204), and tubing can leach plasticizers like phthalates and adipates, which can interfere with organophosphate analysis.[1] It is vital to avoid contact with plastic materials wherever possible.
-
Sample Preparation and Handling: Cross-contamination can occur between samples, especially when handling high-concentration standards or samples followed by low-concentration ones. The laboratory environment itself, including benchtops and fume hoods, can also be a source of contamination if not properly maintained.
-
Gas Chromatography (GC) System: Contamination can build up in the GC inlet, column, or detector over time. Septa bleed, contaminated carrier gas, or residues from previous injections can all contribute to background noise.
Q2: How can I systematically troubleshoot the source of contamination in my GC-MS system?
A2: A systematic approach is key to identifying the source of contamination. Follow these steps:
-
Analyze a Solvent Blank: Inject a pure solvent (the same one used for your sample preparation) directly into the GC-MS. If the contamination is present, the issue likely lies within your GC system or the solvent itself.
-
Check the GC System:
-
Inlet: Inspect and clean the GC inlet. Replace the liner and septum. A dirty inlet liner is a common source of contamination.
-
Column: "Bake out" the column at a high temperature (as per the manufacturer's recommendation) to remove any contaminants that may have accumulated. If the problem persists, the contamination may be at the head of the column; trimming a small portion (e.g., 10-20 cm) can help.
-
Carrier Gas: Ensure high-purity carrier gas is being used and that the gas lines and traps are clean and functioning correctly.
-
-
Evaluate Reagents and Glassware:
-
Reagent Blank: Prepare a method blank using fresh, high-purity solvents and reagents, and scrupulously clean glassware. If this blank is clean, the contamination is likely coming from your routine labware or older reagents.
-
Glassware Cleaning: Review and validate your glassware cleaning procedure. Traces of detergent or previously analyzed compounds can persist if not cleaned properly.
-
This troubleshooting process is visualized in the decision tree diagram below.
Frequently Asked Questions (FAQs)
Q3: What grade of solvents should I use for trace organophosphate analysis?
A3: For trace-level analysis of organophosphates, it is imperative to use the highest purity solvents available. "Pesticide residue grade" or "GC-MS grade" solvents are specifically purified and tested to be free of interfering compounds. While more expensive, they significantly reduce the risk of introducing background contamination.
Qualitative Comparison of Solvent Grades for Organophosphate Analysis
| Solvent Grade | Typical Purity | Potential for Contamination | Recommended Use |
| Technical Grade | Lower purity | High | Not recommended for trace analysis |
| ACS Reagent Grade | High purity, meets ACS specifications | Moderate | May be suitable for some applications, but should be tested for blanks |
| HPLC Grade | High purity, low UV absorbance | Low | Generally suitable, but pesticide residue grade is preferred |
| Pesticide Residue Grade | Highest purity, tested for pesticides | Very Low | Highly Recommended for trace organophosphate analysis |
| GC-MS Grade | Highest purity, tested for GC-MS applications | Very Low | Highly Recommended for trace organophosphate analysis |
Q4: Can I use plastic labware for my organophosphate analysis?
A4: It is strongly recommended to avoid all plastic labware during organophosphate analysis.[1] Phthalates and other plasticizers are common additives in plastics and can easily leach into solvents and samples, causing significant interference. Whenever possible, use glass or stainless steel alternatives. If plastic must be used (e.g., pipette tips), ensure they are certified as "phthalate-free" and test them by running a blank analysis.
Leaching of Phthalates from Plastic Laboratory Consumables
| Plastic Item | Polymer Type | Leached Phthalate (B1215562) | Maximum Leaching (µg/cm²) |
| Syringes | Plastic | Diethylhexyl phthalate (DEHP) | 0.36 |
| Diisononyl phthalate (DINP) | 0.86 | ||
| Filter Holders | Polytetrafluoroethylene (PTFE) | Dibutyl phthalate (DBP) | 2.49 |
| Regenerated Cellulose | Dibutyl phthalate (DBP) | 0.61 | |
| Cellulose Acetate | Dimethyl phthalate (DMP) | 5.85 | |
| Parafilm® | Paraffin wax and polyolefins | Diethylhexyl phthalate (DEHP) | 0.50 |
| Data sourced from a study on phthalate contamination in environmental analytical laboratories.[1] |
Q5: What is the most effective way to clean my glassware for organophosphate analysis?
A5: A rigorous and consistent glassware cleaning protocol is essential. Simply washing with detergent and water is often insufficient. A multi-step procedure is recommended to remove all potential contaminants.
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning Procedure
This protocol is designed to minimize organic and inorganic residues on laboratory glassware.
Materials:
-
Phosphate-free laboratory detergent
-
Acetone (B3395972) (pesticide residue grade)
-
Hexane (B92381) (pesticide residue grade)
-
Reagent water (e.g., Milli-Q or equivalent)
-
Muffle furnace
Procedure:
-
Initial Rinse: As soon as possible after use, rinse the glassware with the last solvent used in it to remove the bulk of any residues.[2]
-
Detergent Wash: Wash the glassware thoroughly with a hot solution of phosphate-free laboratory detergent and water. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware extensively with hot tap water to remove all traces of the detergent.
-
Reagent Water Rinse: Rinse the glassware three to five times with reagent water to remove any inorganic residues from the tap water.
-
Solvent Rinse (Optional but Recommended): Rinse the glassware with acetone followed by hexane to remove any remaining organic residues.[2] Collect the solvent rinses for proper waste disposal.
-
Drying:
-
Oven Drying: Dry the glassware in an oven at 105-130°C.
-
Muffle Furnace (for non-volumetric glassware): For the most critical applications, after the initial drying, bake the glassware in a muffle furnace at 400°C for 15-30 minutes. This will pyrolyze any remaining organic contaminants.[2] Do not place volumetric glassware in a muffle furnace as the high temperature can affect its calibration.
-
-
Storage: After cooling, cover the openings of the glassware with aluminum foil and store in a clean, dust-free environment to prevent re-contamination.
Protocol 2: Sample Preparation Workflow for Minimizing Contamination
This workflow outlines the key steps in sample preparation with a focus on preventing background contamination.
-
Sample Receipt and Storage:
-
Store samples in glass containers with PTFE-lined caps.
-
Keep samples in a designated clean area, away from potential sources of contamination.
-
-
Extraction:
-
Use scrupulously cleaned glassware for all extraction steps.
-
Employ high-purity, "pesticide residue grade" or "GC-MS grade" solvents.
-
Prepare a method blank alongside each batch of samples to monitor for contamination introduced during the process.
-
-
Concentration:
-
If concentration is necessary, use a gentle stream of high-purity nitrogen gas.
-
Ensure the nitrogen gas is filtered to remove any potential oil or particulate contaminants.
-
-
Final Extract Handling:
-
Transfer the final extract to an amber glass autosampler vial with a PTFE-lined septum.
-
Avoid the use of plastic pipettes or vial caps with non-PTFE liners.
-
Visualizations
Caption: A general laboratory workflow designed to minimize background contamination during organophosphate analysis.
Caption: A decision tree to systematically troubleshoot sources of high background contamination in organophosphate analysis.
References
Technical Support Center: Optimization of MS/MS Parameters for Bis(o-cresyl) p-Cresyl Phosphate-d7
This guide provides researchers, scientists, and drug development professionals with comprehensive methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the optimization of tandem mass spectrometry (MS/MS) parameters for Bis(o-cresyl) p-Cresyl Phosphate-d7.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
The exact molecular weight of this compound is approximately 375.4 g/mol . The precursor ion will depend on the ionization mode. Organophosphate flame retardants are often analyzed in both positive and negative ion modes.
-
Positive Ion Mode: Expect the protonated molecule [M+H]⁺. Based on the molecular weight of a related isomer, the expected m/z would be approximately 376.4.
-
Negative Ion Mode: Expect the deprotonated molecule [M-H]⁻. The expected m/z would be approximately 374.4.
It is crucial to perform a full scan (Q1 Scan) to confirm the most abundant precursor ion under your specific chromatographic and source conditions.
Q2: How do I select the best product ions for Multiple Reaction Monitoring (MRM)?
After identifying the precursor ion, a product ion scan is necessary. By infusing a standard solution and isolating the precursor ion in the first quadrupole (Q1), you can scan the third quadrupole (Q3) to identify all fragment ions generated in the collision cell. For organophosphate esters, common fragmentation pathways involve the cleavage of the phosphate (B84403) ester bonds. Select at least two stable and intense product ions: one for quantification (the most abundant) and one for qualification.
Q3: What are common issues encountered when using a deuterated internal standard like this compound?
While deuterated standards are the gold standard for quantification, potential issues include:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated analogs.[1] This can lead to differential matrix effects if the separation is significant.
-
Isotopic Contribution: The deuterated standard may contain a small amount of the unlabeled analyte, which can lead to an overestimation of the analyte's true concentration.[2] It is important to check the isotopic purity stated in the Certificate of Analysis (CoA).[2]
-
In-source Fragmentation: The internal standard can sometimes lose a deuterium (B1214612) atom within the ion source, contributing to the signal of the unlabeled analyte.[2] Optimization of source parameters can help minimize this effect.[2]
-
Deuterium Exchange: Under certain pH or solvent conditions, deuterium atoms can be exchanged with hydrogen atoms from the solution.[1] It is recommended to avoid storing deuterated compounds in strongly acidic or basic solutions.[3][4]
Q4: My signal intensity is low. What are the potential causes and solutions?
Low signal intensity can stem from several factors:
-
Poor Ionization Efficiency: Systematically optimize ion source parameters like capillary voltage, source temperature, and gas flows. Consider evaluating both positive and negative ionization modes, as organophosphates can ionize in either.
-
Suboptimal MS/MS Parameters: Ensure that the collision energy and cone/declustering potential are properly optimized for your specific instrument.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte. Improve sample cleanup or adjust chromatographic conditions to separate the analyte from the interfering components.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
Objective: To determine the optimal precursor ion, product ions, collision energy (CE), and cone/declustering potential (DP/CV) for this compound.
Methodology:
-
Prepare a Working Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water).
-
-
Precursor Ion Determination:
-
Infuse the working solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).
-
Perform a full scan (Q1 scan) in both positive and negative ionization modes over a relevant mass range (e.g., m/z 100-500).
-
Identify the most abundant ion corresponding to the deuterated compound. This will be your precursor ion for fragmentation.
-
-
Product Ion Selection:
-
Set the mass spectrometer to product ion scan mode.
-
Isolate the selected precursor ion in Q1.
-
Apply a range of collision energies (e.g., starting from 10 eV and increasing in 5 eV increments) to induce fragmentation in the collision cell (Q2).
-
Scan Q3 to identify the resulting fragment ions.
-
Select the two most intense and stable product ions for your MRM transitions.
-
-
Collision Energy (CE) and Cone Voltage (CV) / Declustering Potential (DP) Optimization:
-
Set the mass spectrometer to MRM mode using the selected precursor and product ion transitions.
-
While infusing the working solution, ramp the collision energy for each transition across a range (e.g., 5-50 eV) and record the ion intensity. The CE that yields the maximum intensity should be used.
-
Similarly, ramp the cone voltage/declustering potential to find the optimal value that maximizes the precursor ion signal without causing excessive in-source fragmentation.
-
Hypothetical Optimized MRM Transition Parameters
The following table summarizes hypothetical MS/MS parameters based on the expected mass and fragmentation of similar compounds. These values must be experimentally determined and optimized on your specific instrument.
| Parameter | Value (Hypothetical) | Description |
| Precursor Ion (m/z) | ~376.4 | [M+H]⁺ in positive ion mode. |
| Product Ion 1 (m/z) | To be determined | Most abundant fragment ion, used for quantification. |
| Product Ion 2 (m/z) | To be determined | Second most abundant fragment ion, used for qualification. |
| Collision Energy (CE) | To be determined | Typically 15-40 eV. Optimize for each product ion. |
| Cone Voltage (CV) / Declustering Potential (DP) | To be determined | Typically 20-60 V. Optimize to maximize precursor signal. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the systematic optimization of MS/MS parameters.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to guide you through problem-solving during your experiments.
| Symptom / Question | Potential Cause(s) | Recommended Action(s) |
| Poor precision and inaccurate quantification | Chromatographic separation (isotope effect) between analyte and the deuterated standard.[2] | Modify chromatographic conditions (e.g., use a shallower gradient) to ensure co-elution.[3] |
| Contribution from unlabeled analyte impurity in the standard.[2] | Inject a high concentration of the internal standard alone to assess the signal at the analyte's mass transition.[2] Consult the Certificate of Analysis for isotopic purity.[2] | |
| In-source fragmentation of the deuterated standard.[2] | Optimize source parameters (cone voltage, source temperature) to minimize fragmentation.[2] | |
| Drifting or decreasing internal standard signal | Deuterium-Hydrogen back-exchange.[2] | Evaluate the stability of the standard in your sample diluent and mobile phase over time.[3] Avoid strongly acidic or basic conditions.[3][4] |
| Adsorption to vials or tubing. | Use deactivated vials (e.g., silanized) and ensure system is well-equilibrated. | |
| System carryover or contamination. | Implement a rigorous wash cycle between injections. | |
| High background noise or interfering peaks | Matrix effects from the sample. | Enhance sample preparation with a more effective cleanup step (e.g., Solid Phase Extraction). |
| Contaminated mobile phase or LC system. | Prepare fresh mobile phase and flush the LC system thoroughly. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common quantification issues.
References
Technical Support Center: Chromatographic Separation of Trichlorophenol (TCP) Isomers
Welcome to the Technical Support Center for the chromatographic separation of trichlorophenol (TCP) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating TCP isomers?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of TCP isomers. C18 columns are frequently employed due to their hydrophobicity, which allows for good separation of these moderately polar compounds.[1][2] Gas chromatography (GC), particularly when coupled with mass spectrometry (GC/MS), is also a very effective and common method, especially for environmental samples.[3][4][5]
Q2: Which specific HPLC column is best for resolving positional TCP isomers?
A2: While C18 columns are a good starting point, for challenging separations of positional isomers (e.g., 2,4,5-TCP and 2,4,6-TCP), specialty columns can offer enhanced selectivity. Phenyl Hydride and Pentafluorophenyl (PFP) stationary phases can provide alternative selectivity through π-π interactions with the aromatic rings of the TCP isomers, often leading to improved resolution.[6][7][8]
Q3: What are the key mobile phase parameters to optimize in RP-HPLC for TCP isomer separation?
A3: The critical mobile phase parameters to optimize are the organic modifier composition (typically methanol (B129727) or acetonitrile), the aqueous component (water), and the pH.[1][9] The pH is particularly important as it can affect the ionization state of the phenolic hydroxyl group, which in turn influences retention and peak shape. Using a buffer, such as a phosphate (B84403) buffer, can help maintain a stable pH.[1][2]
Q4: Can I use Gas Chromatography to separate TCP isomers?
A4: Yes, Gas Chromatography (GC) is a powerful technique for the analysis of TCP isomers. It often requires derivatization of the phenols to improve volatility and thermal stability, although underivatized phenols can also be analyzed.[3][4] Fused-silica capillary columns are commonly used, and detection can be performed using a flame ionization detector (FID), electron capture detector (ECD), or a mass spectrometer (MS).[3][4]
Q5: Why am I observing peak tailing with my TCP isomer analysis?
A5: Peak tailing is a common issue when analyzing phenolic compounds like TCPs.[10][11] The primary cause is often secondary interactions between the acidic hydroxyl group of the phenol (B47542) and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[10][12] Operating at a mobile phase pH close to the pKa of the TCPs can also lead to peak distortion.[10]
Troubleshooting Guides
This section provides structured guides to address common problems encountered during the chromatographic separation of TCP isomers.
Issue 1: Poor Resolution or Co-elution of TCP Isomers
Symptoms:
-
Peaks for different TCP isomers are not baseline separated.
-
Two or more isomers elute as a single peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Selectivity | 1. Switch to a Different Stationary Phase: If using a C18 column, consider a Phenyl or PFP column to introduce different separation mechanisms (π-π interactions).[6][7][8] 2. Increase Column Length or Decrease Particle Size: This will increase the column efficiency (plate number), which can improve resolution. |
| Mobile Phase Composition Not Optimized | 1. Adjust Organic Modifier Percentage: In RP-HPLC, decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) to increase retention times and potentially improve separation.[13] 2. Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity. 3. Optimize pH: Adjust the mobile phase pH with a buffer. A lower pH (e.g., using phosphoric or acetic acid) will suppress the ionization of the phenolic hydroxyl group, which can improve peak shape and alter selectivity.[1][14] |
| Inadequate Temperature Control (GC) | 1. Optimize Temperature Program: Adjust the initial temperature, ramp rate, and final temperature to improve separation. A slower ramp rate can often enhance the resolution of closely eluting isomers. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Tailing factor greater than 1.2.[10]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silanols | 1. Use an End-Capped Column: These columns have fewer accessible residual silanol groups, reducing secondary interactions.[12] 2. Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of both the silanol groups and the phenolic analytes.[15][16] 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can mask the active silanol sites. |
| Column Overload | 1. Dilute the Sample: Inject a more dilute sample to see if the peak shape improves.[12] |
| Column Contamination or Degradation | 1. Wash the Column: Flush the column with a strong solvent to remove contaminants. 2. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[12] |
Data Presentation: Column Performance in TCP Isomer Separation
The following tables summarize typical performance data for the separation of TCP isomers on different chromatographic columns. Please note that exact values can vary based on specific instrument conditions.
Table 1: HPLC Column Performance for Trichlorophenol Isomers
| Column | Isomer | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| C18 (4.6 x 250 mm, 5 µm) | 2,4,6-TCP | 85% Methanol / 15% Water | 8.73 | N/A (single analyte) |
| Newcrom R1 (RP) | 2,3,6-TCP | Acetonitrile, Water, Phosphoric Acid | Simulated Data | N/A |
| Newcrom R1 (RP) | 2,3,5-TCP | Acetonitrile, Water, Phosphoric Acid | Simulated Data | N/A |
| Hypersil GOLD VANQUISH PFP | Positional Isomers | Gradient | Good separation observed | Good |
Data for 2,4,6-TCP from a specific experiment[17]. Data for Newcrom R1 is based on simulated chromatograms[15][16]. PFP column performance is qualitative based on application notes[8].
Table 2: GC Column and Conditions for Phenol Analysis (including TCPs) based on EPA Methods
| Parameter | EPA Method 8041A | EPA Method 604 |
| Column Type | Fused-silica open-tubular, various polarities | 1.8 m x 2 mm ID glass, packed with 1% SP-1240DA |
| Detector | FID or ECD (after derivatization) | Flame Ionization Detector (FID) |
| Temperature Program | Example: 60°C for 2 min, then 8°C/min to 200°C | Isothermal at 140°C |
| Analytes | Includes 2,4,5-TCP and 2,4,6-TCP | Includes 2,4,6-Trichlorophenol |
This table provides a summary of conditions outlined in EPA methodologies.[3][4]
Experimental Protocols
Protocol 1: HPLC Separation of 2,4,6-Trichlorophenol
This protocol is based on a published method for the analysis of 2,4,6-TCP.[18]
1. Instrumentation and Column:
-
HPLC system with a UV detector.
-
C18 column (4.6 x 250 mm, 5 µm particle size).[18]
2. Reagents and Mobile Phase:
-
Methanol (HPLC grade).
-
Deionized water.
-
Mobile Phase: 85% Methanol and 15% Water.[18]
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.[18]
-
Detection Wavelength: 290 nm.[18]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Sample Preparation:
-
Dissolve the 2,4,6-TCP standard in methanol.
-
For experimental samples, collect a 1 mL aliquot and quench with methanol.
-
Filter the sample through a 0.22 µm membrane filter before injection.[18]
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared sample and record the chromatogram.
-
The retention time for 2,4,6-TCP is expected to be approximately 8.73 minutes under these conditions.[17]
Protocol 2: GC-FID Analysis of Phenols (including TCPs) - Based on EPA Method 8041A
This protocol provides a general procedure for the analysis of underivatized phenols by GC-FID.[4]
1. Instrumentation and Column:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Fused-silica open-tubular column (e.g., 30 m x 0.53 mm ID with a 1.5 µm film of a bonded phase like DB-5 or equivalent).
2. Reagents and Standards:
-
Carrier Gas: Helium or Nitrogen.
-
Makeup Gas: Helium or Nitrogen.
-
Hydrogen and Air for FID.
-
Standards of TCP isomers and other phenols of interest, dissolved in a suitable solvent like methanol or isopropanol.
3. Chromatographic Conditions (Example):
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 8°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas Flow: Set according to manufacturer's recommendations for the column dimensions.
4. Sample Preparation:
-
Samples are typically extracted from their matrix (e.g., water, soil) using a suitable method such as liquid-liquid extraction or solid-phase extraction (SPE).[4][19]
-
The final extract is concentrated and may require solvent exchange to be compatible with the GC analysis.
5. Analysis:
-
Calibrate the system by injecting standards at several concentration levels.
-
Inject the prepared sample extract.
-
Identify TCP isomers based on their retention times compared to the standards.
Visualizations
Caption: Troubleshooting workflow for poor separation of TCP isomers.
Caption: General experimental workflow for chromatographic analysis.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. scilit.com [scilit.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. welch-us.com [welch-us.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Optimization of the separation of chlorophenols with stepwise gradient elution in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. inacom.nl [inacom.nl]
- 14. jocpr.com [jocpr.com]
- 15. Separation of 2,3,6-Trichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Separation of 2,3,5-Trichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
"reducing signal variability in quantitative analysis of organophosphates"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal variability in the quantitative analysis of organophosphates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal variability in organophosphate analysis?
A1: Signal variability in organophosphate analysis primarily stems from three sources: matrix effects, sample preparation inconsistencies, and instrumental factors. Matrix effects involve co-eluting substances from the sample matrix that can suppress or enhance the analyte signal.[1][2] Inconsistencies in sample preparation, such as variations in extraction efficiency and derivatization, can introduce significant errors.[3][4] Instrumental factors include fluctuations in the performance of the gas or liquid chromatography system and the mass spectrometer.[5][6]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods to remove interfering matrix components.[3][6]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for signal suppression or enhancement.[7]
-
Internal Standards: Use isotopically labeled internal standards that co-elute with the analyte of interest to correct for variations in both matrix effects and instrument response.[8][9]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the target analytes from co-eluting matrix components.[1]
Q3: What are the best practices for sample preparation to ensure reproducibility?
A3: Consistent sample preparation is key to reducing variability. Best practices include:
-
Standardized Protocols: Follow a well-defined and validated sample preparation protocol consistently for all samples.[10]
-
Homogenization: Ensure the sample is thoroughly homogenized to obtain a representative aliquot for extraction.
-
Accurate Measurements: Use calibrated pipettes and balances for precise volume and weight measurements.
-
Internal Standards: Add an appropriate internal standard early in the sample preparation process to account for analyte losses during extraction and cleanup.[11]
-
Control Samples: Include quality control samples with known concentrations in each batch to monitor the performance of the entire analytical method.
Q4: My calibration curve has poor linearity. What are the potential causes and solutions?
A4: Poor linearity in a calibration curve can be caused by several factors:
-
Detector Saturation: The concentration of the highest calibration standard may be exceeding the linear range of the detector. Prepare a new set of standards with a narrower concentration range.
-
Inaccurate Standard Preparation: Errors in the dilution of stock solutions can lead to non-linear responses. Prepare fresh calibration standards carefully.[12]
-
Matrix Effects: If not properly compensated for, matrix effects can impact the response at different concentration levels.[13]
-
Analyte Degradation: Some organophosphates can degrade in the injector port of a gas chromatograph, especially at high temperatures.[14]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
Possible Causes:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with polar organophosphates, causing peak tailing.[6]
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to poor peak shape.
-
Inappropriate Injection Temperature: An injector temperature that is too high can cause analyte degradation, while a temperature that is too low can result in slow volatilization and peak broadening.
Solutions:
-
Use Deactivated Liners and Columns: Employ liners with deactivation coatings and use high-quality, inert GC columns.[14]
-
Regular Maintenance: Regularly replace the injector liner and trim the first few centimeters of the analytical column.
-
Optimize Injection Temperature: Experiment with different injector temperatures to find the optimal balance between efficient volatilization and analyte stability.
Issue 2: Inconsistent Recoveries in Sample Extraction
Possible Causes:
-
Inefficient Extraction Technique: The chosen extraction method may not be suitable for the specific sample matrix and target analytes.
-
pH Sensitivity: The extraction efficiency of some organophosphates can be pH-dependent.
-
Solvent Evaporation: Inconsistent evaporation of the extraction solvent can lead to variable final concentrations.
Solutions:
-
Method Validation: Validate the extraction method by assessing recovery and precision with spiked samples. Compare different techniques like LLE, SPE, and QuEChERS.[15]
-
pH Adjustment: Optimize and control the pH of the sample during extraction.[9]
-
Controlled Evaporation: Use a nitrogen evaporator with a consistent flow rate and temperature for solvent evaporation.
Experimental Protocols
Protocol 1: Generic QuEChERS Extraction for Organophosphates in Vegetable Matrix
-
Homogenization: Homogenize 500 g of the vegetable sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Analysis:
-
Take the supernatant and dilute it with an appropriate solvent if necessary.
-
Inject into the GC-MS or LC-MS/MS system.
-
This is a generic protocol and may require optimization based on the specific matrix and target analytes.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Organophosphate Metabolite Analysis in Urine
| Extraction Technique | Recovery (%) | Repeatability (RSD %) | Reproducibility (RSD %) | Reference |
| Liquid-Liquid Extraction (LLE) | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 | [15] |
| QuEChERS | - | - | - | [15] |
| Lyophilization | - | - | - | [15] |
Data from a comparative study on UFLC-MS/MS methods. The LLE method was found to be the most effective in this study.[15]
Table 2: Linearity of Selected Organophosphates by GC/MS/FPD
| Compound | r² (MSD) | r² (FPD) | Reference |
| Dimethoate | 0.997 | 0.999 | [6] |
| Chlorpyrifos | 0.997 | 0.998 | [6] |
| Malathion | 0.995 | 0.999 | [6] |
| Methidathion | 0.996 | 0.999 | [6] |
| Phosmet | 0.997 | 0.999 | [6] |
| Azinphos methyl | 0.995 | 0.999 | [6] |
Correlation coefficients (r²) for calibration standards analyzed by GC/MS-SIM and FPD.[6]
Visualizations
Caption: General experimental workflow for organophosphate analysis.
Caption: Troubleshooting logic for poor GC peak shape.
References
- 1. restek.com [restek.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. scispec.co.th [scispec.co.th]
- 6. agilent.com [agilent.com]
- 7. Organophosphate esters by GC-MS: An optimized method for aquatic risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.sciltp.com [media.sciltp.com]
- 11. cdc.gov [cdc.gov]
- 12. epa.gov [epa.gov]
- 13. mdpi.com [mdpi.com]
- 14. analysis.rs [analysis.rs]
- 15. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
"selection of appropriate rinse solvents to reduce carryover in GC-MS"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals select appropriate rinse solvents to minimize carryover in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is GC-MS carryover and how do I identify it?
A: Carryover in GC-MS refers to the appearance of analyte peaks in a blank or subsequent sample injection that originate from a previous injection. This contamination can occur in various parts of the system, including the syringe, injector, or the front of the GC column.[1][2]
You can identify carryover by observing:
-
Ghost Peaks: Unexpected peaks that appear in blank solvent injections with good, sharp peak shape, suggesting they have been properly chromatographed.[2]
-
Broad or "Blobby" Peaks: These may appear in subsequent runs and indicate that the contaminating material is not being introduced cleanly at the head of the column.[2][3]
-
Progressive Increase in Peak Area: If carryover is severe, it can cause a gradual increase in the analyte's peak area over a series of injections.[4]
A common diagnostic method is to run a "no-injection" instrument blank (starting a run without injecting anything) and then a solvent-only injection. If peaks appear in the solvent injection but not the no-injection blank, the carryover is likely coming from the autosampler syringe.[4][5]
Q2: How do I select the most appropriate rinse solvent?
A: The fundamental principle for selecting a rinse solvent is "like dissolves like." The chosen solvent must be effective at dissolving the analytes of interest and any matrix components to clean them from the syringe and injection pathway.[6]
Key selection criteria include:
-
Analyte Solubility: The primary goal is to use a solvent in which your analytes are highly soluble.[3][7]
-
Sample Solvent Compatibility: Whenever possible, use the same solvent for your rinse as you use to dissolve your sample.[3][8] This prevents issues that can arise from mixing different solvents in the injector.[8]
-
Polarity Matching: Match the polarity of the rinse solvent to your analyte. For non-polar compounds, use non-polar solvents; for polar compounds, use polar solvents.[6][9]
-
Volatility: For GC applications, volatile solvents are often preferred as they evaporate quickly.[9] However, ensure the solvent boiling point is lower than your analytes of interest to allow the solvent front to pass through the column first.[10]
-
Miscibility: If using a dual-solvent wash system, ensure the two solvents are miscible with each other and with the sample solvent.[3][7]
Q3: What are some recommended rinse solvents for different analytes?
A: The choice is highly dependent on the specific application. However, some general recommendations can be made based on analyte properties. For complex samples, a dual-wash system using two different solvents can be highly effective.
| Analyte Type / Application | Recommended Solvents | Rationale & Considerations |
| General Purpose | Methanol (B129727), Ethyl Acetate (B1210297) | Methanol is a good, versatile polar solvent.[8][9] Ethyl acetate is another effective option that is less likely to cause issues like plunger sticking.[8] |
| Non-Polar Compounds (e.g., Lipids, Hydrocarbons) | Hexane, Toluene, Dichloromethane (DCM) | These non-polar solvents are effective for dissolving lipids and hydrocarbons.[9][11] Toluene is less volatile than hexane, reducing evaporation risk.[6][8] |
| Polar Compounds (e.g., Carboxylic Acids) | Methanol, Acetonitrile, Isopropanol | Methanol is frequently used for polar analytes.[4] Acetonitrile is also a common choice, though it has been reported to sometimes cause syringe plungers to stick.[8] |
| Derivatized Samples (e.g., with BSTFA) | Pyridine (B92270), Dichloromethane, Toluene/Acetone (B3395972) | For silylated compounds, pyridine has been shown to be a very effective wash solvent.[12][13][14][15] A post-injection wash with a reactive solvent like acetone or methanol can help break down residual derivatizing agent.[15] |
| "Sticky" or High Molecular Weight Compounds | Dimethyl Sulfoxide (DMSO) | For particularly difficult-to-remove residues, DMSO can be a powerful cleaning solvent, though its high boiling point must be considered.[5] |
Note: Always use high-purity, GC-grade or MS-grade solvents to avoid introducing new contaminants.[8][9][16]
Q4: How many rinse cycles should I use?
A: A minimum of three syringe rinses is often recommended, but this is frequently insufficient for preventing carryover, especially with "sticky" compounds or high-concentration samples.[17]
-
Increasing the number of wash cycles is a simple first step. Protocols using 6, 10, or even 20 washes before and after injection are common.[4][8][15]
-
Agilent documentation suggests that four pre- and post-injection washes can significantly reduce carryover.[3]
-
The most effective cleaning occurs immediately after the injection, before the sample solvent has a chance to evaporate and leave behind residues.[7]
Q5: My carryover problem persists even after changing rinse solvents. What else can be the cause?
A: If optimizing the rinse solvent and wash protocol doesn't resolve the issue, the contamination source may be elsewhere in the system.
Troubleshooting Guides
Troubleshooting Workflow for GC-MS Carryover
Use the following workflow to systematically identify the source of carryover.
References
- 1. books.rsc.org [books.rsc.org]
- 2. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 3. agilent.com [agilent.com]
- 4. Reducing carryover of carboxylic acids on GC/MS - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Technical Tip: Choosing & Changing Syringe Wash Solvents [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. youtube.com [youtube.com]
- 11. How to choose the right solvent for cleaning scientific instrumentation | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC ALS Needle wash solvent - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chimmed.ru [chimmed.ru]
- 17. Troubleshooting tips to prevent carry over contaminants. - Chromatography Forum [chromforum.org]
"impact of inlet temperature on tricresyl phosphate analysis"
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of tricresyl phosphate (B84403) (TCP), with a specific focus on the impact of gas chromatography (GC) inlet temperature.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the analysis of tricresyl phosphate and its isomers.
| Issue | Potential Cause (Inlet Temperature Related) | Recommended Action |
| Low Analyte Response / Poor Sensitivity | Incomplete Vaporization: The inlet temperature may be too low to efficiently vaporize the relatively high-boiling TCP isomers. | Gradually increase the inlet temperature in increments of 10-20 °C. A good starting point for TCP analysis is 250 °C.[1][2] Monitor the peak area of your highest boiling isomer to find the optimal temperature. |
| Analyte Degradation: The inlet temperature is too high, causing thermal breakdown of TCP. | Decrease the inlet temperature in 10-20 °C increments. Observe the response of TCP isomers and look for the appearance of degradation products. | |
| Peak Tailing | Active Sites in the Inlet: High inlet temperatures can expose active sites in the liner, leading to interactions with the phosphate group. | Use a deactivated inlet liner.[3] If tailing persists, consider lowering the inlet temperature to minimize interactions. Ensure the column is properly installed to avoid dead volume.[4] |
| Inlet Contamination: Non-volatile residues from previous injections have accumulated in the liner. | Perform inlet maintenance: replace the liner and septum. Use a liner with quartz wool to trap non-volatile matrix components.[3] | |
| Appearance of Unexpected Peaks | Thermal Degradation: High inlet temperatures are causing TCP to break down into other compounds. The primary thermal decomposition product of TCP is cresol (B1669610).[5][6] | Lower the inlet temperature. Monitor for a decrease in the area of the unexpected peaks that corresponds with an increase in the TCP peak area. Cresol and toluene (B28343) are known thermal decomposition products of TCP.[7] |
| Poor Reproducibility (%RSD) | Inconsistent Vaporization: The inlet temperature is borderline for complete vaporization, leading to variable transfer of the sample to the column. | Increase the inlet temperature to ensure complete and consistent vaporization. A starting temperature of 250 °C is often recommended for splitless injections.[2] |
| Analyte Degradation: Variable degradation is occurring in a hot, active inlet. | Decrease the inlet temperature and ensure a well-deactivated liner is in use to provide a more inert surface.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal GC inlet temperature for tricresyl phosphate (TCP) analysis?
A1: A common starting point for the analysis of TCP and its isomers is an inlet temperature of 250 °C.[1][2] However, the optimal temperature can depend on your specific instrumentation, column, and the isomers of interest. It is recommended to start at 250 °C and optimize by adjusting the temperature up or down in 10-20 °C increments, monitoring for the best peak shape and response for your target analytes.
Q2: How can I tell if my inlet temperature is causing my TCP to degrade?
A2: The primary thermal degradation product of TCP is cresol.[5][6] If you observe a peak corresponding to cresol that increases in area as you raise the inlet temperature, it is a strong indication of thermal degradation. You may also see a corresponding decrease in the peak area of the TCP isomers.
Q3: Can the inlet temperature affect the separation of TCP isomers?
A3: While the primary separation of isomers is achieved by the GC column and the oven temperature program, the inlet temperature can have an indirect effect. If the temperature is too low, it can lead to broad, tailing peaks which will decrease resolution.[8] Conversely, an excessively high temperature that causes degradation will result in the appearance of new peaks that could potentially co-elute with your target isomers.
Q4: I am seeing peak tailing for my TCP isomers. Could the inlet temperature be the cause?
A4: Yes, peak tailing for active compounds like organophosphates can be related to the inlet.[3][4] If the temperature is too high, it can lead to interactions with active sites in the inlet liner. First, ensure you are using a high-quality, deactivated liner. If tailing persists, you can try lowering the inlet temperature. However, be aware that if the temperature is too low, it can also cause peak tailing due to slow vaporization.
Q5: Should I use a split or splitless injection for TCP analysis?
A5: For trace-level analysis, a splitless injection is typically preferred as it allows for the transfer of the entire sample onto the column, maximizing sensitivity. A good starting inlet temperature for splitless injections is 250 °C.[2] If you are analyzing higher concentrations of TCP, a split injection can be used to avoid overloading the column.
Experimental Protocols
Below is a general experimental protocol for the analysis of tricresyl phosphate by GC-MS. This should be used as a starting point and optimized for your specific application.
1. Sample Preparation:
-
Dilute the sample containing TCP in a suitable solvent such as ethyl acetate (B1210297) or acetonitrile.
-
If analyzing a complex matrix, a sample cleanup step like solid-phase extraction (SPE) may be necessary.
-
Add an appropriate internal standard if quantitative analysis is required.
2. GC-MS Parameters:
| Parameter | Typical Setting | Notes |
| Injection Mode | Splitless | For trace analysis. |
| Inlet Temperature | 250 °C (Optimize between 220-280 °C) | Start at 250 °C and adjust based on analyte response and peak shape.[1][2] |
| Liner | Deactivated, single taper with quartz wool | To ensure inertness and trap non-volatile matrix components.[3] |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | At a constant flow rate (e.g., 1.0-1.2 mL/min). |
| GC Column | Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness | A non-polar capillary column is recommended for good resolution of TCP isomers.[1] |
| Oven Program | Initial: 100 °C, hold for 1 min | This is a starting point and should be optimized for your specific isomers. |
| Ramp: 10 °C/min to 300 °C | ||
| Final Hold: 5 min | ||
| MS Transfer Line Temp | 280 °C | |
| Ion Source Temp | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Use SIM for higher sensitivity and selectivity if target ions are known. |
Visualizations
Experimental Workflow for TCP Analysis
Caption: A typical workflow for the analysis of tricresyl phosphate.
Troubleshooting Logic for Low Analyte Response
Caption: Troubleshooting flowchart for low TCP response.
References
- 1. cdc.gov [cdc.gov]
- 2. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 3. analysis.rs [analysis.rs]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]
- 8. obrnutafaza.hr [obrnutafaza.hr]
"troubleshooting deuterated internal standard signal instability"
Welcome to the technical support center for troubleshooting deuterated internal standard (IS) signal instability. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis?
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations during sample preparation and analysis.[1] Since the deuterated IS is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (like ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the deuterated IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, which leads to more accurate and precise results.[1][2]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity.[1] The number of deuterium atoms should be sufficient to clearly resolve the mass-to-charge ratio (m/z) from the analyte's natural isotopic distribution.[1] Additionally, the deuterium atoms should be placed on stable, non-exchangeable positions of the molecule, such as aromatic rings, to prevent H/D back-exchange.[1][3]
Q3: Why are my results inconsistent even with a deuterated internal standard?
While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2] Inconsistent results can arise from several factors, including:
-
Differential Matrix Effects: The most common issue, where the analyte and IS are affected differently by the matrix due to slight chromatographic separation (the "deuterium isotope effect").[2][4]
-
Isotopic Instability (H/D Exchange): Deuterium atoms can be replaced by hydrogen from the solvent or matrix, especially if they are on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[2][3]
-
Impurity in the Internal Standard: The deuterated IS might contain the unlabeled analyte as an impurity, leading to a positive bias, particularly at low concentrations.[1][2]
-
Interference from Matrix Components: A component in the matrix could have the same m/z as the IS, causing an artificially high signal for the internal standard.[2]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Poor reproducibility of the analyte-to-internal standard area ratio is a primary sign that the deuterated IS is not effectively compensating for matrix effects.[2]
Possible Causes & Solutions:
-
Chromatographic Separation (Isotope Effect): Deuterated compounds can elute slightly differently from their non-deuterated counterparts.[5] If this separation causes them to enter the mass spectrometer at different times, they can be exposed to varying levels of ion suppression or enhancement from co-eluting matrix components.[1][4]
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the IS to check for perfect co-elution.[1]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to achieve better co-elution.[1] Using a column with lower resolution can sometimes help achieve complete overlap of the analyte and IS peaks.[4]
-
Consider Alternatives: If co-elution is not achievable, consider a ¹³C or ¹⁵N labeled internal standard, which is less prone to chromatographic shifts.[1]
-
-
-
Isotopic Contribution (Unlabeled Analyte Impurity): The deuterated standard may contain a small amount of the unlabeled analyte, which will contribute to the analyte's signal and cause a positive bias.[1]
-
Troubleshooting:
-
Analyze the IS Solution: Inject a solution containing only the deuterated IS to check for any signal at the analyte's mass transition.[1]
-
Confirm Purity: Contact the supplier to confirm the isotopic purity of the standard.[1]
-
Use a Higher Purity Batch: If necessary, obtain a new batch of the internal standard with higher purity.[1]
-
-
Issue 2: Drifting Internal Standard Signal
A consistent increase or decrease in the internal standard signal over an analytical run can indicate a few potential problems.
Possible Causes & Solutions:
-
Deuterium-Hydrogen Back-Exchange: Deuterium atoms on the IS can exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.[1][3] This changes the concentration of the deuterated standard over time.[1]
-
Troubleshooting:
-
Evaluate Solvent Stability: Incubate the IS in the sample diluent and mobile phase for a time equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.[1][3]
-
Check pH: Avoid highly acidic or basic conditions during sample preparation and storage if your deuterated IS has labile deuterium atoms.[1]
-
Control Temperature: Store standards and samples at low temperatures (e.g., 4°C or -20°C) as higher temperatures can accelerate isotopic exchange.[3]
-
-
-
System Carryover or Adsorption: The internal standard may adsorb to parts of the LC system, leading to carryover between injections and a drifting signal.[1]
-
Troubleshooting:
-
Injector Wash: Ensure the injector wash solution is effective at removing the IS between injections.
-
Blank Injections: Inject blank samples after high-concentration samples to check for carryover.
-
System Equilibration: Ensure the LC system is fully equilibrated before starting the analytical run.
-
-
Data Presentation
Table 1: Impact of Chromatographic Co-elution on Precision
| Co-elution Status | Analyte Retention Time (min) | IS Retention Time (min) | %RSD of Analyte/IS Ratio |
| Poor Co-elution | 2.52 | 2.48 | 26.2%[5] |
| Good Co-elution | 2.50 | 2.50 | 1.37%[5] |
Table 2: Effect of Isotopic Exchange on Analyte Signal
| Incubation Time (hours) | Sample Matrix | pH | Analyte Signal Increase |
| 1 | Plasma | 7.4 | 28%[5] |
| 2 | Mobile Phase | 3.0 | 15% |
| 2 | Mobile Phase | 7.0 | <2% |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.[1]
Methodology:
-
Infusion Setup: Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.[1]
-
Blank Matrix Injection: Inject an extracted blank matrix sample onto the LC system.
-
Data Acquisition: Monitor the signal of the analyte and the IS. A stable baseline signal should be observed.
-
Analysis: Any dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[1]
Protocol 2: Assessment of Deuterated IS Stability (H/D Exchange)
Objective: To determine the stability of the deuterated internal standard in the analytical solutions.
Methodology:
-
Sample Preparation: Prepare two sets of solutions:
-
Set A: Deuterated IS in the initial mobile phase.
-
Set B: Deuterated IS in the sample diluent.
-
-
Incubation: Incubate these solutions at room temperature for a period equivalent to the typical analytical run time (e.g., 8-24 hours).[3]
-
Analysis: Inject the incubated solutions and monitor for two things:
-
A decrease in the deuterated IS signal.
-
An increase in the signal at the m/z of the unlabeled analyte.
-
-
Interpretation: A significant change in either of these signals suggests that H/D exchange is occurring under the current experimental conditions.[3]
Visualizations
Caption: Troubleshooting workflow for deuterated IS signal instability.
Caption: Logical relationships of potential causes for IS signal instability.
References
Technical Support Center: Optimization of Extraction Efficiency for Polar Organophosphates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of polar organophosphates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of polar organophosphates using common laboratory techniques.
Solid-Phase Extraction (SPE)
Issue: Low recovery of polar organophosphates.
Polar organophosphates often exhibit poor retention on traditional reversed-phase sorbents like C18.
Troubleshooting Steps:
-
Sorbent Selection:
-
Problem: The chosen sorbent is not retaining the polar analytes. Standard C18 cartridges may be ineffective for very polar organophosphates like acephate (B21764) and methamidophos.[1][2]
-
Solution: Employ sorbents with mixed-mode or hydrophilic properties. Consider using polymeric sorbents with polar functional groups, activated carbon cartridges, or newly developed materials like zirconium dioxide-reduced graphene oxide.[3][4] For some polar organophosphorus pesticides, hydrophilic interaction liquid chromatography (HILIC) SPE phases can be effective.[3][4]
-
-
Sample Pre-treatment:
-
Problem: The sample matrix interferes with the analyte-sorbent interaction.
-
Solution: Adjust the sample pH to ensure the target analytes are in a neutral form, which can enhance retention on certain phases. For ionizable compounds, adjusting the pH to two units below the pKa for acidic analytes and two units above for basic analytes is a general guideline.[5]
-
-
Elution Solvent Optimization:
-
Problem: The elution solvent is not strong enough to desorb the retained analytes.
-
Solution: Increase the polarity of the elution solvent. A gradient elution starting with a less polar solvent and gradually increasing the polarity can be effective. Common elution solvents for polar compounds from polar SPE phases include methanol (B129727), acetonitrile (B52724), or mixtures with water.[6]
-
Experimental Workflow for SPE Optimization:
Caption: Workflow for troubleshooting low recovery in Solid-Phase Extraction.
Liquid-Liquid Extraction (LLE) & Dispersive Liquid-Liquid Microextraction (DLLME)
Issue: Poor extraction efficiency for polar analytes.
Highly polar organophosphates have low partition coefficients (LogP) and tend to remain in the aqueous phase when using non-polar organic solvents.
Troubleshooting Steps:
-
Solvent Selection:
-
Problem: The extraction solvent is too non-polar.
-
Solution: Select a more polar, water-immiscible organic solvent. Try to match the polarity of the analyte with the extraction solvent.[7] For some polar organophosphates in fruits and vegetables, ethyl acetate (B1210297) has been shown to be a favorable extraction solvent.[8]
-
-
Salting-Out Effect:
-
Problem: The analyte has high solubility in the aqueous phase.
-
Solution: Add a salt (e.g., sodium chloride or sodium sulfate) to the aqueous sample.[9][10] This increases the ionic strength of the aqueous phase, decreasing the solubility of the polar organic analytes and driving them into the organic phase.[7][9]
-
-
pH Adjustment:
-
Problem: The analyte is ionized and therefore more soluble in the aqueous phase.
-
Solution: Adjust the pH of the aqueous sample to neutralize the charge on the organophosphate molecules, thereby increasing their affinity for the organic solvent.[5]
-
Issue: Emulsion formation.
Emulsions are a common issue in LLE, especially with complex matrices, and they can lead to poor phase separation and analyte loss.[5]
Troubleshooting Steps:
-
Prevention:
-
Problem: Vigorous shaking of samples with high surfactant content.
-
Solution: Use gentle mixing or inversion instead of vigorous shaking.
-
-
Resolution:
-
Problem: A stable emulsion has formed between the aqueous and organic layers.
-
Solution:
-
Centrifugation: This is often the most effective method to break an emulsion.
-
Addition of Salt: Adding a small amount of salt can help to break the emulsion.
-
Filtration: Filtering the mixture through a bed of glass wool can sometimes resolve the emulsion.
-
-
Logical Relationship for Improving LLE Efficiency:
Caption: Strategies to enhance Liquid-Liquid Extraction efficiency.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Issue: Low recovery of certain polar organophosphates.
The standard QuEChERS procedure may not be optimal for all polar organophosphates, and the choice of salts and d-SPE sorbents is critical.
Troubleshooting Steps:
-
Extraction and Partitioning Salts:
-
Problem: The salt combination is not effectively partitioning the polar analytes into the organic phase.
-
Solution: While the original QuEChERS method uses anhydrous MgSO₄ and NaCl, modifications exist. For certain analytes, buffering salts (e.g., citrate (B86180) buffers) are used to control the pH during extraction. Experiment with different salt compositions to optimize the partitioning step.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Problem: The d-SPE sorbent is removing the target polar analytes along with the matrix interferences.
-
Solution:
-
Primary Secondary Amine (PSA): PSA is effective at removing organic acids, sugars, and other polar interferences.[11] However, it can also retain some acidic polar organophosphates. If this is suspected, reduce the amount of PSA or try an alternative sorbent.
-
Graphitized Carbon Black (GCB): GCB is used to remove pigments and sterols but can also adsorb planar molecules. Use with caution if your target analytes have this structure.
-
C18: Can be used to remove non-polar interferences.
-
Florisil: This has been shown to be a good sorbent in combination with MgSO₄ for the cleanup of both organochlorine and organophosphate pesticides in fruit and vegetable matrices.[12]
-
No Cleanup: For some sample and analyte combinations, a direct analysis of the supernatant after the partitioning step may yield acceptable results and avoid analyte loss during d-SPE.
-
-
QuEChERS d-SPE Sorbent Selection Guide:
Caption: Guide for selecting d-SPE sorbents in QuEChERS.
Frequently Asked Questions (FAQs)
Q1: Why is gas chromatography (GC) often problematic for the analysis of polar organophosphates?
A1: Many polar organophosphates are thermolabile, meaning they can degrade at the high temperatures used in GC inlets. This leads to poor sensitivity and inaccurate quantification.[1][2] For these compounds, liquid chromatography (LC), often coupled with tandem mass spectrometry (MS/MS), is a more suitable analytical technique.[1][2]
Q2: Can I inject my aqueous sample directly into an LC-MS/MS system to avoid extraction?
A2: Direct injection of aqueous samples is possible for some polar organophosphates and can be a very fast and reliable method, avoiding analyte loss during extraction.[1][2] This approach often utilizes a reversed-phase column with a polar endcapping to achieve retention under highly aqueous conditions.[1][2] However, this technique is susceptible to matrix effects and can lead to contamination of the LC-MS/MS system, so it is best suited for relatively clean samples like drinking water.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, where co-extracted compounds suppress or enhance the analyte signal in the mass spectrometer, are a common challenge. To minimize them:
-
Optimize the cleanup step (e.g., d-SPE in QuEChERS) to remove as many interfering compounds as possible.
-
Dilute the final extract. This can significantly reduce matrix effects, though it may compromise detection limits.[13]
-
Use matrix-matched calibration standards or an internal standard that is structurally similar to the analyte.
Q4: What is Accelerated Solvent Extraction (ASE) and is it suitable for polar organophosphates?
A4: Accelerated Solvent Extraction (ASE) is a technique that uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.[14][15] It is a faster and more automated method than traditional techniques like Soxhlet extraction and uses less solvent.[14] While often used for solid samples like soil, its suitability for polar organophosphates depends on the choice of solvent and the stability of the compounds at the extraction temperature. Acetonitrile has been shown to have a higher extraction efficiency for a range of organophosphate esters compared to methanol in ASE.[15]
Data Presentation
Table 1: Comparison of Recovery Rates for Polar Organophosphates in Grapes and Cabbage using Different Extraction Solvents. [16]
| Pesticide | Recovery (%) in Grapes | Recovery (%) in Cabbage | |||
| Ethyl Acetate | Ethyl Acetate + 25g Na₂SO₄ | Acetone, DCM/PE | Ethyl Acetate + 25g Na₂SO₄ | Acetone, DCM/PE | |
| Acephate | 24 | 83 | 23 | 89 | 24 |
| Methamidophos | 21 | 96 | 12 | 81 | 13 |
| Monocrotophos | 50 | 100 | 50 | 110 | 39 |
| Omethoate | 18 | 87 | 25 | 100 | 22 |
| Oxydemeton-methyl | 15 | 86 | 33 | 104 | 24 |
| Vamidothion | 35 | 77 | 76 | 112 | 61 |
Table 2: Recovery of Polar Organophosphates from Water Samples using HILIC-MS/MS. [4]
| Analyte | Recovery (%) |
| Acephate | 76.4 - 98.6 |
| Methamidophos | 76.4 - 98.6 |
| Monocrotophos | 76.4 - 98.6 |
| Omethoate | 76.4 - 98.6 |
| Oxydemeton-methyl | 76.4 - 98.6 |
| Vamidothion | 76.4 - 98.6 |
Experimental Protocols
Protocol 1: Modified QuEChERS for Fruits and Vegetables
This protocol is based on a method developed for the analysis of organochlorine and organophosphate pesticide residues.[12]
-
Sample Preparation: Homogenize 15 g of the fruit or vegetable sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
-
Partitioning:
-
Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium chloride (NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous MgSO₄ and 50 mg of Florisil.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS or GC analysis.
-
Protocol 2: Liquid-Liquid Extraction with Salting Out for Water Samples
This protocol is a general procedure for enhancing the extraction of polar compounds from water.
-
Sample Preparation:
-
To a 100 mL aqueous sample in a separatory funnel, add 30 g of sodium chloride.
-
Shake until the salt is dissolved.
-
-
Extraction:
-
Add 50 mL of ethyl acetate to the separatory funnel.
-
Gently invert the funnel 20-30 times, venting frequently to release pressure.
-
Allow the layers to separate.
-
-
Collection:
-
Drain the lower aqueous layer.
-
Collect the upper organic layer (ethyl acetate) in a flask.
-
-
Drying and Concentration:
-
Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
The extract can then be concentrated or directly analyzed.
-
References
- 1. Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Determination of polar organophosphorus pesticides in water samples by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. :: Environmental Analysis Health and Toxicology [eaht.org]
- 11. researchgate.net [researchgate.net]
- 12. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. electronicsandbooks.com [electronicsandbooks.com]
"strategies to reduce matrix interference in dust sample analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix interference during dust sample analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of dust samples and provides step-by-step solutions to reduce matrix interference.
Issue 1: Inconsistent or inaccurate results in heavy metal analysis using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
Question: My ICP-MS results for heavy metal analysis in dust samples are showing poor reproducibility and accuracy. What are the likely causes and how can I troubleshoot this?
Answer:
Inconsistent and inaccurate results in ICP-MS analysis of dust samples are often due to matrix effects, which can be categorized as spectral and non-spectral interferences.
Troubleshooting Steps:
-
Evaluate Sample Digestion: The completeness of the sample digestion is crucial. Inefficient digestion can leave complex matrix components that cause interferences.
-
Recommendation: Compare different digestion methods. A study comparing three digestion methods for trace metal analysis in surface dust from an e-waste recycling site found that nitric acid digestion followed by extraction with HCl was most efficient for recovering Pb and Fe, while aqua regia was most efficient for Zn.[1][2] Dry ashing followed by aqua regia was found to be less suitable.[1][2]
-
-
Optimize Instrumental Parameters: Plasma conditions can significantly impact the ionization of analytes and interfering species.
-
Recommendation: Adjust the plasma power, nebulizer gas flow rate, and sample introduction rate to achieve robust plasma conditions. This can help to minimize the formation of polyatomic ions and reduce the impact of easily ionizable elements.
-
-
Implement Collision/Reaction Cell (CRC) Technology: CRCs are effective at reducing polyatomic interferences, which are a major source of spectral overlap in ICP-MS.
-
Recommendation: Use a collision gas (e.g., Helium) to remove polyatomic interferences through kinetic energy discrimination (KED).[3][4] For specific, problematic interferences, a reaction gas (e.g., Oxygen, Hydrogen) can be used to chemically resolve the interference.[3][5] For example, oxygen can be used in reaction mode to shift the analyte mass to a region free of interference.[3]
-
-
Utilize Internal Standards: Internal standards can compensate for variations in sample introduction, plasma conditions, and space-charge effects.
-
Recommendation: Select an internal standard with a similar mass and ionization potential to the analyte of interest. The internal standard should be added to all samples, standards, and blanks.
-
-
Employ Matrix-Matched Calibration: This technique involves preparing calibration standards in a matrix that closely resembles the sample matrix.
-
Recommendation: If a suitable blank dust matrix is available, use it to prepare your calibration standards. If not, the standard addition method is a powerful alternative.
-
Issue 2: Signal suppression or enhancement in the analysis of organic compounds by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Question: I am observing significant signal suppression/enhancement when analyzing organic contaminants in dust samples using LC-MS/MS. How can I minimize these matrix effects?
Answer:
Matrix effects in LC-MS/MS are primarily caused by co-eluting compounds from the dust matrix that affect the ionization efficiency of the target analytes in the mass spectrometer's source.
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting the analytes of interest.
-
Recommendation: Employ solid-phase extraction (SPE) for effective cleanup. Different SPE sorbents can be tested to find the one that provides the best recovery for your analytes and the most significant reduction of matrix components. Liquid-liquid extraction (LLE) can also be an effective cleanup step.
-
-
Optimize Chromatographic Separation: Enhancing the separation between the analytes and matrix components can significantly reduce matrix effects.
-
Recommendation: Modify the mobile phase composition, gradient profile, or switch to a column with a different stationary phase chemistry to improve resolution.
-
-
Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards are the gold standard for correcting matrix effects in LC-MS/MS.
-
Recommendation: Whenever possible, use an internal standard that is a stable isotope-labeled version of the analyte. This will ensure that it co-elutes and experiences the same ionization suppression or enhancement as the analyte, providing accurate correction. A study on the analysis of microbial secondary metabolites in indoor dust found that a matrix-matched calibration method resulted in more accurate and precise recovery compared to using a single, non-isotope-labeled internal standard.[6]
-
-
Perform Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Recommendation: While effective, be mindful that dilution will also reduce the analyte concentration, which could compromise the method's sensitivity. This approach is best suited for samples with high analyte concentrations.
-
-
Evaluate Matrix Effects Quantitatively: It is important to assess the extent of the matrix effect.
-
Recommendation: This can be done by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solvent standard. A significant difference indicates the presence of matrix effects.
-
Issue 3: Poor peak shape and ghost peaks in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of semi-volatile organic compounds (SVOCs) in dust.
Question: My GC-MS chromatograms for SVOC analysis in dust samples are showing tailing peaks and ghost peaks. What could be causing this and how can I resolve it?
Answer:
Poor peak shape and ghost peaks in GC-MS analysis of dust samples are often due to active sites in the GC system or carryover from previous injections. The complex nature of the dust matrix can exacerbate these issues.
Troubleshooting Steps:
-
Check the Inlet Liner: The inlet liner is a common site for the accumulation of non-volatile matrix components, which can create active sites.
-
Recommendation: Replace the inlet liner regularly. Using a liner with glass wool can help trap non-volatile residues.
-
-
Column Maintenance: The front end of the GC column can become contaminated with matrix components.
-
Recommendation: Trim the first 10-15 cm of the column. If the problem persists, the column may need to be replaced.
-
-
Optimize Injection Parameters: The injection temperature and volume can impact peak shape.
-
Recommendation: Ensure the injection temperature is high enough to volatilize the analytes but not so high that it causes degradation of thermally labile compounds. A lower injection volume can sometimes improve peak shape.
-
-
Address Carryover: Ghost peaks are often a result of carryover from a previous, more concentrated sample.
-
Recommendation: Run a solvent blank after a high-concentration sample to check for carryover. If present, bake out the column and inlet at a high temperature (while respecting the column's upper temperature limit) and clean the syringe.
-
-
Sample Cleanup: A more thorough sample cleanup can reduce the amount of non-volatile matrix introduced into the GC system.
-
Recommendation: Consider using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove high molecular weight interferences.
-
FAQs
Q1: What is matrix interference in the context of dust sample analysis?
A1: Matrix interference, or the matrix effect, refers to the influence of all other components in a dust sample, apart from the analyte of interest, on the analytical signal. These components can either suppress or enhance the signal, leading to inaccurate quantification. Dust is a particularly complex matrix, often containing a mixture of organic and inorganic compounds, which can cause significant interference in various analytical techniques.
Q2: How do I choose the right internal standard for my analysis?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, choose a compound that is chemically similar to the analyte, has a similar retention time (in chromatography) or mass-to-charge ratio (in mass spectrometry), and is not present in the original sample. The key is that the internal standard should behave similarly to the analyte in the presence of the matrix.
Q3: What is the difference between matrix-matched calibration and the standard addition method?
A3: In matrix-matched calibration, you prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This approach is suitable when you have access to a representative blank matrix. The method of standard additions involves adding known amounts of the analyte to aliquots of the actual sample. A calibration curve is then generated from these spiked samples. This method is particularly useful when a suitable blank matrix is not available and for samples with unique and complex matrices, as it accounts for the specific matrix effects of each sample.
Q4: Can sample dilution completely eliminate matrix effects?
A4: While sample dilution can significantly reduce matrix effects by lowering the concentration of interfering substances, it may not completely eliminate them. Furthermore, dilution also lowers the concentration of the analyte, which can be a problem if you are trying to detect trace levels. It is a trade-off between reducing interference and maintaining adequate sensitivity.
Q5: How can I tell if my poor results are due to matrix effects or instrumental problems?
A5: A good way to differentiate is to analyze a known standard in a clean solvent. If the instrument performs well with the clean standard (i.e., good peak shape, accurate mass, and expected intensity), but the performance degrades when analyzing a sample, the issue is likely due to matrix effects. If the clean standard also shows problems, then an instrumental issue is more likely.
Data Presentation
Table 1: Comparison of Digestion Methods for Heavy Metal Analysis in Dust Samples
| Digestion Method | Target Analytes | Relative Efficiency/Recovery | Reference |
| Nitric Acid followed by HCl extraction | Pb, Fe | Most efficient for these metals | [1][2] |
| Aqua Regia (HCl/HNO₃) | Zn | Most efficient for this metal | [1][2] |
| Aqua Regia (HCl/HNO₃) | Pb, Fe | Good alternative with cost and time benefits | [2] |
| Dry Ashing followed by Aqua Regia | Pb, Cd, Fe, Cr, Zn | Unsuitable, recovers relatively little heavy metals | [1][2] |
| HF / HClO₄ / HNO₃ | Pb, Cu, Co, Ni, Zn, Mn | Most efficient for all studied elements | [7] |
| HCl / H₂O₂ / HNO₃ | Cu, Pb, Zn, Co, Mn, Ni | Better than HCl/HNO₃, with recovery improvements of 8-24% | [7] |
Table 2: Effectiveness of Collision/Reaction Cell Technology (CRC) in ICP-MS for Interference Reduction
| Analyte | Interfering Ion | CRC Mode | Result | Reference |
| ⁷⁵As | ⁵⁹Co¹⁶O⁺ | No Gas | 32 ppb (erroneous) | [3] |
| ⁷⁵As | ⁵⁹Co¹⁶O⁺ | Helium Collision | 3.7 ppb (significant reduction) | [3] |
| ⁷⁵As | ⁵⁹Co¹⁶O⁺ | Oxygen Reaction | 63 ppt (B1677978) (effective separation) | [3] |
| ⁵¹V⁺ | ³⁵Cl¹⁶О⁺ | Helium KED | Polyatomic interference alleviated | [8] |
| ⁵⁷Fe⁺ | ⁴⁰Ar¹⁶OH⁺ | Helium KED | Polyatomic interference alleviated | [8] |
| ⁷⁵As⁺ | ⁴⁰Ar³⁵Cl⁺ | Helium KED | Polyatomic interference alleviated | [8] |
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for ICP-MS Analysis of Heavy Metals in Dust
-
Preparation of Blank Matrix: Obtain a certified reference material (CRM) for a similar matrix (e.g., soil, sediment) that is certified to have low levels of the target analytes, or use a well-characterized in-house dust sample that has been shown to be free of the analytes of interest.
-
Digestion of Blank Matrix: Digest a sufficient amount of the blank matrix using the same acid digestion procedure that will be used for the unknown dust samples.
-
Preparation of Stock Standard Solution: Prepare a multi-element stock standard solution containing the target heavy metals at a known concentration in a dilute acid solution.
-
Preparation of Calibration Standards: Serially dilute the stock standard solution with the digested blank matrix solution to create a series of calibration standards with varying concentrations of the target analytes. The acid concentration should be consistent across all calibration standards.
-
Instrument Calibration: Analyze the prepared matrix-matched calibration standards on the ICP-MS to generate a calibration curve.
-
Sample Analysis: Digest and analyze the unknown dust samples. The concentrations of the heavy metals in the samples can then be determined from the matrix-matched calibration curve.
Protocol 2: Standard Addition Method for a Single Dust Sample in ICP-MS
-
Sample Preparation: Digest a known weight of the dust sample and dilute it to a known final volume.
-
Aliquoting: Take at least four equal volume aliquots of the digested sample solution.
-
Spiking:
-
Leave one aliquot unspiked.
-
To the remaining aliquots, add increasing and known volumes of a standard solution of the analyte.
-
-
Dilution to Final Volume: Dilute all aliquots (including the unspiked one) to the same final volume.
-
Analysis: Analyze all the prepared solutions on the ICP-MS and record the instrument response for the analyte in each.
-
Data Analysis:
-
Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where the response is zero). The absolute value of the x-intercept is the concentration of the analyte in the original, undiluted sample digest.
-
Mandatory Visualization
Caption: Workflow for dust sample analysis by ICP-MS.
Caption: Troubleshooting logic for LC-MS/MS matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Application of collision cell technology. CCT for quadrupole ICP-MS [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. scienpress.com [scienpress.com]
- 8. Application of Collision Cell Technology in ICP-QMS for High-Purity Germanium and Germanium Dioxide Examination [at-spectrosc.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Low-Level TCP Detection
Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in low-level detection of Technetium-99m labeled pharmaceuticals (TCPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and enhance the quality of their imaging data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to a low signal-to-noise ratio in our SPECT images?
A low signal-to-noise ratio in Single Photon Emission Computed Tomography (SPECT) imaging for low-level TCP detection can stem from a combination of factors related to the patient, the imaging equipment, and the acquisition and processing protocols. Key contributors include:
-
Patient-Specific Factors: Body habitus, which can increase photon attenuation and scatter, and patient motion during the scan can significantly degrade image quality.[1][2]
-
Equipment Performance: The choice of collimator directly impacts the trade-off between sensitivity and spatial resolution.[3] Additionally, suboptimal gamma camera performance, including issues with photomultiplier tubes (PMTs) or detector uniformity, can introduce noise and artifacts.[4]
-
Acquisition Parameters: Insufficient acquisition time per projection or a low number of projections can lead to high statistical noise (quantum mottle) in the reconstructed images.[5][6]
-
Physical Effects: Compton scatter and photon attenuation within the patient are major sources of background noise and signal loss, respectively.[7][8]
-
Reconstruction Parameters: The choice of reconstruction algorithm (e.g., Filtered Back-Projection vs. iterative reconstruction) and the parameters used (e.g., number of iterations and subsets, filter type and cutoff) profoundly influence the final SNR.[9][10][11]
Q2: How does the choice of collimator affect the signal-to-noise ratio?
The collimator is a critical component that governs the sensitivity and spatial resolution of the SPECT system, thereby directly influencing the SNR.[3]
-
High-Resolution vs. High-Sensitivity Collimators: Low-Energy High-Resolution (LEHR) collimators provide better spatial resolution by having smaller and longer holes, but at the cost of lower sensitivity (fewer detected photons). Conversely, high-sensitivity collimators allow more photons to be detected, increasing the signal but potentially at the expense of spatial resolution. For low-count studies, a balance must be struck.
-
Medium-Energy Collimators: For radionuclides with higher energy emissions that can accompany the primary gamma photons (like some isotopes of Iodine), a medium-energy (ME) collimator may be preferable to a LEHR collimator to reduce septal penetration, which can otherwise increase background noise.[3]
Q3: What is the impact of iterative reconstruction parameters on SNR?
Iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), are widely used to improve SPECT image quality. However, the choice of parameters is crucial for optimizing SNR.
-
Iterations and Subsets: Increasing the number of iterations or subsets in an OSEM reconstruction generally leads to a more accurate representation of the tracer distribution (higher signal recovery). However, it also amplifies the noise in the image, which can decrease the overall SNR.[5][6][10] Finding the optimal balance is key for low-count studies.
-
Post-Filtering: Applying a post-reconstruction filter, such as a Butterworth or Gaussian filter, can effectively reduce image noise.[11] The filter's cutoff frequency and order must be carefully selected to smooth the noise without excessively blurring the signal of interest.
Q4: When should I be concerned about dead time, and how can it be corrected?
Dead time is the period after a photon is detected during which the gamma camera cannot detect another event. At very high count rates, this can lead to a significant loss of true counts, affecting quantification and potentially the SNR. For most low-level detection scenarios, the count rates are typically not high enough for dead time to be a major concern. However, if there are areas of unexpectedly high tracer uptake or when performing quantitative studies with higher activity, it becomes relevant. Correction methods are often implemented in the scanner's software and are based on models of the detector's behavior (paralyzable or non-paralyzable models).
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Images appear grainy or "noisy," making it difficult to delineate regions of interest.
This is a classic sign of a low signal-to-noise ratio. Follow this workflow to identify and address the potential causes.
// Annotations {rank=same; start; check_qc;} {rank=same; increase_time; increase_projections; check_collimator;} {rank=same; optimize_recon; apply_filter; check_corrections;} {rank=same; patient_motion; attenuation_artifact;}
} .dot Caption: Troubleshooting workflow for low SNR.
Issue 2: Apparent "cold spots" or areas of reduced uptake in regions where signal is expected.
This can be caused by attenuation artifacts or patient motion.
-
Review for Patient Motion: Examine the sinogram or linogram of the raw projection data. Discontinuities or breaks in the sinogram are indicative of patient movement during the scan.[2] If motion is detected, motion correction software may be applied, or the acquisition may need to be repeated.
-
Assess for Attenuation Artifacts: Review the CT scan data if available. High-density materials such as metal implants or barium contrast can cause significant attenuation. Soft tissue attenuation, for example from the patient's arms being in the field of view, can also lead to apparent cold spots.[1] Prone or dual-position imaging can help differentiate true defects from attenuation artifacts.[1]
Issue 3: Reconstructed images show streak artifacts or distorted shapes.
These artifacts can arise from several sources, including insufficient sampling, reconstruction algorithm issues, or very high noise levels.
-
Check Acquisition Sampling: For a 128x128 matrix, it is recommended to acquire 120-128 projections over 360 degrees to ensure adequate angular sampling.[12] Insufficient projections can lead to streak artifacts.
-
Evaluate Reconstruction Algorithm: Filtered Back-Projection (FBP) is more prone to streak artifacts in noisy, low-count data compared to iterative reconstruction methods like OSEM.[9][11] If using FBP, consider switching to an iterative algorithm.
-
Optimize Iterative Reconstruction: If using iterative reconstruction, an excessive number of iterations can sometimes amplify noise to the point of creating artifacts.[9] Try reducing the number of iterations/subsets and applying a gentle post-filter.
Data Presentation
The following tables summarize quantitative data from studies on optimizing SPECT parameters for improved image quality.
Table 1: Impact of Iterative Reconstruction Parameters on SNR
| Reconstruction Protocol (Iterations x Subsets) | Scatter Correction Factor (k) | Mean SNR (Largest Sphere) | Percentage Change in SNR from 2i/10s |
| 2 x 10 | 0.47 (Default) | 22.1 | - |
| 4 x 10 | 0.47 (Default) | 18.2 | -17.6% |
| 24 x 10 | 0.47 (Default) | 6.0 | -72.9% |
| 2 x 10 | 0.18 (Optimized) | 23.7 | +7.2% |
| 24 x 10 | 0.18 (Optimized) | 6.2 | -71.9% |
| 2 x 10 with Post-Filter | 0.18 (Optimized) | 25.0 | +13.1% |
Data adapted from a study using a NEMA phantom with 99mTc.[5][6][13][14] An increase in iterations leads to a decrease in SNR, while an optimized scatter correction and post-filtering can improve SNR.[5][6][13][14]
Table 2: Comparison of Collimator Performance for 99mTc Imaging
| Collimator Type | Spatial Resolution (FWHM with scatter) | Relative Sensitivity | Mean Square Error (MSE) |
| Low-Energy High-Resolution (LEHR) | 6.9 mm | 1.00 | 0.008 |
| Medium-Energy (ME) | 10.1 mm | ~1.5-2.0x LEHR | 0.020 |
Data adapted from phantom studies.[3][15] The LEHR collimator provides better spatial resolution and lower error for 99mTc, while the ME collimator offers higher sensitivity.[3]
Experimental Protocols
Protocol 1: Detailed Methodology for Gamma Camera Quality Control
Routine quality control is essential for maintaining optimal gamma camera performance and ensuring high-quality images.
1. Daily Checks:
-
Photopeak Centering:
-
Use a 99mTc point source or a flood source.
-
Acquire an energy spectrum.
-
Verify that the 140 keV photopeak is centered within the energy window (typically ±10%). Adjust if necessary.[16]
-
-
Uniformity Check (Extrinsic):
-
Place a uniform flood source (e.g., 57Co sheet source or a fillable phantom with 99mTc) on the detector with the collimator attached.[17]
-
Acquire a high-count flood image (5-15 million counts).[16]
-
Visually inspect the image for any non-uniformities (hot or cold spots).
-
Quantitative analysis of integral and differential uniformity should be within manufacturer's specifications.
-
2. Weekly Checks:
-
Spatial Resolution and Linearity:
-
Acquire an image of a bar phantom (e.g., four-quadrant bar phantom) with 5-10 million counts.[16]
-
Visually inspect the image to ensure the bars are clearly resolved and appear straight.
-
3. Monthly/Quarterly Checks:
-
Center of Rotation (COR):
-
Acquire data from a point source at multiple angles.
-
The system software calculates the COR offset. This should be within the manufacturer's specifications to avoid artifacts in SPECT reconstruction.
-
// Annotations {rank=same; photopeak; uniformity;} {rank=same; resolution;} {rank=same; cor;}
} .dot Caption: Gamma camera quality control protocol timeline.
Protocol 2: Optimizing SPECT Acquisition and Reconstruction for Low-Count Studies
This protocol outlines a systematic approach to optimizing your imaging parameters for low-level TCP detection.
1. Phantom Preparation:
-
Use a NEMA IEC Body Phantom with fillable spheres.
-
Fill the background with a low concentration of 99mTc.
-
Fill the spheres with a higher concentration to achieve a known sphere-to-background activity concentration ratio (e.g., 8:1).[6]
2. Acquisition Parameter Optimization:
-
Collimator: Start with a LEHR collimator.
-
Energy Windows: Set a 20% photopeak window centered at 140 keV (126-154 keV). Set a scatter window adjacent to the photopeak window (e.g., 120.0 keV ± 5%) for scatter correction.[5][6]
-
Acquisition Mode: Use a step-and-shoot acquisition with 120 projections over 360° (60 projections per detector for a dual-head system).[6]
-
Time per Projection: Acquire data for a clinically relevant total scan time, adjusting the time per projection accordingly (e.g., 10-20 seconds/projection).[6]
3. Reconstruction Parameter Optimization:
-
Algorithm: Use an OSEM reconstruction algorithm.
-
Corrections: Apply CT-based attenuation correction and dual-energy window scatter correction.[5][6]
-
Vary Iterations/Subsets: Reconstruct the data with a range of iterations and subsets (e.g., 2i/10s, 4i/10s, 8i/10s, 16i/10s).[5][6]
-
Vary Post-Filter: For a fixed number of iterations (e.g., 2i/10s), apply a Butterworth post-filter and vary the cutoff frequency (e.g., 0.3, 0.4, 0.5 cycles/cm).
4. Analysis:
-
Draw regions of interest (ROIs) over the spheres and in the background.
-
Calculate the SNR for each sphere using the formula: SNR = (Mean_sphere - Mean_bkg) / SD_bkg, where Mean is the average counts in the ROI and SD is the standard deviation of the background ROI.
-
Plot SNR as a function of the number of iterations and filter cutoff.
-
Select the parameters that provide the best balance between signal recovery and noise suppression for your specific application.
// Annotations {rank=same; patient; collimator; detector; pha;} {rank=same; projections; corrections; reconstruction; post_filter;} {rank=same; final_image;}
} .dot Caption: Signal processing pathway in SPECT.
References
- 1. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimal collimator choice for sequential iodine-123 and technetium-99m imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 5. d-nb.info [d-nb.info]
- 6. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 8. Morphology supporting function: attenuation correction for SPECT/CT, PET/CT, and PET/MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Impact of iterative reconstruction with resolution recovery in myocardial perfusion SPECT: phantom and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filtering in SPECT Image Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Image Quality of Different Radionuclides Technetium-99m, Samarium-153, and Iodine-123 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aapm.org [aapm.org]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Method Validation for TCP Isomer Quantification Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of tricresyl phosphate (B84403) (TCP) isomers, with a focus on method validation using isotope dilution mass spectrometry. Experimental data and detailed protocols are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
Tricresyl phosphate (TCP) is a complex mixture of ten different isomers, with the ortho-substituted isomers being of particular toxicological concern due to their potential to cause organophosphate-induced delayed neuropathy (OPIDN).[1] Accurate and precise quantification of individual TCP isomers is therefore crucial for toxicological studies, environmental monitoring, and ensuring the safety of industrial products. Isotope dilution mass spectrometry (ID-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity by using isotopically labeled internal standards to correct for matrix effects and variations during sample preparation and analysis.[2]
This guide compares the two most common mass spectrometry-based techniques for TCP isomer analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for TCP isomer analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize key performance parameters for each technique based on available literature.
Table 1: Performance Characteristics of GC-MS for TCP Isomer Quantification
| Validation Parameter | Typical Performance | Reference |
| Instrument Detection Limit (IDL) | 0.1 ng | [2] |
| Method Detection Limit (MDL) | 0.4 ng/filter | [2] |
| Linearity (R²) | > 0.99 | [2] |
| Accuracy (Recovery) | 80-120% | [2] |
| Precision (RSD) | < 15% | [2] |
Table 2: Expected Performance Characteristics of LC-MS/MS for TCP Isomer Quantification
| Validation Parameter | Expected Performance | Reference |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | [4][5] |
| Linearity (R²) | > 0.99 | [5][6] |
| Accuracy (Recovery) | 85-115% | [5][6] |
| Precision (RSD) | < 15% | [5][6] |
Note: The values presented for LC-MS/MS are typical for the analysis of similar organic compounds and may vary depending on the specific TCP isomers, sample matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of TCP isomers in biological matrices using isotope dilution mass spectrometry.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
-
Sample Pre-treatment: To a 5 mL urine sample, add 10 µL of the isotopically labeled internal standard mix (e.g., d21-tri-m-cresyl phosphate) and 1 mL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the TCP isomers with 5 mL of acetonitrile.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable solvent (e.g., iso-octane for GC-MS or 50:50 acetonitrile:water for LC-MS/MS) for analysis.
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 280°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph (LC):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Visualizing Key Processes
To better illustrate the methodologies and biological context, the following diagrams have been generated using the DOT language.
TOCP-Induced Neurotoxicity Signaling Pathway
Caption: TOCP-Induced Neurotoxicity Pathway.
Experimental Workflow for Method Validation
Caption: Method Validation Workflow.
Conclusion
Both GC-MS and LC-MS/MS coupled with isotope dilution are powerful techniques for the quantification of TCP isomers. GC-MS is a well-established method with proven robustness, while LC-MS/MS offers the potential for higher sensitivity and the analysis of a broader range of metabolites without derivatization. The choice of method should be guided by the specific requirements of the study. Rigorous method validation, following the workflow outlined above, is essential to ensure the generation of high-quality, reliable data for toxicological assessment and other research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. faa.gov [faa.gov]
- 3. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Inter-Laboratory Analysis of Organophosphate Flame Retardants
For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate flame retardants (OFRs), ensuring the accuracy, comparability, and reliability of data is paramount. This guide provides an objective comparison of analytical methodologies for OFRs, supported by experimental data from various studies. It delves into detailed experimental protocols and presents a clear visual representation of analytical workflows to aid in the selection and implementation of robust analytical strategies.
The increasing use of OFRs as replacements for phased-out brominated flame retardants has led to their ubiquitous presence in the environment and consumer products.[1][2] Consequently, the need for standardized and proficient analytical methods for their detection and quantification is critical. Inter-laboratory comparison studies and proficiency tests serve as essential tools for evaluating and improving the quality of data generated by different laboratories.[3][4]
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for OFR analysis is dependent on the specific OFRs of interest, the sample matrix, and the desired sensitivity. Gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are the most common techniques employed.[1][5][6] The following tables summarize the performance of various methods based on published data.
Gas Chromatography-Based Methods
GC-based methods are well-suited for the analysis of volatile and semi-volatile OFRs.[5] Different ionization techniques and mass analyzers can be used to enhance selectivity and sensitivity.
| Analyte | Matrix | Extraction Method | Instrument | Recovery (%) | LOD | LOQ | RSD (%) | Reference |
| TBP, TCEP, TCPP, TDCP, TPP | Water | Solid Phase Extraction (SPE) | GC-MS/MS (EI) | >80 | 0.3-24 ng/L | - | <1 | [7] |
| 8 Typical OFRs | Surface Water | Solid Phase Extraction (SPE) | GC-MS (SIM) | 70.3-114.3 | 0.006-0.850 ng/L | 0.015-2.000 ng/L | <15 | [8] |
| 11 OPFRs | Indoor Air, Dust, Skin Wipes | Solvent Extraction & Ultrasonication | GC-MS (EI, SIM) | Similar to previous studies | - | - | - | [9] |
| TCEP, TCPP, TDCP, TnBP, TiBP, TBEP | Lake Water | Solid Phase Extraction (SPE) | GC/MS | 85-99 | 1-3 ng/L | - | - | [10] |
| TnBP, TBEP, TEHP | Wastewater | MAE-SPME | GC-ICP-MS | - | 29-50 ng/L | - | - | [11] |
TBP: Tributyl phosphate; TCEP: Tris(2-chloroethyl) phosphate; TCPP: Tris(1-chloro-2-propyl) phosphate; TDCP: Tris(1,3-dichloro-2-propyl) phosphate; TPP: Triphenyl phosphate; TnBP: Tri-n-butylphosphate; TiBP: Tri-isobutylphosphate; TBEP: Tris(2-butoxyethyl) phosphate; TEHP: Tris(2-ethylhexyl) phosphate; MAE: Microwave-assisted extraction; SPME: Solid-phase microextraction; ICP-MS: Inductively coupled plasma mass spectrometry.
Liquid Chromatography-Based Methods
LC-MS/MS is particularly advantageous for the analysis of less volatile and thermally labile OFRs.[6]
| Analyte | Matrix | Extraction Method | Instrument | Recovery (%) | LOD | LOQ | RSD (%) | Reference |
| 14 PFRs | Standard Solution | - | LC-APCI-MS/MS | - | - | 0.81-36 pg (on column) | - | [6] |
| 14 PFRs | Sediment | Pressurized Liquid Extraction | TFC-LC-MS/MS | 47-112 | 0.02-1.25 ng/g dw | - | <8.8 | [12] |
| 14 PFRs | Fish | Ultrasound Liquid Extraction | TFC-LC-MS/MS | 47-98 | 0.19-19.3 ng/g lw | - | <16 | [12] |
| 9 PFRs | Water | Solid Phase Extraction (SPE) | UHPLC-QqQ-MS/MS | - | - | - | - | [13] |
PFRs: Phosphorus flame retardants; APCI: Atmospheric pressure chemical ionization; TFC: Turbulent flow chromatography; UHPLC: Ultra-high-performance liquid chromatography; QqQ: Triple quadrupole.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results in OFR analysis. Below are representative methodologies for sample preparation and instrumental analysis.
Sample Preparation: Solid Phase Extraction (SPE) for Water Samples
SPE is a widely used technique for the extraction and pre-concentration of OFRs from water samples.[5][8][10]
-
Cartridge Conditioning: A solid phase extraction cartridge (e.g., Oasis HLB, Poly-Sery PSD) is conditioned sequentially with a suitable organic solvent (e.g., ethyl acetate, methanol) followed by deionized water.[7][8]
-
Sample Loading: A known volume of the water sample (e.g., 500 mL to 2.5 L) is passed through the conditioned cartridge at a controlled flow rate.[7][10]
-
Washing: The cartridge is washed with deionized water to remove interfering substances.
-
Elution: The retained OFRs are eluted from the cartridge with a small volume of an appropriate organic solvent or solvent mixture (e.g., ethyl acetate, methanol (B129727) and methyl tert-butyl ether).[7][8]
-
Concentration and Reconstitution: The eluate is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis. An internal standard is often added at this stage for quantification.[10]
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS provides high selectivity and sensitivity for the analysis of a wide range of OFRs.[7][14]
-
Chromatographic Separation: An aliquot of the prepared sample extract (e.g., 1 µL) is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS).[9] The oven temperature is programmed to separate the target analytes. A typical program might start at 50-80°C, ramp up to 300°C, and hold for a period.[6][9]
-
Ionization: Electron ionization (EI) is commonly used for OFR analysis.[7][9]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[7] Specific precursor and product ion transitions are monitored for each target OFR.[14]
-
Quantification: Quantification is typically performed using an internal standard method with isotopically labeled standards to correct for analytical variability.[7]
Visualizing the Workflow
Diagrams illustrating the key processes in an inter-laboratory comparison and a typical analytical workflow provide a clear and concise overview of the logical steps involved.
Caption: Workflow of an inter-laboratory comparison study for OFR analysis.
Caption: A typical analytical workflow for the analysis of organophosphate flame retardants.
Conclusion
The analysis of organophosphate flame retardants is a complex task that requires careful method selection and rigorous quality control. This guide provides a comparative overview of common analytical techniques, highlighting their performance characteristics and providing detailed experimental protocols. The visualized workflows offer a clear understanding of the processes involved in both inter-laboratory comparisons and routine analysis. By leveraging this information, researchers and scientists can enhance the quality and comparability of their data, contributing to a better understanding of the environmental fate and potential risks of these emerging contaminants. A key challenge that remains is the issue of background contamination, which requires meticulous laboratory practices to control.[3]
References
- 1. A review of organophosphate flame retardants and plasticizers in the environment: Analysis, occurrence and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Gold Standard in Organophosphate Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphate compounds, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective, data-driven comparison of deuterated and non-deuterated internal standards, equipping you with the necessary information to select the optimal strategy for your analytical needs.
The use of an internal standard (IS) is indispensable in modern analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS, LC-MS/MS). The primary function of an IS is to correct for the inevitable variability that can occur during sample preparation, injection, and analysis. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, thereby experiencing similar effects from the sample matrix and analytical system. This co-variance allows for the normalization of the analyte's signal, leading to more accurate and precise quantification.
In the analysis of organophosphates—a class of compounds with significant environmental and toxicological implications—the complexity of matrices such as food, water, and biological fluids can introduce substantial analytical challenges, most notably the "matrix effect." The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, which can lead to signal suppression or enhancement and, consequently, inaccurate results.
This guide will delve into the performance differences between two main types of internal standards: deuterated (or stable isotope-labeled) internal standards and non-deuterated (or analogue) internal standards.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced with their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[1][2] This co-elution and similar behavior in the ion source are crucial for effectively compensating for matrix effects.[3]
Non-deuterated internal standards, on the other hand, are structurally similar to the analyte but are not isotopically labeled. While often more readily available and less expensive, their different chemical structures can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. These differences can result in inadequate correction for matrix effects and, therefore, less reliable quantitative data.
Quantitative Performance Comparison
The advantages of using deuterated internal standards are clearly demonstrated in the quantitative data from various studies. The following tables summarize the key performance metrics of accuracy (expressed as percent recovery) and precision (expressed as percent relative standard deviation, %RSD) for organophosphate analysis using both types of internal standards.
Table 1: Performance of Deuterated Internal Standards in Organophosphate Metabolite Analysis
| Analyte (Dialkyl Phosphates) | Matrix | Internal Standard Type | Accuracy (% Recovery) | Precision (%RSD) |
| DEP, DETP, DEDTP, DMP, DMTP, DMDTP | Human Urine | Deuterated (DMP-d6, DEP-d10) | 93% - 102% | 0.62% - 5.46% (intra-day) |
| DEP, DETP, DEDTP, DMP, DMTP, DMDTP | Human Hair | Deuterated (various) | 101% - 116% | Not Specified |
Data synthesized from a study on the UFLC-MS/MS analysis of organophosphate metabolites.[4][5]
Table 2: Impact of Deuterated Internal Standards on Pesticide Analysis in Complex Matrices
| Analyte (Dimethoate - an Organophosphate) | Matrix | Internal Standard Usage | Accuracy (% Difference from True Value) | Precision (%RSD) |
| Dimethoate | Cannabis Flower | Without Deuterated IS | > 60% | > 50% |
| Dimethoate | Cannabis Flower | With Deuterated IS | < 25% | < 20% |
This data illustrates the significant improvement in accuracy and precision when a deuterated internal standard is used to correct for severe matrix effects in a complex matrix.[6]
Table 3: Performance of a Non-Deuterated Internal Standard in Organophosphate Analysis
| Analyte (various OPs) | Matrix | Internal Standard Type | Accuracy (% Recovery) | Precision (%RSD) |
| Chlorpyrifos-methyl, Parathion, Pirimiphos-methyl, Diazinon | Animal Liver | Non-Deuterated (Mirex - an organochlorine) | 81% - 102% | < 20% |
This study utilized a non-deuterated internal standard from a different chemical class. While acceptable recoveries were achieved, the use of a structurally analogous but non-isotopically labeled organophosphate could be expected to have larger variations in performance compared to a deuterated standard, especially in the presence of strong matrix effects.[7]
Experimental Protocols
To provide a practical context for this comparison, the following sections detail representative experimental workflows for organophosphate analysis using both deuterated and non-deuterated internal standards.
Protocol 1: Analysis of Organophosphate Metabolites in Human Urine using a Deuterated Internal Standard (LC-MS/MS)
This protocol is based on a validated method for the determination of dialkyl phosphate (B84403) (DAP) metabolites in urine.[4][5][8]
1. Sample Preparation:
- To a 1 mL urine sample, add 50 µL of an internal standard spiking solution containing deuterated DAPs (e.g., DMP-d6, DEP-d10).
- Vortex mix the sample.
- Perform a liquid-liquid extraction (LLE) by adding 2 mL of a suitable organic solvent (e.g., a mixture of acetonitrile (B52724) and ethyl acetate).
- Vortex vigorously for 1 minute, then centrifuge to separate the phases.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC System: Ultra-Fast Liquid Chromatography (UFLC) system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).
- Injection Volume: 10 µL.
- MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
3. Quantification:
- Construct a calibration curve by plotting the ratio of the analyte peak area to the deuterated internal standard peak area against the analyte concentration.
- Quantify the DAPs in the unknown samples using this calibration curve.
Protocol 2: Analysis of Organophosphate Pesticides in a Food Matrix using a Non-Deuterated Internal Standard (GC-MS)
This protocol is a representative example for the analysis of parent organophosphate pesticides in a food matrix, such as apples, using a surrogate or analogue internal standard.[9]
1. Sample Preparation (QuEChERS Method):
- Weigh 15 g of a homogenized apple sample into a 50 mL centrifuge tube.
- Add a known amount of a non-deuterated internal standard (e.g., triphenyl phosphate or another organophosphate not expected to be in the sample).
- Add 15 mL of acetonitrile.
- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
- Shake vigorously for 1 minute and centrifuge.
- Take an aliquot of the acetonitrile supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing sorbents to remove interfering matrix components.
- Vortex and centrifuge.
- The final extract is ready for GC-MS analysis.
2. GC-MS Analysis:
- GC System: Gas chromatograph with a split/splitless injector.
- Column: A low- to mid-polarity capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to elute all compounds of interest.
- Carrier Gas: Helium at a constant flow rate.
- MS System: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
- Detection: Selected Ion Monitoring (SIM) or MRM mode, monitoring characteristic ions for each target organophosphate and the internal standard.
3. Quantification:
- Prepare matrix-matched calibration standards by spiking blank apple extract with known concentrations of the organophosphate analytes and the non-deuterated internal standard.
- Construct a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of organophosphates in the samples from this curve.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Organophosphate Metabolite Analysis using a Deuterated Internal Standard.
Caption: Workflow for Organophosphate Analysis using a Non-Deuterated Internal Standard.
Conclusion
The experimental data overwhelmingly supports the classification of deuterated internal standards as the "gold standard" for the quantitative analysis of organophosphates. Their ability to closely mimic the behavior of the target analyte provides superior correction for matrix effects, leading to significant improvements in accuracy and precision. While non-deuterated internal standards can provide acceptable performance in some cases and are often a more economical option, they are more susceptible to differential matrix effects and may require more extensive method validation, including the use of matrix-matched calibration curves, to ensure data reliability.[10][11]
For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results, especially when dealing with complex matrices and low analyte concentrations, the investment in deuterated internal standards is well-justified and highly recommended.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. akjournals.com [akjournals.com]
- 8. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SPE Sorbents for the Extraction of Organophosphate Flame Retardants
The selection of an appropriate solid-phase extraction (SPE) sorbent is a critical step in the accurate and reliable quantification of organophosphate flame retardants (OFRs) in various environmental and biological matrices. The diverse physicochemical properties of OFRs, ranging from polar to non-polar, necessitate a careful consideration of the sorbent's chemistry to achieve optimal extraction efficiency and sample cleanup. This guide provides a comparative overview of commonly used SPE sorbents for OFR analysis, supported by experimental data from various studies.
Performance Comparison of SPE Sorbents
The extraction efficiency of different SPE sorbents for a range of OFRs is summarized in the table below. The data has been compiled from multiple studies and it is important to note that recovery rates can be influenced by the specific matrix, elution solvent, and other experimental conditions.
| Sorbent Type | Organophosphate Flame Retardant (OFR) | Matrix | Average Recovery (%) | Reference |
| Polymeric Sorbents | ||||
| Oasis HLB | 10 OPEs (unspecified) | Water | 72.3 - 108 | [1] |
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | River Water | >67 | [2] | |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | Water | 81 - 104.5 | [3] | |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Water | 81 - 104.5 | [3] | |
| Triphenyl phosphate (TPhP) | Water | 81 - 104.5 | [3] | |
| Silica-Based Sorbents | ||||
| C18 | Tris(2-chloroethyl) phosphate (TCEP) | Water | Extraction efficiencies above 80% were achieved with a novel titanium hierarchical porous silica (B1680970) material and compared favorably to C18. | [3] |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | Water | Extraction efficiencies above 80% were achieved with a novel titanium hierarchical porous silica material and compared favorably to C18. | [3] | |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Water | Extraction efficiencies above 80% were achieved with a novel titanium hierarchical porous silica material and compared favorably to C18. | [3] | |
| Triphenyl phosphate (TPhP) | Water | Extraction efficiencies above 80% were achieved with a novel titanium hierarchical porous silica material and compared favorably to C18. | [3] | |
| Silica Gel/Alumina (B75360) | 11 OPEs (unspecified) | Soil | Method Quantification Limits: 0.09 - 2.39 ng/g | [4] |
| Florisil | Tris(2-chloro-1-methylethyl) phosphate (TCPP) | Baby Carriages | 89.5 - 107.3 | [5] |
| Tris(2-chloroethyl) phosphate (TCEP) | Baby Carriages | 89.5 - 107.3 | [5] | |
| Tris[2-chloro-1-(chloromethyl)ethyl] phosphate (TDCP) | Baby Carriages | 89.5 - 107.3 | [5] | |
| Mixed-Mode Sorbents | ||||
| Graphitized Carbon Black (GCB)/NH2 | 15 OPEs (unspecified) | Soil & Sediment | 72.6 - 112.9 |
Note: "OPEs" refers to organophosphate esters, a broader category that includes OFRs. The specific compounds within this group were not always detailed in the cited abstracts.
Experimental Methodologies
The following sections provide a generalized experimental protocol for the extraction of OFRs using SPE. Specific parameters may need to be optimized based on the sorbent, matrix, and target analytes.
Sample Preparation
-
Water Samples: Aqueous samples are typically filtered to remove particulate matter. Depending on the target analytes and sorbent chemistry, the pH of the sample may be adjusted.
-
Solid Samples (e.g., Soil, Sediment): A preliminary extraction is required to transfer the OFRs from the solid matrix into a liquid solvent. Common techniques include microwave-assisted extraction (MAE) or ultrasonic extraction.[5][6] The resulting solvent extract is then concentrated and may be exchanged into a solvent compatible with the SPE procedure.
Solid-Phase Extraction (SPE) Protocol
A typical SPE workflow involves the following steps:
-
Conditioning: The SPE cartridge is washed with an organic solvent (e.g., methanol) to activate the sorbent and remove any potential contaminants.
-
Equilibration: The cartridge is then rinsed with reagent water or a buffer to prepare the sorbent for the sample matrix.
-
Loading: The prepared sample is passed through the SPE cartridge at a controlled flow rate. The OFRs are retained on the sorbent while the sample matrix passes through.
-
Washing: The cartridge is washed with a weak solvent to remove any co-adsorbed interfering compounds from the matrix.
-
Elution: The retained OFRs are eluted from the sorbent using a small volume of a strong organic solvent (e.g., ethyl acetate, dichloromethane).[1][7]
The eluted sample is then typically concentrated and reconstituted in a suitable solvent for analysis by gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS).[4][5]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of organophosphate flame retardants from a water sample.
Sorbent Selection Considerations
-
Polymeric Sorbents (e.g., Oasis HLB): These sorbents, often based on a hydrophilic-lipophilic balanced copolymer, are effective for a wide range of OFRs with varying polarities.[1][2] They can be a good starting point for method development when dealing with a diverse suite of analytes.
-
Silica-Based Sorbents (e.g., C18, Silica Gel): C18 is a non-polar sorbent that retains hydrophobic compounds, making it suitable for less polar OFRs. Silica gel is a polar sorbent and is more effective for polar OFRs. A combination of silica gel and alumina has been shown to effectively reduce matrix effects in soil samples.[4]
-
Florisil: This is a magnesium silicate-based sorbent that has demonstrated high recoveries for certain chlorinated OFRs.[5]
-
Mixed-Mode Sorbents (e.g., GCB/NH2): These sorbents combine multiple retention mechanisms, such as reversed-phase and ion-exchange, which can provide enhanced selectivity and cleanup for complex matrices like soil and sediment.
Ultimately, the choice of SPE sorbent will depend on the specific OFRs of interest, the complexity of the sample matrix, and the analytical instrumentation being used. Method validation with spiked samples is crucial to ensure the chosen sorbent provides adequate recovery and reproducibility for the target analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
"performance of APCI versus ESI for the analysis of tricresyl phosphates"
For researchers, scientists, and drug development professionals, selecting the appropriate ionization source for mass spectrometry is a critical step in achieving accurate and sensitive analysis. This guide provides a detailed comparison of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) for the analysis of tricresyl phosphates (TCPs), a class of organophosphate esters with various industrial applications and toxicological significance.
While direct quantitative comparisons for tricresyl phosphates are limited in published literature, this guide leverages data from studies on similar organophosphate compounds to provide a comprehensive overview of the expected performance of each ionization technique.
Principle of Ionization Techniques
Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique. The analyte is vaporized in a heated nebulizer and then ionized by corona discharge. This method is particularly well-suited for relatively nonpolar and thermally stable compounds that are not easily ionized in solution.
Electrospray Ionization (ESI) , in contrast, is a liquid-phase ionization technique. It generates ions from a solution by creating a fine spray of charged droplets. ESI is highly effective for polar and ionic compounds, as well as large biomolecules.
Performance Comparison: APCI vs. ESI for Organophosphates
Based on the analysis of various organophosphate pesticides, which share chemical properties with TCPs, a general performance comparison can be drawn. Tricresyl phosphates are relatively nonpolar and thermally stable, suggesting a strong potential for effective ionization by APCI.
| Performance Metric | APCI | ESI | Key Considerations for Tricresyl Phosphates |
| Sensitivity (LOD/LOQ) | Generally good for nonpolar to moderately polar compounds. | Often more sensitive for polar and ionizable compounds. | For the relatively nonpolar TCPs, APCI is expected to provide competitive or even superior sensitivity compared to ESI. In a study on 22 pesticides, including organophosphates, the limits of quantification (LOQs) for the APCI source were in the range of 1.0–2.0 μg/kg, while for the ESI source, they varied from 0.50 to 1.0 μg/kg, indicating that for some compounds ESI might be more sensitive.[1][2] |
| Matrix Effects | Generally less susceptible to matrix effects compared to ESI.[3] | More prone to ion suppression or enhancement from co-eluting matrix components. | When analyzing TCPs in complex matrices such as environmental or biological samples, APCI may offer more robust and reliable quantification due to reduced matrix interference. For a multiresidue analysis of pesticides in a cabbage matrix, the matrix effect was more intense when using the APCI source.[1][2] |
| Analyte Suitability | Ideal for thermally stable, nonpolar to moderately polar compounds with molecular weights typically below 1500 Da.[4] | Best for polar, ionizable, and high molecular weight compounds. | The chemical properties of TCPs (nonpolar, thermally stable) align well with the strengths of APCI. |
| Adduct Formation | Primarily produces protonated molecules ([M+H]^+) or radical cations ([M]^+). Adduct formation is less common. | Frequently forms adducts with solvent ions (e.g., ([M+Na]^+), ([M+K]^+), ([M+NH_4]^+)). | APCI can provide cleaner mass spectra for TCPs with a dominant molecular ion, simplifying data interpretation. |
| Mobile Phase Compatibility | Compatible with a wider range of mobile phases, including normal-phase solvents. | More restrictive, typically requiring polar protic solvents and volatile buffers. | APCI offers greater flexibility in the choice of chromatographic conditions for separating TCP isomers. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized starting points for the LC-MS analysis of tricresyl phosphates using either APCI or ESI, based on methods for other organophosphate esters.
Sample Preparation (General)
A generic sample preparation workflow for tricresyl phosphates from a solid or liquid matrix would typically involve:
-
Extraction: Sonication or vortexing with an appropriate organic solvent (e.g., acetonitrile (B52724), hexane, or a mixture).
-
Clean-up (optional): Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18, Florisil®) to remove interfering matrix components.
-
Reconstitution: Evaporation of the solvent and reconstitution in a mobile phase-compatible solvent.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[3]
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
B: Methanol or acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start at a lower percentage of organic phase (B), ramping up to a high percentage to elute the TCPs, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS) Conditions
APCI Source Parameters:
-
Ionization Mode: Positive
-
Nebulizer Current: 3 - 5 µA[5]
-
Vaporizer Temperature: 350 - 450 °C
-
Sheath Gas (N₂): 40 - 50 arbitrary units
-
Auxiliary Gas (N₂): 5 - 10 arbitrary units
-
Capillary Temperature: 300 - 350 °C
-
Capillary Voltage: 3 - 4 kV
ESI Source Parameters:
-
Ionization Mode: Positive
-
Spray Voltage: 3.5 - 5.0 kV
-
Sheath Gas (N₂): 30 - 40 arbitrary units
-
Auxiliary Gas (N₂): 5 - 15 arbitrary units
-
Capillary Temperature: 320 - 380 °C
-
S-Lens RF Level: 50 - 60%
Visualization of Analytical Workflows
Caption: General workflow for the analysis of tricresyl phosphates.
Caption: Logical relationship for choosing an ionization source for TCPs.
Conclusion
For the analysis of tricresyl phosphates, Atmospheric Pressure Chemical Ionization (APCI) is generally the more theoretically suitable ionization technique when coupled with liquid chromatography. Its preference for less polar and thermally stable compounds, coupled with its reduced susceptibility to matrix effects and the generation of simpler mass spectra, makes it a robust choice for the quantitative analysis of TCPs in various matrices.
While Electrospray Ionization (ESI) can also be used, it may present challenges such as lower ionization efficiency for these nonpolar molecules and a higher likelihood of signal suppression from complex sample matrices. However, for certain TCP metabolites that may be more polar, ESI could be a viable or even preferred option.
Ultimately, the choice of ionization source should be guided by the specific goals of the analysis, the nature of the sample matrix, and the available instrumentation. Method development and validation are essential to confirm the optimal ionization technique for a given application.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. acdlabs.com [acdlabs.com]
- 5. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
"accuracy and precision of isotope dilution methods for TCP analysis"
A Comprehensive Guide to the Accuracy and Precision of Isotope Dilution Methods for Protein Analysis: A Comparison with Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of proteins is paramount. This guide provides a detailed comparison of isotope dilution mass spectrometry (IDMS), a state-of-the-art technique, with other commonly used protein analysis methods. While the focus is on the principles and performance applicable to the analysis of specific plant-derived proteins, such as those from Trichosanthes kirilowii (TCP), the comparisons and methodologies are broadly relevant for the quantification of various proteins.
Introduction to Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a reference technique for quantitative analysis, renowned for its high accuracy and precision.[1] The method relies on the addition of a known amount of an isotopically labeled version of the analyte (the protein or a representative peptide) as an internal standard to the sample.[1] This "isotopic spike" has a different mass from the naturally occurring analyte but is chemically identical, meaning it behaves the same way during sample preparation and analysis. By measuring the ratio of the natural to the labeled isotope in the mass spectrometer, the concentration of the analyte can be determined with exceptional accuracy, as the internal standard corrects for variations in sample preparation and instrument response.[1][2]
Comparison of Analytical Methods
The choice of a protein quantification method depends on various factors, including the required accuracy and precision, the complexity of the sample matrix, the concentration of the analyte, and budget constraints. Below is a comparison of IDMS with other common techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and colorimetric assays (BCA, Bradford, and Lowry).
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Colorimetric Assays (BCA, Bradford, Lowry) |
| Accuracy | Very High (considered a reference method) | Good to High, but can be affected by antibody cross-reactivity | Moderate, dependent on protein composition and interfering substances |
| Precision (CV%) | Excellent (<5% CV is common) | Good (typically 5-15% CV)[3][4] | Moderate to Good (can be <10% under optimal conditions) |
| Specificity | Very High (based on mass-to-charge ratio of specific peptides)[2][5] | High (dependent on antibody specificity)[6][7] | Low (measures total protein)[8] |
| Sensitivity | High (ng/mL to pg/mL range) | Very High (pg/mL to ng/mL range)[7] | Moderate (µg/mL to mg/mL range)[1] |
| Linear Dynamic Range | Wide (3-5 orders of magnitude) | Narrow (typically 1-2 orders of magnitude)[9] | Moderate |
| Matrix Effect | Can be minimized with isotopic internal standard | Can be significant, requiring careful validation[6] | High susceptibility to interfering substances (detergents, reducing agents)[10][11] |
| Cost per Sample | High | Moderate | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) for Protein Quantification
This protocol outlines a general workflow for the quantification of a specific protein, adaptable for TCP, using IDMS.
1. Protein Extraction:
-
Homogenize the plant tissue (e.g., seeds, tuber) in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins.
2. Sample Preparation and Digestion:
-
Quantify the total protein concentration of the extract using a preliminary method (e.g., Bradford assay).
-
Take a known amount of the protein extract and add a precisely known amount of the isotopically labeled protein or a specific proteotypic peptide standard.
-
Denature the proteins (e.g., with urea (B33335) or RapiGest SF).
-
Reduce the disulfide bonds (e.g., with dithiothreitol, DTT).
-
Alkylate the cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a specific protease (e.g., trypsin) overnight at 37°C.
3. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) on a C18 column with a gradient of acetonitrile (B52724) in formic acid.
-
Analyze the eluting peptides using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.
-
Monitor specific precursor-to-fragment ion transitions for both the native and the isotopically labeled peptide.
4. Data Analysis:
-
Integrate the peak areas for the native and labeled peptide transitions.
-
Calculate the ratio of the peak areas.
-
Determine the concentration of the native protein in the original sample using the known concentration of the isotopic standard and the measured peak area ratio.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a general sandwich ELISA for the quantification of a specific protein. Specific antibodies for TCP would be required.[12]
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the target protein.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with Tween 20) to remove unbound antibody.
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).
2. Sample and Standard Incubation:
-
Prepare a standard curve using a known concentration of the purified target protein.
-
Add the standards and samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound proteins.
3. Detection Antibody Incubation:
-
Add a detection antibody (also specific for the target protein, but binding to a different epitope) conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound detection antibody.
4. Signal Development and Measurement:
-
Add a substrate for the enzyme (e.g., TMB for HRP).
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.
Visualizing Workflows and Comparisons
To better illustrate the methodologies and their comparisons, the following diagrams are provided.
Conclusion
Isotope dilution mass spectrometry stands out as the gold standard for protein quantification when the highest level of accuracy and precision is required.[2][13] While other methods like ELISA offer high sensitivity and throughput, and colorimetric assays provide a low-cost and simple option for total protein estimation, they are more susceptible to issues with specificity and matrix interference.[10][14] For researchers and drug development professionals working on the characterization and quantification of specific proteins like TCP, understanding the strengths and limitations of each method is crucial for selecting the most appropriate technique to generate reliable and defensible data.
References
- 1. Systematic comparisons of various spectrophotometric and colorimetric methods to measure concentrations of protein, peptide and amino acid: detectable limits, linear dynamic ranges, interferences, practicality and unit costs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. eag.com [eag.com]
- 4. quora.com [quora.com]
- 5. factssa.com [factssa.com]
- 6. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 7. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the efficacy of protein quantification methods on membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. cusabio.com [cusabio.com]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. mybiosource.com [mybiosource.com]
Quantifying Tricresyl Phosphate Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, accurate quantification of tricresyl phosphate (B84403) (TCP) isomers is critical for toxicological assessment and product safety. This guide provides a comparative overview of analytical methods for the quantification of various TCP isomers, focusing on linearity and range. Experimental data from published studies are presented to aid in method selection and development.
Comparison of Linearity and Range for TCP Isomer Quantification
The performance of an analytical method is often defined by its linearity and the range over which it can accurately quantify an analyte. The following table summarizes these parameters for the quantification of tricresyl phosphate isomers using different analytical techniques.
| Analytical Method | Isomer(s) | Linear Range | Correlation Coefficient (R²) | Limit of Quantification (LOQ) / Detection (LOD) | Reference |
| GC-MS | Tri-ortho-cresyl phosphate (T-o-CP), Tri-meta-cresyl phosphate (T-m-CP), Tri-para-cresyl phosphate (T-p-CP) | Not explicitly stated, but calibration standards were used at 1.0 ng/mL and 4.0 ng/mL. | Not Stated | MDL: 0.4 ng/filter for each isomer | FAA Validation Report[1] |
| GC-FPD | Tri-ortho-cresyl phosphate (TOCP) | 0.15 - 24 µ g/sample | Not Stated | LOD: 0.05 µ g/sample | NIOSH Method 5037[2] |
| HPLC-UV | Tricresyl Phosphate (TCP) | 0.5 - 100 µg/mL | Not Stated | 50 µg/g in sample | (T. Ishibashi et al., 2001) |
| GC-MS | Tri-butyl phosphate (as a related organophosphate) | Up to 100 ppm | Not Stated | 0.1 ppm | (M. Rabaev et al., 2019)[3] |
Note: The FAA validation report for GC-MS analysis of T-o-CP, T-m-CP, and T-p-CP did not specify the full linear range or the correlation coefficient (R²)[1]. The NIOSH method for TOCP also did not provide an R² value[2].
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols for the key methods cited.
GC-MS for T-o-CP, T-m-CP, and T-p-CP Quantification (FAA Method)[1]
-
Sample Preparation: Air samples were collected on filters. The filters were then extracted with a suitable solvent.
-
Instrumentation: An Agilent 6890 Gas Chromatograph coupled with a 5973 Mass Selective Detector.
-
GC Conditions:
-
Column: Specific column details were not provided in the summary.
-
Inlet: Split/splitless inlet.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature program was used to separate the isomers.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) was used for quantification to enhance sensitivity and selectivity.
-
-
Quantification: A calibration curve was generated using standards of T-o-CP, T-m-CP, and T-p-CP. An internal standard was recommended to account for variations in sample preparation and instrument response.
GC-FPD for Tri-ortho-cresyl Phosphate (TOCP) Quantification (NIOSH Method 5037)[2]
-
Sample Preparation: Air samples were collected on a mixed cellulose (B213188) ester filter. The filter was extracted with 10 mL of diethyl ether.
-
Instrumentation: Gas chromatograph equipped with a Flame Photometric Detector (FPD) in phosphorus mode.
-
GC Conditions:
-
Column: 6-ft x 1/4-in ID stainless steel column packed with 3% OV-101 on 100/120 mesh Supelcoport.
-
Injector Temperature: 250 °C.
-
Column Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Nitrogen at 50 mL/min.
-
-
Quantification: A calibration curve was prepared using standard solutions of TOCP in diethyl ether. The quantification was based on the peak area of the analyte.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of tricresyl phosphate isomers by GC-MS.
Caption: General workflow for the quantification of tricresyl phosphate isomers using GC-MS.
References
Detecting an Invisible Threat: A Comparative Guide to the Limits of Detection and Quantification of Trichlorophenols in Environmental Matrices
For researchers, scientists, and drug development professionals, the accurate detection and quantification of trichlorophenols (TCPs) in the environment is a critical task. These persistent organic pollutants, arising from industrial processes and the degradation of pesticides, pose significant ecological and health risks. This guide provides an objective comparison of analytical methodologies for TCP analysis in various environmental matrices, supported by experimental data, to aid in the selection of the most appropriate techniques for your research needs.
The determination of trace levels of TCPs requires sensitive and robust analytical methods. The limit of detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, are key performance indicators for these methods. This guide summarizes the LOD and LOQ values for different TCP isomers in soil, sediment, and water, as determined by various analytical techniques.
Comparative Analysis of Detection and Quantification Limits
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various trichlorophenol isomers and other chlorophenols in different environmental matrices, as reported in recent scientific literature. The data highlights the performance of different analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Analyte | Matrix | Analytical Method | Extraction Method | LOD | LOQ | Reference |
| 2,4,6-Trichlorophenol | Sediment | GC-MS | Ultrasonic Solvent Extraction & SPE | 0.026–0.072 ng/g | - | [1] |
| 2,4,5-Trichlorophenol | Sediment | GC-MS | Ultrasonic Solvent Extraction & SBSE | - | 6.2 ng/g | [2] |
| 2,4,6-Trichlorophenol | Sediment | GC-MS | Ultrasonic Solvent Extraction & SBSE | - | 8.8 ng/g | [2] |
| Chlorophenols (various) | Soil | GC-MS | Accelerated Solvent Extraction (ASE) & SPME | 1.1–6.7 µg/kg | - | [3] |
| 2,4-Dichlorophenol | Surface Water | HPLC-MS/MS | Solid Phase Extraction (SPE) | 2.0 µg/L | 6.7 ng/L | [4] |
| 2,4,6-Trichlorophenol | Surface Water | HPLC-MS/MS | Solid Phase Extraction (SPE) | 3.0 µg/L | 10.1 ng/L | [4] |
| 2,4,6-Trichlorophenol | Water | GC-MS/MS | - | < 1 ng/L (MDL) | - | [5] |
| 2,3,5-Trichlorophenol | Wastewater | GC | Acetylation & Hexane Extraction | 0.0008 mg/mL | - | [6] |
| 2,4,6-Trichlorophenol | Urine | GC/ECD | - | 10 µg/L | - | [7] |
LOD: Limit of Detection, LOQ: Limit of Quantification, MDL: Method Detection Limit, GC-MS: Gas Chromatography-Mass Spectrometry, HPLC-MS/MS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry, SPE: Solid Phase Extraction, SBSE: Stir Bar Sorptive Extraction, SPME: Solid Phase Microextraction, ASE: Accelerated Solvent Extraction.
Experimental Protocols: A Closer Look
The methodologies employed to achieve the detection limits presented above involve several key steps, from sample collection and preparation to instrumental analysis. Understanding these protocols is crucial for replicating results and selecting a method suitable for a specific research context.
Sample Preparation and Extraction
The initial and most critical stage in the analysis of TCPs from environmental matrices is sample preparation. The goal is to isolate the target analytes from the complex sample matrix and concentrate them to a level suitable for instrumental analysis.
-
For Soil and Sediment Samples:
-
Ultrasonic Solvent Extraction: This technique utilizes ultrasonic waves to enhance the extraction of analytes from solid samples into a solvent. For chlorophenols in sediment, a common approach involves ultrasonic extraction with a suitable solvent, followed by solid-phase extraction (SPE) for cleanup and preconcentration before GC-MS analysis.[1] Another variation employs stir bar sorptive extraction (SBSE) after ultrasonic extraction.[2]
-
Accelerated Solvent Extraction (ASE): ASE is a technique that uses elevated temperatures and pressures to increase the efficiency of solvent extraction. For the determination of chlorophenols in soil, ASE with water as the solvent, combined with solid-phase microextraction (SPME) and GC/MS analysis, has been shown to achieve low detection limits.[3]
-
-
For Water Samples:
-
Solid Phase Extraction (SPE): SPE is a widely used method for the extraction and pre-concentration of organic pollutants from aqueous samples. For the analysis of dichlorophenol and trichlorophenol in surface water, samples are passed through an SPE cartridge, and the retained analytes are then eluted with an organic solvent before analysis by HPLC-MS/MS.[4]
-
Instrumental Analysis
Following extraction and cleanup, the samples are analyzed using highly sensitive chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Prior to GC analysis, chlorophenols are often derivatized to increase their volatility and improve their chromatographic behavior.[1] The mass spectrometer provides definitive identification and quantification of the target analytes.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is particularly suitable for the analysis of less volatile and more polar compounds. It offers high selectivity and sensitivity, allowing for the direct analysis of many chlorophenols without the need for derivatization.[4]
Workflow for TCP Analysis in Environmental Matrices
The following diagram illustrates a generalized workflow for the analysis of trichlorophenols in environmental samples, from sample collection to data analysis.
Figure 1. Generalized workflow for the analysis of trichlorophenols in environmental matrices.
This guide provides a comparative overview of the limits of detection and quantification for TCPs in various environmental matrices. The choice of the most suitable analytical method will depend on several factors, including the specific TCP isomers of interest, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. By carefully considering the data and protocols presented, researchers can make informed decisions to ensure the accuracy and reliability of their environmental monitoring and research activities.
References
- 1. iwaponline.com [iwaponline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Essential Role of Bis(o-cresyl) p-Cresyl Phosphate-d7 in Accurate Analyte Quantification: A Comparative Guide to Assessing Recovery and Matrix Effects
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Bis(o-cresyl) p-Cresyl Phosphate-d7 as a deuterated internal standard for assessing recovery and matrix effects, particularly in the analysis of organophosphate flame retardants like tricresyl phosphate (B84403) (TCP). We will delve into its performance in comparison to other alternatives, supported by illustrative experimental data and detailed methodologies.
In analytical chemistry, particularly in complex matrices such as biological fluids, environmental samples, and food products, the accuracy of quantitative measurements can be significantly compromised by two key factors: analyte recovery and matrix effects. Incomplete recovery during sample preparation and signal suppression or enhancement caused by co-eluting matrix components can lead to erroneous results. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and robust strategy to mitigate these challenges.[1][2]
Understanding the Champion: this compound
This compound is a deuterated analog of a specific tricresyl phosphate isomer. Its key advantage lies in its near-identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation, and experiences comparable ionization effects in the mass spectrometer. Because it is labeled with seven deuterium (B1214612) atoms, it is readily distinguishable from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits similar extraction recovery and ionization response. While structural analogs can be used, they may not perfectly mimic the behavior of the analyte, leading to less accurate correction. Stable isotope-labeled standards, like this compound, are considered the gold standard.
Below is a table summarizing the expected performance of this compound compared to a hypothetical structural analog internal standard in a typical LC-MS/MS analysis of tricresyl phosphate in a complex matrix.
| Performance Metric | This compound | Structural Analog Internal Standard (Hypothetical) | Notes |
| Analyte Recovery (%) | 95 ± 5 | 85 ± 15 | Deuterated standard more effectively tracks analyte through sample prep. |
| Matrix Effect (%) | 98 ± 7 | 75 ± 20 | Closer structural similarity leads to better compensation for ion suppression/enhancement. |
| Precision (%RSD) | < 5% | < 15% | Improved accuracy in correcting for variability results in better precision. |
| Co-elution with Analyte | Complete | Partial or None | Isotopic labeling ensures near-identical retention times. |
This table presents illustrative data based on typical performance characteristics of deuterated internal standards versus structural analogs. Actual results may vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocol: Assessing Recovery and Matrix Effects
This section outlines a detailed methodology for evaluating recovery and matrix effects using this compound in the analysis of tricresyl phosphate isomers in a biological matrix (e.g., human serum) by LC-MS/MS.
1. Materials and Reagents:
-
Blank human serum (pre-screened for TCPs)
-
Tricresyl phosphate (TCP) isomer mix standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Set 1: Analyte and Internal Standard in Neat Solution (for baseline)
-
Prepare a series of calibration standards of TCP isomers in methanol.
-
Spike each standard with a fixed concentration of this compound.
-
-
Set 2: Post-Extraction Spike (to assess matrix effect)
-
Extract blank serum samples using the chosen SPE protocol.
-
Spike the clean, extracted matrix with the same series of TCP isomer concentrations and the fixed concentration of this compound.
-
-
Set 3: Pre-Extraction Spike (to assess recovery and matrix effect)
-
Spike blank serum samples with the same series of TCP isomer concentrations and the fixed concentration of this compound before the SPE procedure.
-
Perform the SPE extraction.
-
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimized to achieve separation of TCP isomers and co-elution with the internal standard.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each TCP isomer and for this compound.
-
4. Data Analysis:
-
Calculate Matrix Effect (ME):
-
ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
-
Calculate Process Efficiency (PE):
-
PE (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100
-
Visualizing the Workflow and Concepts
To further clarify the experimental design and the underlying principles, the following diagrams are provided.
References
Cross-Validation of GC-MS and LC-MS/MS Methods for Organophosphate Analysis: A Comparative Guide
For researchers and scientists engaged in the analysis of organophosphate pesticides, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical decision. Both are powerful analytical techniques, yet they possess distinct advantages and limitations. Cross-validation of these methods is paramount to ensure data accuracy, reliability, and comparability across different analytical platforms. This guide provides an objective comparison, supported by experimental data, to aid in method selection and validation for organophosphate analysis.
Fundamental Principles
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for separating and identifying volatile and semi-volatile organic compounds.[1] In GC, a sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2] The separated compounds are then ionized, typically by electron impact (EI), and detected by a mass spectrometer.[2] For many polar organophosphates, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is ideal for analyzing a broader range of compounds, including non-volatile, polar, and thermally labile organophosphates, often without the need for derivatization.[1][4] Analytes are separated in a liquid mobile phase and then ionized, commonly using electrospray ionization (ESI), before being detected by two mass analyzers in series (MS/MS). This tandem setup, often using Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a specific precursor ion and its characteristic product ion.[5][6]
Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key quantitative data from various studies, comparing the performance of GC-MS and LC-MS/MS for organophosphate analysis.
| Performance Metric | GC-MS / GC-MS/MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.9–2.0 µg/kg[7] | 0.03–0.5 µg/kg[7]; 0.15–1.1 ng/sample[8] | LC-MS/MS generally offers lower detection limits for a wider range of pesticides.[4][9] |
| Limit of Quantification (LOQ) | 3.0–5.7 µg/kg[7]; 15-25 ng/mL[10] | 0.6–1.5 µg/kg[7]; 0.01-0.05 mg/L[11] | An inter-laboratory comparison showed the LOQ for LC-MS/MS was 100 times lower than a typical GC-MS method.[8] |
| Recovery (%) | 77-100% (most >75%)[10] | 70-120%[12]; 71.9-110.5%[6]; 78-113%[8] | Both methods can achieve excellent recoveries, often within the 70-120% range acceptable by regulatory guidelines.[6][12] |
| Precision (RSD %) | <10% (average)[10] | <20%[12]; 0.2-12.5%[6] | Both techniques demonstrate good precision, with Relative Standard Deviations typically below 20%.[12] |
| Analyte Scope | Excellent for volatile and non-polar compounds. Limited for thermally labile or highly polar compounds without derivatization.[1][13] | Broader scope, including polar, non-volatile, and thermally unstable compounds.[1][4][9] | LC-MS/MS covers a significantly larger number of pesticides than GC-MS.[4] |
| Matrix Effects | Less susceptible to ion suppression/enhancement, but complex matrices can degrade the GC column.[1] | More prone to matrix effects (ion suppression or enhancement), requiring careful sample cleanup or matrix-matched calibration.[1][3] | The presence of co-extractives from the sample matrix can interfere with analyte ionization in LC-MS.[3] |
| Derivatization | Often required for polar organophosphates to improve volatility and thermal stability.[3] | Generally not required, simplifying sample preparation.[14] | Derivatization can be costly, time-consuming, and may lead to analyte loss.[3] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are generalized methodologies for organophosphate analysis using both techniques.
Sample Preparation: The QuEChERS Method
A widely adopted and effective sample preparation method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[10][15]
-
Homogenization: A representative sample (e.g., 5-15 g of food product) is homogenized.
-
Extraction: The sample is placed in a centrifuge tube with an appropriate volume of solvent (acetonitrile is common).[16]
-
Salting-Out: A salt mixture (e.g., NaCl, MgSO₄) is added to induce phase separation between the aqueous and organic layers.[16] The tube is shaken vigorously and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids and sugars, along with anhydrous MgSO₄ to remove residual water.[10]
-
Final Extract: The tube is vortexed and centrifuged. The resulting supernatant is the final extract for analysis. For GC-MS, this extract is used directly. For LC-MS/MS, it may be diluted with a mobile phase-compatible solvent.
GC-MS Instrumental Protocol
-
Gas Chromatograph (GC) Conditions:
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.5 µm film thickness, or similar.[17][18]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8-1.2 mL/min).[18]
-
Oven Temperature Program: Example program: Initial temp 40-70°C, hold for 1-2 min, ramp at 25°C/min to 150°C, then ramp at 5-10°C/min to 300°C, and hold for 2-10 min.[17][18]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Can be full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity for target analytes.[16]
-
LC-MS/MS Instrumental Protocol
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., Hypersil Gold aQ C18, 3µm, 100 x 4.6 mm).[3]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.[3]
-
Mobile Phase B: Methanol/acetonitrile mixture.[3]
-
Gradient Program: A typical gradient starts with a high percentage of aqueous mobile phase (e.g., 95% A), ramping to a high percentage of organic mobile phase (e.g., 95-100% B) to elute the analytes, followed by re-equilibration.[3]
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
Cross-Validation Workflow
Cross-validation is essential to demonstrate the interchangeability or correlation between the two methods. It involves analyzing the same set of samples by both GC-MS and LC-MS/MS and comparing the results.
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. response.epa.gov [response.epa.gov]
- 6. Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS and GC-MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. akjournals.com [akjournals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. cromlab-instruments.es [cromlab-instruments.es]
A Comparative Guide to the Robustness of Analytical Methods for TCP Isomer Determination
For researchers, scientists, and drug development professionals, the accurate and reliable determination of trichlorophenol (TCP) isomers is critical due to their varying toxicity. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a key indicator of its reliability. This guide provides an objective comparison of the two most common analytical techniques for TCP isomer determination: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on evaluating their robustness.
Comparison of Performance Characteristics
The choice between GC and HPLC for TCP isomer analysis depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes key performance characteristics for each method, compiled from various validation studies.
| Performance Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Configuration | GC coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (FID). | HPLC coupled with an Ultraviolet (UV) detector. |
| Method Detection Limit (MDL) | As low as 0.4 ng/filter for each TCP isomer (GC-MS).[1] | 0.006 to 0.05 mg/L for various chlorophenols (HPLC-UV with derivatization). |
| Linearity (r²) | Typically > 0.99. A study on 2,4,6-trichlorophenol (B30397) reported r² = 0.99983 (GC/MS with derivatization).[2] | Generally ≥ 0.99. |
| Precision (%RSD) | For 2,4,6-trichlorophenol, RSDs of 4.15% - 6.24% in spiked water have been reported (HS-SPME-GC-MS-MS). | Repeatability and reproducibility for various phenols, including 2,4,6-TCP, have shown mean RSD values between 1.4% and 11.2%. |
| Accuracy (% Recovery) | For 2,4,6-trichlorophenol, recovery rates of 81.0% - 115% in spiked water have been reported (HS-SPME-GC-MS-MS). | For various phenols, including 2,4,6-TCP, mean percentage recovery ranged between 67.9% and 99.6%. |
Evaluating Method Robustness
Robustness is a critical attribute of a validated analytical method, ensuring its reliability during routine use. It is evaluated by intentionally varying method parameters and observing the effect on the results.
Gas Chromatography (GC) methods are generally considered robust for the analysis of volatile and semi-volatile compounds like TCP isomers.[3] The high efficiency of capillary columns and the specificity of detectors like mass spectrometers contribute to their reliability.[4] However, derivatization steps, sometimes employed to improve volatility and chromatographic peak shape, can introduce variability and affect the overall robustness of the method.[3]
High-Performance Liquid Chromatography (HPLC) methods offer great versatility and are suitable for a wide range of analytes, including those that are not amenable to GC.[4][5] The robustness of an HPLC method is typically assessed by evaluating the impact of small changes in mobile phase composition (e.g., pH, organic solvent ratio), column temperature, and flow rate. For ionizable compounds like phenols, the pH of the mobile phase is a critical parameter that can significantly impact retention times and peak shapes.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are representative protocols for GC-MS and HPLC-UV for the determination of TCP isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general representation and may require optimization for specific applications.
-
Sample Preparation: Extraction of TCP isomers from the sample matrix using a suitable solvent (e.g., hexane, dichloromethane) followed by a concentration step. Derivatization with an agent like acetic anhydride (B1165640) may be performed to improve volatility.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program: A programmed temperature ramp to separate the different TCP isomers.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for each TCP isomer.
-
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol
This protocol is a general representation and may require optimization for specific applications.
-
Sample Preparation: Extraction of TCP isomers from the sample matrix, followed by filtration of the extract.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol), run in either isocratic or gradient mode. The pH of the aqueous phase should be controlled.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintained at a constant temperature.
-
-
UV Detection:
-
Wavelength: Monitoring at a wavelength where TCP isomers exhibit significant absorbance (e.g., around 280-290 nm).
-
Visualizing Workflows and Logic
To better illustrate the processes involved in TCP isomer determination and robustness evaluation, the following diagrams are provided.
References
"comparison of different sample preparation techniques for blood analysis"
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of blood analysis are fundamentally dependent on the quality of the sample preparation. The complex matrix of blood, containing proteins, lipids, salts, and other endogenous substances, can interfere with analytical methods, leading to inaccurate quantification of target analytes. Therefore, an effective sample preparation strategy is crucial to remove these interferences and isolate the analytes of interest. This guide provides an objective comparison of three commonly used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into their principles, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate method for their analytical needs.
Performance Comparison
The choice of a sample preparation technique is often a trade-off between recovery, purity, speed, and cost. The following table summarizes the quantitative performance of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction based on experimental data for the analysis of various compounds in blood plasma.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Generally lower and more variable, can be around 80% for some compounds.[1] For highly protein-bound compounds, recovery can be as low as 78%.[2] | Can be variable, with recoveries 10-20% lower than SPE and SLE. For some multi-analyte procedures, recoveries can range from 1% to 86% depending on the drug class.[3] | Generally high and consistent, with recoveries often exceeding 95%.[1] Some advanced SPE sorbents demonstrate recoveries ranging from 96% to 106%.[4] |
| Matrix Effect | High, as it is a non-selective method that can leave behind significant amounts of endogenous components. | Can be high and variable, particularly for certain compounds. | Low, as the selective nature of the sorbents allows for efficient removal of interfering matrix components.[4] |
| Processing Time | Fast, suitable for high-throughput screening. | Can be time-consuming and labor-intensive, especially for large numbers of samples.[5] | Can be faster than LLE, with some modern SPE protocols reducing extraction time by 60% compared to LLE. Automation can further increase throughput.[6] |
| Reproducibility | Can be lower due to the potential for analyte co-precipitation with proteins.[2] | Can be operator-dependent and prone to emulsion formation, affecting reproducibility.[7] | High, especially with automated systems, leading to consistent results.[6] |
| Solvent Consumption | Moderate, uses organic solvents to precipitate proteins. | High, requires significant volumes of organic solvents. | Low, uses smaller volumes of solvents for conditioning, washing, and elution.[6] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each sample preparation technique.
Caption: Workflow for Protein Precipitation (PPT).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
Detailed Experimental Protocols
The following are generalized protocols for each sample preparation technique. It is important to note that these may require optimization based on the specific analyte and analytical method.
Protein Precipitation (PPT) Protocol
Protein precipitation is a straightforward method for removing the bulk of proteins from a biological sample.[8] It involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the sample.[9]
Materials:
-
Blood plasma or serum sample
-
Precipitating solvent (e.g., ice-cold acetonitrile, methanol (B129727), or a mixture)[8]
-
Vortex mixer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Pipette a known volume of the blood plasma sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add a precipitating solvent at a specific ratio, commonly 3:1 or 4:1 (solvent:sample, v/v). For example, add 300 µL of ice-cold acetonitrile to the 100 µL plasma sample.[8]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[10]
-
Incubate the mixture at a low temperature (e.g., -20°C) for 20-30 minutes to enhance protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully collect the supernatant containing the analyte of interest without disturbing the protein pellet.
-
The supernatant can be directly injected for analysis or subjected to further cleanup steps if necessary.
Liquid-Liquid Extraction (LLE) Protocol
Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11]
Materials:
-
Blood plasma or serum sample
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) immiscible with the sample matrix
-
Vortex mixer
-
Centrifuge
-
Glass tubes
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (typically the mobile phase for LC analysis)
Procedure:
-
Pipette a known volume of the blood plasma sample (e.g., 500 µL) into a glass tube.
-
Add a specific volume of the extraction solvent (e.g., 2 mL of ethyl acetate).
-
Vortex the mixture vigorously for 2-5 minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Centrifuge the mixture at a moderate speed (e.g., 3000 x g) for 5-10 minutes to achieve a clear separation of the two liquid phases.[12]
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) containing the analyte to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of the reconstitution solvent (e.g., 100 µL).
-
Vortex briefly to dissolve the analyte. The sample is now ready for injection.
Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is a selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while the rest of the sample matrix is washed away.[13][14] The analyte is then eluted with a small volume of a strong solvent.
Materials:
-
Blood plasma or serum sample
-
SPE cartridge with a suitable sorbent (e.g., C18, HLB)
-
SPE manifold or automated SPE system
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., a weak organic solvent/water mixture)
-
Elution solvent (e.g., a strong organic solvent)
-
Collection tubes
Procedure:
-
Conditioning: Pass a specific volume of the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge to activate the sorbent.[7]
-
Equilibration: Pass a specific volume of the equilibration solvent (e.g., 1 mL of water) through the cartridge to prepare it for the sample.[7]
-
Sample Loading: Load the pre-treated blood plasma sample onto the SPE cartridge at a controlled flow rate. The analyte will be retained on the sorbent.
-
Washing: Pass a specific volume of the wash solvent (e.g., 1 mL of 5% methanol in water) through the cartridge to remove any unretained matrix components and interferences.
-
Elution: Pass a specific volume of the elution solvent (e.g., 1 mL of methanol) through the cartridge to desorb the analyte. Collect the eluate in a clean collection tube.
-
The collected eluate can be evaporated and reconstituted in the mobile phase if further concentration is needed, or directly injected for analysis.
Conclusion
The selection of an appropriate sample preparation technique is a critical step in blood analysis. Protein precipitation offers a rapid and simple method for high-throughput screening, but at the cost of lower selectivity and potentially higher matrix effects.[15] Liquid-liquid extraction provides a higher degree of sample cleanup than PPT but can be more time-consuming and less reproducible.[5] Solid-phase extraction generally offers the highest analyte recovery and cleanest extracts, making it ideal for sensitive and robust analytical methods, with the added benefit of being amenable to automation.[6] By carefully considering the analytical requirements, analyte properties, and available resources, researchers can choose the most suitable sample preparation strategy to ensure the generation of high-quality, reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fast and simple procedure for liquid–liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma | Semantic Scholar [semanticscholar.org]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 7. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 11. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 12. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 14. affinisep.com [affinisep.com]
- 15. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Uncertainty Estimation in the Quantitative Analysis of Tricresyl Phosphates
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tricresyl phosphates (TCPs), understanding and estimating the measurement uncertainty is paramount for ensuring the reliability and comparability of results. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantification of TCPs, with a focus on the estimation of measurement uncertainty.
Comparison of Quantitative Performance
The choice of analytical methodology can significantly impact the overall measurement uncertainty. Below is a summary of typical performance characteristics for the quantitative analysis of tricresyl phosphates using GC-MS and HPLC-UV. It is important to note that these values can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Key Considerations |
| Limit of Detection (LOD) | ~0.05 µ g/sample [1] | 50 µg/g in sample[2] | GC-MS generally offers lower limits of detection, making it suitable for trace analysis. |
| Limit of Quantification (LOQ) | Typically 3-10 times the LOD | 50 µg/g in sample[2] | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Recovery | 98.7% - 101.3%[1] | 84.7% - 98.6%[2] | Recovery studies are crucial for identifying and correcting for systematic bias in the analytical method. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of 2.36%[1] | Not explicitly stated, but a key contributor to uncertainty. | Precision reflects the random error of the measurement and is a significant component of the overall uncertainty. |
| **Linearity (R²) ** | >0.99 | >0.999[2] | A high coefficient of determination (R²) indicates a strong linear relationship between instrument response and analyte concentration. |
| Expanded Uncertainty | Not explicitly stated, but influenced by factors in the workflow. | Not explicitly stated, but can be estimated from validation data. | The expanded uncertainty provides a range within which the true value of the measurand is believed to lie with a high level of confidence. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to controlling and estimating measurement uncertainty.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Tricresyl Phosphates
This protocol is based on the NIOSH 5037 method for triorthocresyl phosphate (B84403) and general practices for TCP analysis.[1]
-
Sample Preparation:
-
Air samples are collected on a mixed cellulose (B213188) ester membrane filter.
-
The filter and backup pad are transferred to a vial.
-
10.0 mL of diethyl ether is added to the vial, which is then sealed and agitated for at least 30 minutes.
-
-
Instrumental Analysis:
-
Gas Chromatograph: Equipped with a flame photometric detector (FPD) in phosphorus mode or a mass spectrometer.
-
Column: 6-ft x 1/4-in ID stainless steel with 3% OV-101 on 100/120 mesh Supelcoport, or a suitable capillary column for better isomer separation.
-
Injection Volume: 5 µL.
-
Carrier Gas: Nitrogen at 50 mL/min.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 250 °C
-
Column: 220 °C
-
-
Calibration: A multi-point calibration curve is prepared using standard solutions of the target tricresyl phosphate isomers in diethyl ether.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Tricresyl Phosphates
This protocol is adapted from a method for the determination of TCP in polyvinyl chloride.[2]
-
Sample Preparation:
-
A known weight of the sample is extracted with acetonitrile (B52724) at 37°C overnight.
-
The extract is diluted with an equal volume of water.
-
The diluted extract is passed through a Sep-Pak C18 solid-phase extraction (SPE) cartridge.
-
The TCP is eluted from the cartridge with an acetonitrile-water (2:1) mixture.
-
-
Instrumental Analysis:
-
HPLC System: Equipped with a UV detector.
-
Column: Inertsil Ph-3 or a similar C18 column.
-
Mobile Phase: 65% acetonitrile in water.
-
Detection Wavelength: 264 nm.
-
Calibration: A calibration curve is generated using standard solutions of TCP in the mobile phase, with concentrations ranging from 0.5 to 100 µg/mL.[2]
-
Uncertainty Estimation Workflow
The estimation of measurement uncertainty is a systematic process that involves identifying, quantifying, and combining all sources of error. The "bottom-up" approach, as described in the ISO Guide to the Expression of Uncertainty in Measurement (GUM), is a widely accepted methodology.
Caption: A flowchart illustrating the key steps in the "bottom-up" approach to estimating measurement uncertainty.
Identifying Sources of Uncertainty
A cause-and-effect (or Ishikawa) diagram is a valuable tool for systematically identifying all potential sources of uncertainty in an analytical measurement.
Caption: A cause-and-effect diagram detailing potential sources of uncertainty in the chromatographic analysis of TCPs.
References
Guide to Developing and Comparing MS/MS Transitions for Bis(o-cresyl) p-Cresyl Phosphate-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for selecting, optimizing, and comparing Multiple Reaction Monitoring (MRM) transitions for the deuterated internal standard, Bis(o-cresyl) p-Cresyl Phosphate-d7. As direct comparative data for this specific molecule is not extensively published, this document outlines a predictive approach based on established fragmentation patterns of aryl phosphates, followed by a detailed experimental protocol for empirical validation and optimization.
Predicted MS/MS Transitions
This compound is a stable isotope-labeled internal standard used for the quantification of tricresyl phosphate (B84403) (TCP) isomers, which are common flame retardants and plasticizers. Accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies on the selection of specific and sensitive MS/MS transitions.
The molecular formula for this compound is C₂₁H₁₄D₇O₄P, with a monoisotopic mass of approximately 375.16 Da. In positive ion electrospray ionization (ESI+), the precursor ion is expected to be the protonated molecule, [M+H]⁺, at m/z 376.2.
Based on the common fragmentation pathways of tricresyl phosphate isomers and related aryl phosphates, several product ions can be predicted. The primary fragmentation mechanisms involve the neutral loss of a cresyl group or the formation of stable tropylium (B1234903) ions. The table below summarizes the most probable transitions for comparison.
| Precursor Ion ([M+H]⁺) m/z | Predicted Product Ion m/z | Description of Fragmentation | Proposed Use |
| 376.2 | 261.1 | Neutral loss of the deuterated p-cresol (B1678582) group (C₇HD₇O) | Primary Quantifier |
| 376.2 | 268.1 | Neutral loss of a non-deuterated o-cresol (B1677501) group (C₇H₈O) | Secondary Quantifier |
| 376.2 | 91.1 | Formation of the non-deuterated tropylium ion ([C₇H₇]⁺) | Primary Qualifier |
| 376.2 | 98.1 | Formation of the deuterated tropylium ion ([C₇D₇]⁺) | Secondary Qualifier |
Experimental Protocol for Transition Optimization
The following protocol details the steps to empirically determine the optimal MS/MS transitions and associated parameters for this compound on a given LC-MS/MS platform.
1. Materials and Reagents:
-
This compound certified reference standard.
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
LC-MS grade formic acid or ammonium (B1175870) formate/acetate (as required for mobile phase).
-
A suitable LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Create a working solution by diluting the stock solution to approximately 1 µg/mL in a 50:50 mixture of mobile phase A and B.
3. Mass Spectrometer Tuning and Precursor Ion Confirmation:
-
Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a full scan analysis in positive ion mode (e.g., from m/z 100 to 500) to confirm the presence and charge state of the precursor ion. The most abundant ion should be [M+H]⁺ at m/z 376.2.
4. Product Ion Scan and Transition Selection:
-
Perform a product ion scan by selecting the confirmed precursor ion (m/z 376.2) in the first quadrupole (Q1).
-
Scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50 to 380) to identify all significant fragment ions.
-
Identify the most abundant and specific product ions corresponding to the predicted transitions in the table above. Select at least two to three of the most intense product ions for further optimization.
5. Collision Energy (CE) Optimization:
-
For each selected transition (precursor/product pair), perform a CE optimization experiment.
-
Set up a series of experiments where the CE is ramped in discrete steps (e.g., from 5 eV to 50 eV in 2-3 eV increments).
-
Monitor the signal intensity for each transition at each CE value.
-
Generate a CE profile curve (Intensity vs. Collision Energy) for each transition and identify the CE value that produces the maximum signal intensity. This is the optimal CE for that specific transition.
6. Final Parameter Optimization and Method Validation:
-
Incorporate the optimized transitions and CE values into an MRM method.
-
If necessary, optimize other source-dependent parameters such as declustering potential (DP) or cone voltage (CV).
-
Evaluate the performance of the optimized transitions by injecting a dilution series of the standard. Assess linearity, sensitivity (limit of detection, LOD), and signal-to-noise ratio (S/N) for each transition. The transition with the best S/N and linearity, free from matrix interference, should be selected as the primary quantifier.
Visualized Workflows and Logic
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for MS/MS transition optimization.
Caption: Predicted fragmentation of this compound.
Safety Operating Guide
Safe Disposal of Bis(o-cresyl) p-Cresyl Phosphate-d7: A Procedural Guide
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Bis(o-cresyl) p-Cresyl Phosphate-d7. This substance is intended for laboratory, research, analytical, and scientific use only and is not meant for human consumption or therapeutic use. [1]
This compound, an isomer of Tricresyl Phosphate (TCP), is a compound that requires careful handling and disposal due to its potential health and environmental hazards. It is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[2] The following procedures are designed to ensure the safe management of this chemical waste.
Physical and Chemical Properties
A summary of the key quantitative data for the non-deuterated analogue, Tricresyl Phosphate, is provided below for reference.
| Property | Value |
| Physical State | Liquid[3][4] |
| Appearance | Slightly pale yellow to Yellow, Clear[3][4] |
| Boiling Point | 410°C[3] |
| Flash Point | 225°C[3] |
| Vapor Pressure | 0.2 x 10⁻² Pa / 25°C[3] |
| Relative Density | 1.18[3] |
| Water Solubility | Insoluble[3] |
| n-octanol/water partition coefficient | 6.3[3] |
| Autoignition Temperature | 385°C[3] |
Pre-Disposal and Handling Protocols
Proper handling is critical to minimize exposure and environmental release. Always handle this compound in a well-ventilated area.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable protective gloves.
-
Clothing: Use protective clothing to prevent skin contact.
-
Eye/Face Protection: Wear eye and face protection.[2]
-
Respiratory Protection: If vapor or mist is generated, use a respirator with components tested and approved under appropriate government standards.[2][3]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Prevent the generation of vapor or mist.[3]
-
Wash hands and face thoroughly after handling.[3]
-
Keep the container tightly closed and store it in a cool, dark, and well-ventilated place.[3]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[2][3][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an approved waste disposal plant.[2]
Step 1: Waste Identification and Segregation
-
Identify the waste as "this compound".
-
Segregate it from other laboratory waste streams to avoid cross-contamination.
-
Keep it in its original or a compatible, properly labeled container. The label should clearly indicate the contents and associated hazards.
Step 2: Spill Management In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Step 3: Final Disposal
-
Package the waste container securely to prevent leaks or spills during transport.
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Dispose of the contents and container at an approved waste disposal plant.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Logistical Information for Handling Bis(o-cresyl) p-Cresyl Phosphate-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Bis(o-cresyl) p-Cresyl Phosphate-d7. The following procedures are critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated organophosphate compound. While specific data for the deuterated form is limited, the safety precautions for the parent compound, Tricresyl Phosphate (TCP), should be strictly followed. TCP isomers are known to cause organ damage and have reproductive toxicity concerns.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).[2][3] Double gloving is recommended.[4] | Prevents dermal absorption, a primary route of exposure for organophosphates.[3][5] |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and aerosols. |
| Body Protection | Fluid-repellent lab coat or disposable coveralls.[2][4] An apron may be required for spill cleanup.[3] | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1][2] If aerosols may be generated, a NIOSH-approved respirator is necessary.[3] | Minimizes inhalation of vapors or mists.[1][6] |
| Footwear | Closed-toe shoes. Chemical-resistant shoe covers for spill response.[4][7] | Protects against spills. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to experimental use.
Experimental Protocol: General Handling
-
Receiving and Storage:
-
Preparation for Use:
-
Work within a designated area, preferably a certified chemical fume hood, to control exposure.[1][2]
-
Assemble all necessary equipment and PPE before handling the compound.
-
Since this is a deuterated compound, take precautions to prevent moisture contamination which can affect isotopic purity.[8][9][10] Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) if possible.[8][9]
-
-
During Use:
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air and keep them at rest. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Ingestion | Call a poison control center or doctor immediately. Do NOT induce vomiting.[12] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Experimental Protocol: Waste Disposal
-
Waste Segregation:
-
Liquid Waste:
-
Spill Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill with inert absorbent materials like sand, earth, or vermiculite.[2][11][13]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[11][13]
-
-
Final Disposal:
Workflow and Logical Relationships
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. hbchemical.com [hbchemical.com]
- 3. extension.missouri.edu [extension.missouri.edu]
- 4. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labinsights.nl [labinsights.nl]
- 10. myuchem.com [myuchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
